Furazolidone
説明
This compound is a member of the class of oxazolidines that is 1,3-oxazolidin-2-one in which the hydrogen attached to the nitrogen is replaced by an N-{[(5-nitro-2-furyl)methylene]amino} group. It has antibacterial and antiprotozoal properties, and is used in the treatment of giardiasis and cholera. It has a role as an EC 1.4.3.4 (monoamine oxidase) inhibitor, an antitrichomonal drug, an antiinfective agent and an antibacterial drug. It is a member of oxazolidines and a nitrofuran antibiotic.
A nitrofuran derivative with antiprotozoal and antibacterial activity. This compound binds bacterial DNA which leads to the gradual inhibition of monoamine oxidase. (From Martindale, The Extra Pharmacopoeia, 30th ed, p514)
This compound is a nitrofuran antimicrobial agent used in the treatment of diarrhea or enteritis caused by bacteria or protozoan infections. This compound is also active in treating typhoid fever, cholera and salmonella infections.
A nitrofuran derivative with antiprotozoal and antibacterial activity. This compound acts by gradual inhibition of monoamine oxidase. (From Martindale, The Extra Pharmacopoeia, 30th ed, p514)
特性
IUPAC Name |
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJDBGFXBMTGZ-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless solid; [Merck Index], Solid | |
| Record name | Furazolidone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1239 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Furazolidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility in water (pH 6): approx 40 mg/l @ 25 °C, 3.64e-01 g/L | |
| Record name | Furazolidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00614 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FURAZOLIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7036 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Furazolidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.0000026 [mmHg] | |
| Record name | Furazolidone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1239 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Yellow crystals from DMF (N,N-dimethylformamide) | |
CAS No. |
67-45-8, 1217222-76-8 | |
| Record name | Furazolidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00614 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | furazolidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | furazolidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxazolidinone, 3-[[(5-nitro-2-furanyl)methylene]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furazolidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1217222-76-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURAZOLIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J9CPU3RE0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FURAZOLIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7036 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Furazolidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
254-256, 255 °C, MP: 254-256 °C (decomposes), MP: 275 °C (decomp) | |
| Record name | Furazolidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00614 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FURAZOLIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7036 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Furazolidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Furazolidone Against Giardia lamblia
Audience: Researchers, scientists, and drug development professionals.
Abstract
Giardia lamblia, a protozoan parasite, is a leading cause of diarrheal disease (giardiasis) worldwide. Furazolidone, a synthetic nitrofuran antimicrobial, has been a therapeutic option for giardiasis for decades. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound against G. lamblia. It details the reductive activation of the drug, the generation of cytotoxic intermediates, the subsequent damage to cellular macromolecules, and the parasite's mechanisms of resistance. This document also compiles available quantitative data and outlines key experimental protocols for the study of this compound's anti-giardial activity, aiming to serve as a valuable resource for researchers in parasitology and drug development.
Introduction
Giardia lamblia is a microaerophilic parasite that colonizes the small intestine of its host. The treatment of giardiasis commonly relies on a limited number of antimicrobial agents, including the nitroimidazole metronidazole and the nitrofuran this compound. This compound is particularly notable for its availability in a liquid suspension, making it a common choice for pediatric use.[1] Understanding the precise mechanism by which this compound exerts its cytotoxic effects on G. lamblia is crucial for optimizing its use, overcoming resistance, and developing novel therapeutic strategies. This guide synthesizes the current knowledge on the subject, presenting it in a technically detailed format for a specialized audience.
Core Mechanism of Action: Reductive Activation and Cytotoxicity
The primary mechanism of action of this compound against G. lamblia is not direct but relies on its intracellular conversion into a cytotoxic agent. This process can be broken down into several key steps:
2.1. Drug Uptake and Reductive Activation: this compound, a prodrug, enters the G. lamblia trophozoite.[1] Within the parasite's low-redox intracellular environment, the nitro group of the this compound molecule undergoes enzymatic reduction. This is a critical activation step.[2] Unlike metronidazole, which is primarily activated by pyruvate:ferredoxin oxidoreductase (PFOR), this compound's activation in Giardia is thought to be mediated by different enzymes.[3][4]
2.2. Key Enzymes in this compound Activation: Evidence suggests that NADH oxidase is a key enzyme responsible for the reduction of this compound in G. lamblia.[1][3][5] Additionally, the antioxidative enzyme thioredoxin reductase has been implicated in its conversion to its active, toxic form.[5][6][7] The reduction of the nitro group leads to the formation of highly reactive and toxic intermediates, including a nitroradical anion.[2][3]
2.3. Cellular Damage by Reactive Intermediates: The generated reactive intermediates are the primary effectors of this compound's anti-giardial activity. These molecules are highly unstable and can indiscriminately damage a wide range of essential cellular components.[2][3] The killing effect of this compound is directly correlated with the toxicity of these reduced products.[1]
2.3.1. DNA Damage: A major target of the this compound-derived radicals is the parasite's DNA.[1][2][3] These reactive species are believed to bind to DNA and induce cross-links, thereby interfering with DNA replication and repair processes, ultimately leading to cell death.[8]
2.3.2. Protein and Macromolecule Damage: Beyond DNA, the reactive intermediates can also target other vital macromolecules such as proteins and lipids, contributing to the overall cytotoxic effect.[2] A related nitrofuran, nifurtimox, has been shown to bind to thiol groups, suggesting a similar mechanism for this compound that could disrupt protein function and increase oxidative stress.[2]
2.4. Ultrastructural Consequences: The widespread molecular damage manifests as significant alterations in the parasite's morphology. Electron microscopy studies have revealed that this compound treatment leads to a depletion of cytoplasmic contents, including glycogen granules and ribosomes.[3][4] It also causes changes in the cell's shape, with trophozoites becoming more roundish, and can lead to cytoplasmic extrusions.[9] These ultrastructural changes are associated with a reduction in the parasite's ability to adhere to surfaces and to proliferate.[3]
Quantitative Data
The in vitro susceptibility of G. lamblia to this compound has been quantified, providing a benchmark for its potency.
| Parameter | Value | Organism Strain | Reference |
| IC50 | 2.9 µM | Giardia lamblia (P1 strain) | [3][9] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Mechanisms of Resistance
The development of resistance to this compound in G. lamblia poses a clinical challenge. The primary mechanisms of resistance identified are:
-
Increased Levels of Thiol-Cycling Enzymes: Upregulation of thiol-dependent enzymes, such as thiol-dependent peroxidase and thioredoxin reductase, has been observed in this compound-resistant isolates.[2][4][6] These enzymes can detoxify the reactive intermediates generated from this compound activation, thereby mitigating their cytotoxic effects.[1]
-
Decreased Drug Uptake: A potential, though less characterized, mechanism of resistance may involve reduced entry of this compound into the parasite.[1]
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound against G. lamblia.
5.1. Determination of In Vitro Susceptibility (IC50)
This protocol is based on automated imaging to assess parasite growth inhibition.[8]
-
Parasite Culture: G. lamblia trophozoites (e.g., P1 strain) are cultured axenically in a suitable medium (e.g., TYI-S-33 medium) supplemented with bovine bile and serum at 37°C.
-
Compound Preparation: this compound is dissolved in 100% DMSO to create a stock solution (e.g., 10-50 mM). A serial dilution series is then prepared in the culture medium.
-
Assay Procedure:
-
In a 96-well plate, triplicate wells are prepared for each concentration of the this compound dilution series.
-
G. lamblia trophozoites are seeded into each well at a density of 1.5 x 10^4 parasites per well.
-
The plate is incubated at 37°C in a microaerophilic environment (e.g., 3% O2, 5% CO2, in N2) for 24 to 48 hours.
-
-
Data Acquisition and Analysis:
-
Parasite growth is assessed using an automated digital phase-contrast microscopy system (e.g., Perkin-Elmer Operetta®).
-
The number of trophozoites in each well is automatically enumerated.
-
The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.
-
5.2. Analysis of Ultrastructural Effects
This protocol uses transmission electron microscopy (TEM) to visualize the morphological changes induced by this compound.[4][9]
-
Treatment of Trophozoites: G. lamblia trophozoites are cultured as described above and treated with a specific concentration of this compound (e.g., 1 µg/mL) for a set duration (e.g., 24 hours). A control group with no drug treatment is also maintained.
-
Sample Preparation for TEM:
-
Trophozoites are harvested and fixed with a solution of glutaraldehyde in a cacodylate buffer.
-
The cells are post-fixed with osmium tetroxide, dehydrated through a graded ethanol series, and embedded in an epoxy resin.
-
-
Imaging:
-
Ultrathin sections are cut from the resin blocks, stained with uranyl acetate and lead citrate.
-
The sections are then examined using a transmission electron microscope to observe and document any ultrastructural alterations in the drug-treated parasites compared to the controls.
-
5.3. Proposed Protocol for Assessing this compound-Induced DNA Damage
This is a proposed methodology adapted from studies on metronidazole-induced DNA damage in G. lamblia.[10]
-
Treatment and DNA Extraction: Trophozoites are treated with this compound at a concentration around its IC50 (e.g., 3.2 µM) for various time points (e.g., 6, 12, 24 hours). Genomic DNA is then extracted from both treated and untreated parasites.
-
Detection of DNA Double-Strand Breaks (DSBs):
-
Immunofluorescence Assay for Phosphorylated H2A: The induction of DSBs can be monitored by detecting the phosphorylation of histone H2A (γH2A), a marker for DNA damage. Fixed trophozoites are permeabilized and incubated with an antibody specific for phosphorylated H2A, followed by a fluorescently labeled secondary antibody for visualization by microscopy.
-
Western Blot Analysis: Protein extracts from treated and untreated trophozoites are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against DNA repair proteins such as GdMre11 and the Rad51 homolog GdDMC1B. An increase in the expression of these proteins would indicate the activation of a DNA damage response.
-
-
Data Analysis: The intensity of fluorescence or the protein band density is quantified to compare the level of DNA damage and the DNA repair response between this compound-treated and control groups.
Conclusion
The anti-giardial activity of this compound is a multi-step process initiated by the reductive activation of the drug within the parasite. This activation, likely mediated by NADH oxidase and thioredoxin reductase, produces a cascade of toxic radical intermediates that inflict widespread damage to critical cellular components, most notably DNA. Resistance to this compound appears to be linked to the parasite's ability to neutralize these toxic intermediates through an enhanced thiol-cycling system. The experimental protocols outlined in this guide provide a framework for further investigation into the nuances of this compound's mechanism of action and the dynamics of resistance, which will be instrumental in the development of next-generation anti-giardial therapies.
References
- 1. Treatment of Giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Resistance in the Microaerophilic Parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultrastructural Alterations of the Human Pathogen Giardia intestinalis after Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial resistance of the enteric protozoon Giardia duodenalis – A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. A novel in vitro image-based assay identifies new drug leads for giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of the antiprotozoal drugs metronidazole and this compound on trophozoites of Giardia lamblia (P1 strain) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA damage induced by metronidazole in Giardia duodenalis triggers a DNA homologous recombination response - PubMed [pubmed.ncbi.nlm.nih.gov]
Furazolidone's Mode of Action: A Technical Guide to Bacterial DNA Cross-linking
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furazolidone, a synthetic nitrofuran antibiotic, has long been utilized for its broad-spectrum antimicrobial activity against various bacterial and protozoal pathogens. Its efficacy is primarily attributed to its ability to induce DNA damage within the microbial cell. This technical guide provides an in-depth exploration of the core mechanism of this compound's action: the induction of interstrand cross-links in bacterial DNA. We will detail the metabolic activation of this compound, present quantitative data on its DNA cross-linking efficiency, provide comprehensive experimental protocols for the detection and quantification of this damage, and visualize the key molecular pathways involved.
Introduction
This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects.[1] This activation is a critical first step in a cascade of events leading to significant DNA damage, which ultimately results in the inhibition of essential cellular processes like DNA replication and transcription, and subsequently, bacterial cell death.[1][2] A primary and highly potent form of this DNA damage is the formation of interstrand cross-links (ICLs), which covalently bond the two strands of the DNA double helix, preventing their separation.[3] Understanding the intricacies of this process is paramount for the development of novel antimicrobial strategies and for overcoming potential resistance mechanisms.
Mechanism of Action: From Activation to DNA Cross-linking
The antimicrobial action of this compound is initiated by the reduction of its 5-nitro group by bacterial nitroreductases.[1][4] This enzymatic reduction generates a series of highly reactive intermediates, including nitroso and hydroxylamine derivatives.[1] These electrophilic species are the primary agents responsible for interacting with and damaging cellular macromolecules, with bacterial DNA being a principal target.[1][2]
The reactive intermediates of this compound can form covalent adducts with DNA bases, leading to a variety of lesions, including strand breaks and the particularly cytotoxic interstrand cross-links.[1][2] These cross-links physically prevent the denaturation of the DNA double helix, a process essential for both replication and transcription, thereby effectively halting cell proliferation and leading to cell death.[3]
Visualizing the Activation and DNA Damage Pathway
The following diagram illustrates the key steps in the activation of this compound and its subsequent action on bacterial DNA.
References
- 1. Inter-strand cross-linking of Vibrio cholerae DNA induced by this compound: a quantitative assay by four simple methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Interaction of this compound with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclease, S1 - Assay | Worthington Biochemical [worthington-biochem.com]
Furazolidone's Enigmatic Dance with Monoamine Oxidase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Furazolidone and Monoamine Oxidase
This compound is a synthetic nitrofuran derivative primarily used as an antibacterial and antiprotozoal agent.[1] Its clinical applications have included the treatment of various gastrointestinal infections.[1] Beyond its antimicrobial effects, this compound exhibits significant inhibitory activity against monoamine oxidases (MAOs), a family of enzymes crucial for the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, as well as dietary amines like tyramine.[2][3]
MAOs exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[4][5] Inhibition of MAO-A is primarily associated with antidepressant effects but also carries the risk of a hypertensive crisis when tyramine-rich foods are consumed.[1][6] Inhibition of MAO-B is explored for the treatment of neurodegenerative diseases like Parkinson's disease.[4] this compound's interaction with these enzymes necessitates a thorough understanding for safe and effective clinical use and for the development of new therapeutics.
The Active Metabolites: A Prodrug Phenomenon
Current scientific consensus indicates that this compound itself is a prodrug. Its MAO inhibitory effects are primarily attributed to its metabolites.[7][8] The parent compound must be metabolized within the body, a process that appears to be dependent on the gut flora, to produce the active inhibitory molecules.[9][10][11] Two key metabolites have been identified as responsible for the MAO inhibition:
-
3-amino-2-oxazolidone (AOZ): This metabolite is understood to be a reversible inhibitor of monoamine oxidase.[7][8]
-
β-hydroxyethylhydrazine (HEH): In contrast to AOZ, HEH has been identified as an irreversible inhibitor of MAO.[7][8]
The dual nature of inhibition—reversible by one metabolite and irreversible by another—presents a complex pharmacological profile.
Quantitative Data on MAO Inhibition
A comprehensive review of publicly available scientific literature did not yield specific IC50 or Ki values for the inhibition of MAO-A and MAO-B by 3-amino-2-oxazolidone (AOZ) or β-hydroxyethylhydrazine (HEH). This represents a significant knowledge gap in the pharmacology of this compound.
For comparative purposes, the following table presents IC50 values for other oxazolidinone antibiotics and reference MAO inhibitors. It is crucial to note that these are not direct data for this compound's metabolites and should be interpreted with caution.
| Compound | Target | IC50 (µM) | Inhibition Type | Reference |
| Tedizolid | MAO-A | 8.7 | Reversible | [12][13] |
| MAO-B | 5.7 | Reversible | [12][13] | |
| Linezolid | MAO-A | 46.0 | Reversible | [12][13] |
| MAO-B | 2.1 | Reversible | [12][13] | |
| Clorgyline (Reference) | MAO-A | 0.0021 | Irreversible | [12] |
| Deprenyl (Reference) | MAO-B | 0.012 | Irreversible | [12] |
Experimental Protocols for Assessing MAO Inhibition
The determination of MAO inhibitory activity is crucial for characterizing compounds like this compound and its metabolites. Several robust assay methodologies are employed for this purpose.
Spectrophotometric Assays
Spectrophotometric methods offer a continuous and convenient way to measure MAO activity. A common approach involves a peroxidase-linked assay.
Principle: The oxidative deamination of a monoamine substrate by MAO produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ oxidizes a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.
Typical Protocol:
-
Enzyme Preparation: Mitochondria isolated from tissues (e.g., rat liver or brain) or recombinant human MAO-A or MAO-B are used as the enzyme source.
-
Reaction Mixture: A typical reaction mixture in a phosphate buffer (pH 7.4) contains the enzyme preparation, HRP, and a chromogenic substrate (e.g., 4-aminoantipyrine and vanillic acid).
-
Inhibitor Pre-incubation: The test compound (e.g., AOZ or HEH) is pre-incubated with the enzyme for a defined period to allow for interaction.
-
Initiation of Reaction: The reaction is initiated by the addition of an MAO substrate (e.g., kynuramine for both MAO-A and MAO-B, or more specific substrates like serotonin for MAO-A and benzylamine for MAO-B).
-
Measurement: The change in absorbance at a specific wavelength (e.g., 498 nm for the quinoneimine dye product) is monitored over time.
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. IC50 values are then calculated from a dose-response curve.
Fluorometric Assays
Fluorometric assays provide higher sensitivity compared to spectrophotometric methods.
Principle: Similar to the spectrophotometric assay, this method often relies on the detection of H₂O₂ produced by the MAO reaction. A fluorogenic probe (e.g., Amplex Red) is oxidized by H₂O₂ in the presence of HRP to produce a highly fluorescent product (resorufin).
Typical Protocol:
-
Reagents: The assay typically includes a reaction buffer, a suitable MAO substrate (e.g., p-tyramine), HRP, and a fluorogenic probe.
-
Assay Procedure: The enzyme and inhibitor are pre-incubated, followed by the addition of the substrate and probe mixture.
-
Measurement: The increase in fluorescence is measured over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~585-595 nm emission for resorufin).
-
Data Analysis: Similar to the spectrophotometric assay, reaction rates are calculated, and IC50 values are determined.
Radiochemical Assays
Radiochemical assays are highly sensitive and specific, often considered the gold standard for measuring MAO activity.
Principle: A radiolabeled substrate (e.g., [¹⁴C]-serotonin for MAO-A or [¹⁴C]-phenylethylamine for MAO-B) is incubated with the enzyme. The radiolabeled product is then separated from the unreacted substrate and quantified by liquid scintillation counting.
Typical Protocol:
-
Reaction: The enzyme and inhibitor are pre-incubated in a suitable buffer. The reaction is started by adding the radiolabeled substrate.
-
Termination: The reaction is stopped after a specific time, usually by adding a strong acid (e.g., HCl).
-
Extraction: The radiolabeled product is selectively extracted into an organic solvent.
-
Quantification: The radioactivity in the organic phase is measured using a liquid scintillation counter.
-
Data Analysis: The amount of product formed is calculated based on the radioactivity, and the enzyme activity and inhibition are determined.
Key Signaling Pathways and Clinical Implications
This compound's MAO inhibitory activity has significant clinical consequences, primarily through its potentiation of monoamine signaling. This can lead to two major adverse events: Serotonin Syndrome and Hypertensive Crisis.
Serotonin Syndrome
Mechanism: The concurrent use of this compound with other serotonergic agents, such as selective serotonin reuptake inhibitors (SSRIs), can lead to a potentially life-threatening condition known as Serotonin Syndrome. This syndrome is caused by an excess of serotonin in the central and peripheral nervous systems.[6][14] this compound, by inhibiting MAO-A, prevents the breakdown of serotonin, leading to its accumulation in the presynaptic neuron and increased release into the synaptic cleft.[6] SSRIs, on the other hand, block the reuptake of serotonin from the synaptic cleft. The synergistic effect of these two actions leads to a dramatic increase in synaptic serotonin levels and overstimulation of postsynaptic serotonin receptors.[6]
Hypertensive Crisis (The "Cheese Effect")
Mechanism: A significant risk associated with non-selective MAO inhibitors like this compound is the interaction with tyramine, a vasoactive amine found in aged, fermented, or spoiled foods (e.g., aged cheeses, cured meats, and some wines).[1][15] Normally, MAO-A in the gut and liver metabolizes ingested tyramine, preventing it from reaching systemic circulation in high concentrations.[1] When MAO-A is inhibited by this compound's metabolites, tyramine is absorbed systemically.[1] Tyramine acts as an indirect sympathomimetic, meaning it can enter sympathetic nerve terminals and displace stored norepinephrine from vesicles into the synapse.[6] This sudden surge of norepinephrine leads to widespread vasoconstriction and a rapid, dangerous increase in blood pressure, known as a hypertensive crisis.[1][15]
Workflow for In Vitro Evaluation of this compound's MAO Inhibitory Activity
The following diagram outlines a typical workflow for the in vitro assessment of this compound and its metabolites as MAO inhibitors.
Conclusion and Future Directions
This compound's activity as a monoamine oxidase inhibitor is a clinically significant aspect of its pharmacology, mediated by its metabolites 3-amino-2-oxazolidone (AOZ) and β-hydroxyethylhydrazine (HEH). While the reversible and irreversible nature of inhibition by these metabolites, respectively, is established, a critical gap remains in the quantitative characterization of their potency and selectivity for MAO-A and MAO-B. The lack of specific IC50 and Ki values hinders a complete risk-benefit assessment and the development of safer analogues.
Future research should prioritize the determination of these quantitative parameters. Such data would be invaluable for computational modeling to understand the structure-activity relationships of oxazolidinone and hydrazine-based MAO inhibitors. A more precise understanding of how AOZ and HEH interact with the active sites of MAO-A and MAO-B could guide the design of novel antimicrobial agents that are devoid of MAO inhibitory activity, thereby improving their safety profile. Furthermore, a deeper investigation into the role of the gut microbiome in the metabolism of this compound could open new avenues for modulating its therapeutic and adverse effects. For drug development professionals, the case of this compound serves as a compelling reminder of the importance of thorough secondary pharmacology screening, even for established drugs.
References
- 1. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tyramine - Wikipedia [en.wikipedia.org]
- 7. Serotonin Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A [frontiersin.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. “Much ado about nothing”: monoamine oxidase inhibitors, drug interactions, and dietary tyramine | CNS Spectrums | Cambridge Core [cambridge.org]
Synthesis of Novel Furazolidone Derivatives: A Technical Guide to Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant bacterial strains necessitates the development of novel antimicrobial agents. Furazolidone, a nitrofuran antibiotic, has long been used for its broad-spectrum antibacterial and antiprotozoal activities.[1] This technical guide details the synthesis of novel this compound derivatives and evaluates their antibacterial efficacy. By modifying the this compound scaffold, specifically through the creation of hydrazide-hydrazone analogues, it is possible to generate compounds with potent antibacterial activity, in some cases surpassing that of commercially available antibiotics. This document provides detailed experimental protocols for the synthesis and antimicrobial screening of these derivatives, presents quantitative activity data in a clear, tabular format, and visualizes the key workflows for synthesis and microbiological evaluation.
Introduction
This compound is a synthetic nitrofuran derivative characterized by a 5-nitrofuran ring linked to a 3-amino-2-oxazolidinone moiety.[1] Its mechanism of action is believed to involve the reduction of the nitro group by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, ribosomes, and other macromolecules. Due to its efficacy against a wide range of Gram-positive and Gram-negative bacteria, it has been employed in the treatment of various gastrointestinal infections.[1]
The core strategy in developing novel this compound derivatives often involves the modification of its structure to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms. One effective approach is the synthesis of analogues by reacting 5-nitro-2-furaldehyde, a key precursor, with various carboxylic acid hydrazides. This leads to the formation of hydrazide-hydrazone derivatives, which can be considered analogues of both this compound and nitrofurazone.
This guide focuses on a series of such synthesized analogues and their in vitro antibacterial activity against a panel of pathogenic bacteria.
Synthesis of this compound Derivatives
The synthesis of the target this compound derivatives is a two-step process involving the preparation of carboxylic acid hydrazides followed by their condensation with 5-nitro-2-furaldehyde.
General Synthetic Workflow
The overall synthetic pathway can be visualized as follows:
Caption: General workflow for the two-step synthesis of this compound derivatives.
Experimental Protocols
Step 1: Preparation of Carboxylic Acid Hydrazides
This procedure is for the synthesis of carboxylic acid hydrazides from their corresponding ethyl esters.
-
Dissolve 0.01 mol of the appropriate ethyl ester of the carboxylic acid in ethanol.
-
Add 0.011 mol of 100% hydrazine monohydrate to the solution.
-
Heat the mixture under reflux for 2 hours.
-
After reflux, cool the solution to room temperature to allow for the precipitation of the product.
-
Filter the precipitate, dry it, and recrystallize from ethanol to obtain the pure carboxylic acid hydrazide.
Step 2: Preparation of this compound Derivatives (Hydrazide-Hydrazone Analogues)
This protocol describes the condensation reaction between the synthesized hydrazides and 5-nitro-2-furaldehyde.
-
Dissolve 0.01 mol of the carboxylic acid hydrazide (either synthesized in Step 1 or commercially available) in 10–20 ml of ethanol.
-
Add 0.011 mol of 5-nitro-2-furaldehyde to the solution.
-
Heat the mixture under reflux for 3 hours.
-
Following the reflux period, allow the solution to cool to room temperature.
-
Place the cooled solution in a refrigerator for 12 hours to facilitate complete precipitation.
-
Filter the resulting precipitate and recrystallize it from ethanol to yield the final this compound derivative.
Antibacterial Activity
The in vitro antibacterial activity of the synthesized this compound derivatives was evaluated to determine their Minimum Inhibitory Concentration (MIC) against a range of bacterial strains.
Experimental Protocol: Broth Microdilution Method
The MIC values were determined using the broth microdilution method, following the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Prepare a stock solution of each synthesized compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton broth to achieve a range of final concentrations.
-
Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well containing the diluted compound with the bacterial suspension.
-
Include positive control wells (broth with inoculum, no compound) and negative control wells (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antibacterial Screening Workflow
The workflow for determining the antibacterial activity is illustrated below.
Caption: Workflow for the in vitro antibacterial activity screening using the broth microdilution method.
Quantitative Antibacterial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of a selection of synthesized this compound derivatives against various Gram-positive and Gram-negative bacterial strains.
| Compound ID | R-Group | S. aureus | S. epidermidis | B. subtilis | E. coli | P. aeruginosa |
| 28 | Phenyl | 0.98 | 0.98 | 0.49 | >125 | >125 |
| 29 | 4-Methylphenyl | 0.98 | 0.98 | 0.49 | >125 | >125 |
| 32 | 4-Chlorophenyl | 0.24 | 0.12 | 0.002 | 62.5 | 125 |
| 38 | 2-Hydroxyphenyl | 0.004 | 0.002 | 0.004 | 15.62 | 62.5 |
| 45 | 2-Naphthyl | 0.24 | 0.12 | 0.12 | 125 | 125 |
| Nitrofurantoin | (Standard) | 7.81 | 3.91 | 3.91 | 31.25 | >125 |
| Ciprofloxacin | (Standard) | 0.49 | 0.12 | 0.12 | 0.007 | 0.24 |
| Cefuroxime | (Standard) | 0.98 | 0.49 | 0.24 | 3.91 | >125 |
Note: The data presented is a representative selection from the cited literature for illustrative purposes.
Structure-Activity Relationship and Concluding Remarks
The synthesized this compound derivatives exhibited a wide spectrum of antimicrobial activity, particularly against Gram-positive bacteria. Several of the tested compounds demonstrated significantly higher potency than the standard drug nitrofurantoin and, in some cases, cefuroxime.
Notably, compound 38 , with a 2-hydroxyphenyl substituent, showed exceptionally low MIC values against Staphylococcus and Bacillus species, with an MIC of 0.002 µg/mL against S. epidermidis. This activity is considerably greater than that of ciprofloxacin against the same strain. Similarly, compound 32 , with a 4-chlorophenyl group, was remarkably active against B. subtilis, with an MIC of 0.002 µg/mL.
These findings indicate that the hydrazide-hydrazone modification of the this compound scaffold is a promising strategy for the development of potent antibacterial agents. The nature of the substituent on the phenyl ring of the hydrazide moiety plays a crucial role in the antibacterial efficacy of these derivatives. Further research focusing on the optimization of these substituents could lead to the discovery of new drug candidates to combat bacterial infections.
While the modification of the 5-nitrofuran side of the this compound molecule has proven fruitful, a notable gap exists in the scientific literature regarding the synthesis and antibacterial evaluation of derivatives with modifications to the 3-amino-2-oxazolidinone ring. Future research in this area could uncover novel structure-activity relationships and potentially lead to the development of a new generation of this compound-based antibiotics.
References
The Impact of Furazolidone on Gut Microbiota in Murine Models: A Review of a Research Gap
A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the specific impact of the nitrofuran antibiotic, furazolidone, on the composition and function of the gut microbiota in mouse models. Despite the historical use of this compound for treating gastrointestinal infections, detailed investigations into its effects on the complex microbial communities of the gut in a controlled murine setting appear to be absent from publicly available research. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will therefore outline the current state of knowledge, highlight the absence of direct evidence, and provide a framework for future research based on the effects of other antibiotics on the murine gut microbiome.
While direct data is lacking for this compound, studies on a related nitrofuran, nitrofurantoin, in humans have suggested a relatively modest and transient impact on the gut microbiota. These studies have primarily shown a temporary increase in the beneficial genus Bifidobacterium. However, it is crucial to note that these findings are from human studies and concern a different, though structurally related, compound. Extrapolating these results directly to this compound's effects in mouse models would be scientifically unsound.
General Principles of Antibiotic-Induced Dysbiosis in Mouse Models
To provide context for potential future investigations into this compound, this guide will summarize the well-documented general effects of other classes of antibiotics on the gut microbiota in mouse models. Antibiotic administration is a common method to induce dysbiosis, a state of microbial imbalance, for research purposes.
Experimental Workflow for Antibiotic-Induced Dysbiosis Studies
A typical experimental workflow to study the impact of an antibiotic like this compound on the gut microbiota in a mouse model is as follows:
Caption: A generalized workflow for studying the impact of an antibiotic on the gut microbiota in a mouse model.
Hypothetical Experimental Protocol for Investigating this compound's Impact
Based on established methodologies for studying antibiotic effects on the murine gut microbiota, a detailed protocol to investigate this compound could be structured as follows.
1. Animal Model and Housing:
-
Animals: 8-week-old male C57BL/6 mice.
-
Housing: Mice would be housed in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to a standard chow diet and water.
-
Acclimation: A 2-week acclimation period would be observed before the start of the experiment.
2. Experimental Groups:
-
Control Group: Administered with the vehicle used to dissolve this compound (e.g., sterile water or a specific solvent).
-
This compound-Treated Group: Administered with a clinically relevant dose of this compound, adjusted for the weight of the mice.
3. Drug Administration:
-
Route: Oral gavage is a common and precise method for administering a defined dose of the compound.
-
Frequency and Duration: A typical regimen might involve daily administration for a period of 7 to 14 days.
4. Sample Collection:
-
Fecal Pellets: Collected at baseline (before treatment), at multiple time points during the treatment period, and at several points post-treatment to assess recovery. Samples should be immediately frozen at -80°C.
5. Microbiota Analysis:
-
DNA Extraction: DNA would be extracted from fecal samples using a commercially available kit.
-
16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene would be amplified by PCR and sequenced on a platform such as an Illumina MiSeq.
-
Bioinformatic Analysis: Sequencing data would be processed to determine the taxonomic composition (alpha and beta diversity) of the gut microbiota.
6. Data Presentation: The quantitative data on microbial composition would be summarized in tables. Below is a hypothetical table structure that could be used to present such findings.
| Taxonomic Level | Taxon | Control Group (Relative Abundance %) | This compound-Treated Group (Relative Abundance %) | p-value |
| Phylum | Firmicutes | |||
| Phylum | Bacteroidetes | |||
| Genus | Lactobacillus | |||
| Genus | Bifidobacterium | |||
| Genus | Akkermansia |
Potential Signaling Pathways to Investigate
While no specific signaling pathways have been elucidated for this compound's impact on the gut microbiota, research on other antibiotics suggests potential avenues of investigation. The disruption of the microbiota can influence host signaling pathways related to inflammation, immune response, and metabolic function.
Caption: A potential logical relationship of how this compound could impact host inflammatory responses through the gut microbiota.
Conclusion and Future Directions
-
What are the specific changes in the taxonomic composition of the murine gut microbiota following this compound administration?
-
Is the effect of this compound on the gut microbiota dose-dependent and what is the time course of these changes?
-
Does this compound administration lead to a long-term or transient dysbiosis?
-
What are the functional consequences of this compound-induced microbiota changes on host physiology, particularly on immune and metabolic functions?
Answering these questions will be critical for a comprehensive understanding of the therapeutic and potential adverse effects of this compound, and for the development of strategies to mitigate any negative impacts on the gut microbiome.
investigating the potential of furazolidone as an anticancer agent in small cell lung cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Small Cell Lung Cancer (SCLC) remains a formidable clinical challenge, characterized by rapid proliferation, early metastasis, and acquired resistance to conventional therapies. The need for novel therapeutic strategies is paramount. This technical guide explores the emerging potential of furazolidone, a nitrofuran antibiotic, as a repurposed anticancer agent for SCLC. Drawing upon key preclinical research, this document details the mechanism of action, provides comprehensive experimental protocols, presents quantitative data on its efficacy, and visualizes the underlying signaling pathways and experimental workflows. The evidence presented herein suggests that this compound warrants further investigation as a promising candidate for SCLC treatment.
Introduction
Small Cell Lung Cancer accounts for approximately 15% of all lung cancers and is distinguished by its aggressive clinical course. While initial responses to chemotherapy and radiation are often observed, the majority of patients relapse with chemoresistant disease, leading to a dismal prognosis. The limitations of current treatment paradigms underscore the urgent need for innovative therapeutic approaches that can overcome resistance and improve patient outcomes.
Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a cost-effective and accelerated path to drug development. This compound, a synthetic nitrofuran derivative with a long history of use as an antibacterial and antiprotozoal agent, has recently emerged as a compound of interest in oncology. This guide focuses on the compelling preclinical evidence demonstrating the anticancer effects of this compound in SCLC cell lines.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anticancer activity of this compound in SCLC is primarily attributed to its ability to suppress the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[1][2]
Key Mechanistic Findings:
-
Inhibition of NF-κB Activity: this compound has been shown to significantly inhibit NF-κB-driven luciferase activity in SCLC cells. This indicates a direct or indirect suppression of the transcriptional activity of NF-κB.[1][2]
-
Suppression of p65 Phosphorylation: The drug markedly inhibits both the constitutive and tumor necrosis factor-alpha (TNFα)-induced phosphorylation of the NF-κB p65 subunit in SCLC cells. Phosphorylation of p65 is a crucial step for its activation and nuclear translocation.[1][2]
-
Downregulation of IKKβ Expression: this compound has been found to inhibit the expression of the inhibitor of kappa B kinase β (IKKβ).[1][2] IKKβ is a key upstream kinase that phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent release and activation of NF-κB.
By targeting IKKβ expression, this compound effectively disrupts the NF-κB signaling cascade, leading to decreased survival and increased apoptosis in SCLC cells. This is further supported by evidence that overexpression of a constitutively active form of IKKβ can abolish the growth-inhibitory effects of this compound.[1][2]
Signaling Pathway Diagram
Caption: this compound inhibits NF-κB signaling in SCLC.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the anticancer effects of this compound on SCLC cells.
Cell Culture
-
Cell Lines: Human SCLC cell lines H1417 and H1882 are obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (CCK-8)
-
Objective: To determine the dose-dependent effect of this compound on the viability of SCLC cells.
-
Procedure:
-
Seed SCLC cells (H1417 and H1882) into 96-well plates at a density of 5 x 10³ cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) and incubate for the desired time period (e.g., 24, 48 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Objective: To quantify the induction of apoptosis in SCLC cells following treatment with this compound.
-
Procedure:
-
Seed SCLC cells in 6-well plates and treat with different concentrations of this compound for 24 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
-
Western Blot Analysis
-
Objective: To detect the expression and cleavage of key proteins involved in the NF-κB and apoptosis pathways.
-
Procedure:
-
Treat SCLC cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against p-p65, p65, IKKβ, PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in SCLC.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on SCLC cell lines H1417 and H1882, as reported in the literature.[2]
Table 1: Effect of this compound on SCLC Cell Viability
| Cell Line | This compound Concentration (µM) | Cell Viability (% of Control) |
| H1417 | 0 | 100 |
| 5 | ~85 | |
| 10 | ~60 | |
| 20 | ~40 | |
| 40 | ~25 | |
| H1882 | 0 | 100 |
| 5 | ~90 | |
| 10 | ~70 | |
| 20 | ~50 | |
| 40 | ~30 |
Data are estimated from graphical representations in Yu et al. (2020).[2]
Table 2: Induction of Apoptosis by this compound in SCLC Cells
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+) |
| H1417 | 0 | ~5 |
| 10 | ~20 | |
| 20 | ~35 | |
| H1882 | 0 | ~8 |
| 10 | ~25 | |
| 20 | ~45 |
Data are estimated from graphical representations in Yu et al. (2020).[2]
Conclusion and Future Directions
The preclinical data strongly suggest that this compound possesses significant anticancer activity against Small Cell Lung Cancer. Its ability to inhibit the pro-survival NF-κB signaling pathway and induce apoptosis in SCLC cell lines at micromolar concentrations highlights its potential as a repurposed therapeutic agent.
Future research should focus on:
-
In vivo studies: Evaluating the efficacy and safety of this compound in SCLC animal models is a critical next step to validate the in vitro findings.
-
Combination therapies: Investigating the synergistic potential of this compound with standard-of-care chemotherapies and targeted agents could lead to more effective treatment regimens.
-
Biomarker discovery: Identifying biomarkers that predict sensitivity to this compound could enable patient stratification and personalized treatment approaches.
-
Clinical trials: Ultimately, well-designed clinical trials are necessary to determine the therapeutic value of this compound in patients with SCLC.
References
- 1. The anti-infection drug this compound inhibits NF-κB signaling and induces cell apoptosis in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti‐infection drug this compound inhibits NF‐κB signaling and induces cell apoptosis in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
exploring the antibacterial spectrum of furazolidone against gram-positive and gram-negative bacteria
This in-depth technical guide provides a comprehensive overview of the antibacterial spectrum of furazolidone against a range of Gram-positive and Gram-negative bacteria. This compound, a synthetic nitrofuran derivative, has been utilized for its broad-spectrum antimicrobial properties, particularly against gastrointestinal pathogens. This document details its mechanism of action, pathways of bacterial resistance, quantitative antibacterial activity, and the experimental protocols used to determine its efficacy.
Mechanism of Action and Resistance
This compound's antibacterial effect is initiated by the reduction of its nitro group within the bacterial cell, a process catalyzed by bacterial nitroreductases. This reduction generates highly reactive intermediates that are cytotoxic. These intermediates can bind to and damage bacterial DNA, leading to strand breaks and cross-linking, which ultimately inhibits DNA replication and transcription, causing cell death.[1] Additionally, these reactive molecules can disrupt other vital cellular macromolecules and interfere with bacterial enzyme systems.[1][2]
Bacterial resistance to this compound can emerge through various mechanisms. A primary route is the mutation of genes encoding nitroreductases, which diminishes the activation of the drug. For instance, in Escherichia coli, mutations in the genes of the riboflavin biosynthesis pathway, such as ribB and ribE, have been linked to this compound resistance by decreasing cellular nitroreductase activity.[3] Similarly, in Helicobacter pylori, mutations in genes like porD and oorD can alter nitroreductase activity, thereby preventing the production of the DNA-damaging nitro anion radicals.[4]
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of this compound and the pathways leading to bacterial resistance.
Caption: Mechanism of action of this compound in a susceptible bacterial cell.
Caption: Mechanisms of bacterial resistance to this compound.
Quantitative Antibacterial Spectrum
The in vitro activity of this compound against various Gram-positive and Gram-negative bacteria is commonly quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of this compound for a range of clinically relevant bacteria.
Gram-Negative Bacteria
| Bacterium | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Escherichia coli | 1581 | 2 - 64 | - | - | [1] |
| Salmonella typhi | 200 | 0.62 - 2.5 | - | - | [2] |
| Salmonella gallinarum | 22 (resistant) | 1.3 - 2.5 | - | - | [3] |
| Salmonella gallinarum | 6 (sensitive) | ~0.3 | - | - | [3] |
| Salmonella spp. | 22 | 32 - 512 | - | - | [5] |
| Shigella sonnei | 17 | ≤ 8 | - | - | [6] |
| Shigella flexneri | 17 | ≤ 8 | - | - | [6] |
| Shigella boydii | 16 | ≤ 8 | - | - | [6] |
| Vibrio cholerae O1 | 5 | ≤ 8 | - | - | [6] |
| Vibrio cholerae non-O1 | 5 | ≤ 8 | - | - | [6] |
| Campylobacter jejuni | 50 | ≤ 8 | - | - | [6] |
| Campylobacter spp. | 194 | <0.125 | - | - | [7][8] |
| Yersinia enterocolitica | 15 | 8 - 16 | - | - | [6] |
| Pseudomonas aeruginosa | - | Moderately inhibited | - | - | [9] |
Gram-Positive Bacteria
| Bacterium | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | - | Susceptible | - | - | [4][10] |
| Enterococcus faecalis | - | Generally susceptible | - | - | |
| Enterococcus faecium | - | Generally susceptible | - | - |
Experimental Protocols
The determination of the antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The most common protocols are the Kirby-Bauer disk diffusion method and the broth microdilution method for MIC determination.
Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of a bacterium's susceptibility to an antimicrobial agent.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile broth or saline solution.[10]
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate.[10]
-
Disk Application: A paper disk impregnated with a standard concentration of this compound (e.g., 100 µg) is aseptically placed on the center of the inoculated agar surface. The disk is gently tapped to ensure complete contact with the agar.[10]
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours in an ambient air incubator.[10]
-
Interpretation: The diameter of the zone of growth inhibition around the disk is measured in millimeters. The susceptibility or resistance of the bacterium is determined by comparing the zone diameter to established interpretive criteria. For example, for Staphylococcus aureus, a zone of inhibition >15 mm is considered sensitive, while a zone ≤ 9 mm is considered resistant.[10]
Broth Microdilution Method for MIC Determination
This quantitative method determines the minimum concentration of an antimicrobial agent that inhibits bacterial growth.
Methodology:
-
Preparation of Antimicrobial Dilutions: A series of twofold dilutions of this compound are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of this compound at which there is no visible growth of the bacteria. This is typically observed as the absence of turbidity in the well.
Experimental Workflow Diagram
Caption: General workflow for antimicrobial susceptibility testing of this compound.
References
- 1. [this compound resistance of E. coli from chicken intestines after prophylactic treatment with bioptivet GB in animal feed] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. This compound resistance in Salmonella gallinarum: the relationship between in vitro and in vivo determinations of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Identification of Methicillin-Resistant Staphylococcus aureus Nasal Carriage and Its Antibiogram among Kidney Dialysis Patients at a Tertiary Care Hospital in AL-Karak, Jordan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Characterization of nfsA and nfsB Genes in this compound-Resistant Salmonella Spp. Isolated from Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Sensitivity of enteropathogenic bacteria to this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Therapeutic Efficacy of this compound for Antimicrobial Susceptibility Testing on Campylobacter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Susceptibility Test: Principle, Procedure, and Results • Microbe Online [microbeonline.com]
Furazolidone: A Historical and Technical Review of its Veterinary Applications
Executive Summary
Furazolidone, a synthetic nitrofuran antibiotic, once held a significant position in veterinary medicine as a broad-spectrum antimicrobial agent. Its efficacy against a range of bacterial and protozoal pathogens led to its widespread use in livestock, poultry, and aquaculture for the treatment and prevention of gastrointestinal and other infections. This technical guide provides an in-depth review of the historical development, mechanism of action, antimicrobial efficacy, pharmacokinetic properties, and the eventual regulatory decline of this compound in veterinary practice. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed experimental protocols, and visualizations of key pathways and historical milestones.
Historical Development and Regulatory Milestones
The journey of this compound in veterinary medicine began with its synthesis and initial investigations into its antimicrobial properties. It quickly gained traction for its effectiveness and was widely adopted for various applications. However, concerns over its toxicological profile, particularly its carcinogenic potential, led to increased scrutiny and eventual bans in food-producing animals in many countries.
Timeline of Key Events
-
1963: The U.S. Food and Drug Administration (FDA) established a tolerance for this compound residues in the uncooked edible tissues of swine, marking its formal acceptance for use in food animals.[1]
-
1971: The FDA proposed the withdrawal of approvals for this compound in food-producing animals due to emerging evidence from laboratory animal studies suggesting it could cause tumors.[1]
-
1991: Following a comprehensive evidentiary hearing, the FDA officially withdrew its approval for the use of this compound in food-producing animals in the United States.[1][2][3]
-
1994: The Animal Medicinal Drug Use Clarification Act further solidified the prohibition of this compound in food animals.[2][4]
-
1997: The European Union prohibited the use of this compound in food-producing animals.[5]
-
2002: The FDA issued an order prohibiting the extralabel use of topical nitrofuran drugs, including this compound, in food-producing animals due to evidence of residue potential.[6]
Historical Development Workflow of this compound in Veterinary Medicine
Caption: Historical workflow of this compound's development, use, and regulatory decline in veterinary medicine.
Mechanism of Action
This compound exerts its antimicrobial effects through a complex mechanism that involves the intracellular reduction of its nitro group, leading to the formation of reactive intermediates. These intermediates are responsible for the drug's bactericidal and antiprotozoal activities.
The primary mechanisms of action are:
-
DNA Damage: Upon entering the microbial cell, this compound is activated by bacterial nitroreductases. This process generates highly reactive intermediates that can bind to and cross-link bacterial DNA.[7][8][9] This leads to strand breaks and other structural damage, ultimately inhibiting DNA replication and transcription, resulting in cell death.[8][10]
-
Enzyme Inhibition: this compound and its metabolites interfere with several crucial bacterial enzyme systems, including those involved in carbohydrate metabolism.[11][12] It has been shown to inhibit monoamine oxidase (MAO) and diamine oxidase activities in bacteria.[11] The metabolite 3-amino-2-oxazolidone (AOZ) is primarily responsible for the monoamine oxidase inhibition.[7][13]
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action of this compound within a bacterial cell.
Antimicrobial Spectrum and Efficacy
This compound possesses a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, as well as several protozoan parasites of veterinary importance.[2][12]
Table 1: Reported Antimicrobial Spectrum of this compound in Veterinary Medicine
| Pathogen Type | Genera/Species |
| Gram-positive Bacteria | Clostridium perfringens, Corynebacterium pyogenes, Staphylococcus spp., Streptococcus spp.[2][12][14] |
| Gram-negative Bacteria | Escherichia coli, Salmonella spp. (S. dublin, S. typhimurium, S. gallinarum), Shigella spp., Campylobacter spp.[2][14][15] |
| Protozoa | Eimeria spp., Giardia lamblia, Histomonas meleagridis[2][14] |
Quantitative Efficacy Data (MICs)
Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's efficacy. The following table summarizes available MIC data for this compound against selected veterinary pathogens.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Veterinary Pathogens
| Pathogen | Animal Host | MIC Range (µg/mL) | Notes |
| Escherichia coli | Chicken | 2 - 64 | MICs of 16 µg/mL or more were observed in isolates from treated chickens.[16] |
| Salmonella gallinarum | Chicken | 0.3 (sensitive strains) | Resistant strains showed MICs of 1.3 or 2.5 µg/mL. |
| Campylobacter spp. | Human (pediatric) | <0.125 | No resistance was observed in the studied isolates.[15] |
| Treponema hyodysenteriae | Swine | 0.1 - 1.56 |
Pharmacokinetics and Residue Depletion
The pharmacokinetic profile of this compound is characterized by rapid metabolism and elimination. The parent drug has a short half-life in plasma, while its metabolites can persist in tissues for longer periods.
Table 3: Pharmacokinetic Parameters of this compound in Veterinary Species
| Species | Dosage | Half-life (t½) | Peak Plasma Concentration (Cmax) |
| Piglets | 12 mg/kg bw for 10 days | ~60 minutes (in blood/plasma) | 835 - 955 ng/mL |
| Swine (adult) | 690 mg/animal/day for 10 days | 45 minutes (in plasma) | Not specified |
Residue Depletion Studies
Residue depletion studies are crucial for determining withdrawal times for veterinary drugs in food-producing animals. The following table summarizes findings from various studies on this compound residues.
Table 4: this compound Residue Depletion in Tissues of Food-Producing Animals
| Species | Dosage | Tissue | Residue Levels | Withdrawal Time for No Detection |
| Chickens | 200 g/ton of feed | Skin/fat | < 2 ppb at day 0 | > 5 days[17] |
| Chickens | 400 g/ton of feed | Skin | 0.7 - 3.5 ppb at day 0 | Not specified[17] |
| Chickens | 2 mg/kg bw for 5 days | Liver, Muscle | Detected up to 264 hours post-treatment | > 11 days[18] |
| Swine | 300 g/ton of feed for 2 weeks | Muscle, Liver, Kidney | Not detectable | Not applicable (not detected at any time point)[17] |
| Calves | 16 mg/kg bw for 5 days | Muscle | 33 µg/kg at day 0 | Residues disappeared after storage at -20°C for 3 weeks.[19] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the evaluation of this compound.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This protocol is adapted from standard procedures for antimicrobial susceptibility testing.
Objective: To determine the susceptibility of a bacterial isolate to this compound.
Materials:
-
Mueller-Hinton agar plates
-
This compound disks (100 µg)
-
Sterile cotton swabs
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Bacterial culture to be tested
-
Incubator (35-37°C)
-
Calipers or ruler for measuring zone diameters
Procedure:
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism and transfer them to a tube containing 4-5 mL of a suitable broth. b. Incubate the broth at 35-37°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Adjust the turbidity of the inoculum to match the 0.5 McFarland standard by adding sterile saline or broth.
-
Inoculation of Agar Plate: a. Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. b. Rotate the swab against the side of the tube to remove excess fluid. c. Streak the entire surface of the Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth. d. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
Application of Antibiotic Disk: a. Aseptically place a this compound (100 µg) disk onto the center of the inoculated agar surface. b. Gently press the disk down to ensure complete contact with the agar.
-
Incubation: a. Invert the plates and incubate at 35°C for 18-24 hours.
-
Interpretation of Results: a. After incubation, measure the diameter of the zone of complete inhibition around the disk to the nearest millimeter. b. Interpret the results based on established breakpoints (if available) or by comparing the zone size to that of control strains. For differentiating Staphylococcus from Micrococcus, a zone of inhibition >15 mm is considered sensitive (indicative of Staphylococcus), while a zone ≤9 mm is considered resistant (indicative of Micrococcus).
In Vivo Residue Depletion Study in Chickens
This protocol is a generalized representation based on methodologies from published studies.[18][20]
Objective: To determine the depletion rate of this compound residues in the tissues of broiler chickens following oral administration.
Materials:
-
Broiler chickens of a specific age and breed
-
This compound oral suspension
-
Commercial broiler feed (antibiotic-free)
-
Equipment for oral gavage
-
Surgical instruments for tissue collection
-
Sample containers and labels
-
Freezer (-20°C or lower) for sample storage
-
Analytical equipment for residue analysis (e.g., HPLC, LC-MS, or microbiological assay)
Procedure:
-
Acclimation: a. Acclimate the chickens to the experimental conditions for a specified period (e.g., one week), providing ad libitum access to antibiotic-free feed and water.
-
Dosing: a. Administer a daily oral dose of this compound (e.g., 2 mg/kg body weight) via gavage for a set duration (e.g., 5 consecutive days).[18]
-
Sample Collection: a. At predetermined time points after the final dose (e.g., 1, 5, 24, 168, and 264 hours), select a subset of chickens for euthanasia and tissue collection.[18] b. Collect samples of target tissues, such as liver, kidney, and breast muscle.
-
Sample Processing and Storage: a. Immediately after collection, properly label all samples and store them frozen at ≤ -20°C until analysis.
-
Residue Analysis: a. Analyze the tissue samples for this compound and/or its marker residue (AOZ) using a validated analytical method. This may involve homogenization of the tissue, extraction of the analyte, and quantification.
-
Data Analysis: a. Plot the concentration of this compound residues in each tissue type against the time of withdrawal. b. Calculate the depletion rate and determine the time required for residues to fall below a specific level of detection or regulatory limit.
Conclusion
This compound was a historically important antimicrobial agent in veterinary medicine, valued for its broad-spectrum efficacy against a variety of bacterial and protozoal pathogens. Its use in poultry, swine, and aquaculture was widespread for the treatment and prevention of diseases. However, mounting evidence of its carcinogenic potential led to its prohibition in food-producing animals in many parts of the world. While no longer used in food animals in these regions, the study of this compound provides valuable insights into the development, application, and regulatory oversight of veterinary drugs. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and professionals in the field of veterinary drug development and food safety.
References
- 1. Federal Register :: Tolerances for Residues of New Animal Drugs in Food; 2-Acetylamino-5-Nitrothiazole; Buquinolate; Chlorobutanol; Estradiol and Related Esters; Ethylenediamine; Florfenicol; Flunixin; this compound; Hydrocortisone; Methylparaben; Methylprednisolone; Prednisolone; Prednisone; Progesterone; Propylparaben; and Salicylic Acid [federalregister.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. thefdalawblog.com [thefdalawblog.com]
- 4. advacarepharma.com [advacarepharma.com]
- 5. This compound in chicken: case study of an incident of widespread contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. govinfo.gov [govinfo.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. toku-e.com [toku-e.com]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. Nitrofurans Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 13. researchgate.net [researchgate.net]
- 14. advacarepharma.com [advacarepharma.com]
- 15. In Vitro Therapeutic Efficacy of this compound for Antimicrobial Susceptibility Testing on Campylobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [this compound resistance of E. coli from chicken intestines after prophylactic treatment with bioptivet GB in animal feed] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound residues in chicken and swine tissues after feeding trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academicjournals.org [academicjournals.org]
- 19. fao.org [fao.org]
- 20. researchgate.net [researchgate.net]
Furazolidone for Cryptosporidiosis in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cryptosporidiosis, caused by the protozoan parasite Cryptosporidium, remains a significant challenge in both human and veterinary medicine, particularly in young and immunocompromised individuals. The lack of consistently effective therapeutics has spurred the investigation of a wide range of antimicrobial agents. This technical guide explores the potential of furazolidone, a nitrofuran antibiotic with known antiprotozoal activity, as a treatment for cryptosporidiosis in animal models.
A comprehensive review of existing literature reveals a notable absence of direct studies evaluating the efficacy of this compound specifically against Cryptosporidium in animal models. However, its established use against other protozoal infections, such as coccidiosis in ruminants, suggests a potential avenue for research. This document provides a detailed overview of this compound's mechanism of action, available efficacy data against related protozoa, and standardized experimental protocols for evaluating anti-cryptosporidial agents in established animal models. The aim is to equip researchers with the foundational knowledge and methodologies required to systematically investigate the therapeutic potential of this compound for cryptosporidiosis.
Introduction to this compound
This compound is a synthetic nitrofuran derivative that has been utilized in veterinary medicine for the treatment and prevention of various bacterial and protozoal infections.[1] Its broad spectrum of activity includes activity against Eimeria species, which, like Cryptosporidium, are apicomplexan parasites.[2] While its use in food-producing animals has been restricted in some regions due to concerns about residue, its therapeutic properties continue to be of interest.[3]
Mechanism of Action
This compound's antimicrobial and antiprotozoal effects are believed to stem from the reduction of its nitro group by microbial nitroreductases into reactive intermediates. These intermediates can then bind to and crosslink DNA, leading to the inhibition of DNA replication and protein synthesis, ultimately resulting in microbial cell death.[4] This mechanism of action, which involves the generation of cytotoxic radicals, is effective against a range of pathogens.
dot
Caption: Proposed mechanism of action of this compound in protozoal cells.
Efficacy Data in Animal Models
As previously noted, there is a significant lack of direct studies on the efficacy of this compound against Cryptosporidium species in animal models. However, research on its effectiveness against coccidiosis provides valuable insights.
Efficacy of this compound against Coccidiosis in Ruminants
The following table summarizes the findings of a study evaluating this compound for the treatment of coccidiosis in goats and another in buffalo calves. Coccidiosis is caused by Eimeria species, which are closely related to Cryptosporidium.
| Animal Model | Parasite | This compound Dosage | Duration of Treatment | Efficacy (% reduction in oocyst shedding) | Reference |
| Beetal Goats | Eimeria spp. (natural infection) | 10 mg/kg body weight, orally | 7 days | 98.6% (on Day 21 post-treatment) | [5] |
| Buffalo Calves | Eimeria spp. (natural infection) | 10 mg/kg body weight, orally | Not specified | Significant reduction in oocyst per gram of feces | [4] |
Note: The efficacy of this compound was found to be statistically similar to sulfadimidine and amprolium in the study on Beetal goats.[5]
Experimental Protocols for Evaluating Anti-Cryptosporidial Efficacy
The following are detailed methodologies for key experiments to assess the potential of this compound in established animal models of cryptosporidiosis.
Immunosuppressed Mouse Model
The immunosuppressed mouse model is a widely used system for studying chronic cryptosporidiosis and for the in vivo screening of therapeutic agents.
3.1.1. Experimental Workflow
dot
Caption: Workflow for anti-cryptosporidial drug testing in immunosuppressed mice.
3.1.2. Detailed Methodology
-
Animal Model: Male Swiss albino mice, 4-6 weeks old.
-
Immunosuppression: Dexamethasone is administered in the drinking water at a concentration of 10 mg/L, starting 24-48 hours prior to infection and continuing throughout the experiment.
-
Infection: Mice are infected by oral gavage with 1 x 10^6 Cryptosporidium parvum oocysts suspended in 0.1 mL of phosphate-buffered saline (PBS).
-
Treatment Groups:
-
Group 1: Infected, treated with this compound (dosage to be determined based on pilot studies).
-
Group 2: Infected, treated with a known effective drug (e.g., nitazoxanide at 100 mg/kg/day) as a positive control.[6]
-
Group 3: Infected, treated with vehicle (e.g., PBS) as a negative control.
-
Group 4: Uninfected, untreated control.
-
-
Drug Administration: this compound is administered orally by gavage once or twice daily for a period of 7-10 days, starting 3-5 days post-infection.
-
Efficacy Assessment:
-
Oocyst Shedding: Fecal samples are collected every 2-3 days. Oocysts are enumerated using a hemocytometer after a sucrose flotation technique and staining (e.g., modified Ziehl-Neelsen). The percentage reduction in oocyst shedding compared to the negative control group is calculated.
-
Histopathology: At the end of the experiment, sections of the terminal ileum, cecum, and colon are collected, fixed in 10% buffered formalin, and processed for hematoxylin and eosin (H&E) staining to assess parasite load, villous atrophy, and inflammation.
-
Neonatal Calf Model
Neonatal calves are a highly relevant model for cryptosporidiosis as they are naturally susceptible and the disease course mimics that in human infants.
3.2.1. Experimental Workflow
dot
Caption: Workflow for evaluating therapeutics in a neonatal calf cryptosporidiosis model.
3.2.2. Detailed Methodology
-
Animal Model: Male Holstein calves, less than 24 hours old, housed individually.
-
Infection: Calves are orally inoculated with 1 x 10^7 Cryptosporidium parvum oocysts within 12-24 hours of birth.
-
Treatment Groups:
-
Group 1: Infected, treated with this compound (e.g., 10-16 mg/kg/day).[7]
-
Group 2: Infected, placebo-treated control.
-
Group 3: Uninfected, untreated control.
-
-
Drug Administration: this compound is administered orally, typically mixed in the milk replacer, once or twice daily for 7-14 days. Treatment can be initiated prophylactically (at the time of infection) or therapeutically (at the onset of diarrhea).
-
Efficacy Assessment:
-
Clinical Scoring: Daily monitoring of fecal consistency (1=normal to 4=watery), attitude, and hydration status.
-
Oocyst Shedding: Daily fecal samples are collected, and oocysts per gram of feces are quantified.
-
Weight Gain: Body weight is recorded at the beginning and end of the study.
-
Host Cell Signaling in Cryptosporidium Infection
Cryptosporidium parvum infection has been shown to modulate host cell signaling pathways to facilitate its invasion and survival. Understanding these pathways is crucial for identifying potential therapeutic targets. One such pathway involves the Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/Akt signaling cascade. Activation of this pathway by the parasite can promote its intracellular survival.
dot
Caption: Simplified host cell signaling pathway modulated by C. parvum.
Dosage and Administration of this compound in Veterinary Medicine
While specific dosages for cryptosporidiosis are not established, the following table provides a reference for this compound dosages used for other indications in various animal species.
| Animal Species | Indication | Dosage | Route of Administration | Reference |
| Calves | General bacterial/protozoal infections | 10-20 mg/kg body weight/day | Oral | [7] |
| Piglets | General bacterial/protozoal infections | 6 mg/kg body weight for 4 days | Oral | [7] |
| Goats | Coccidiosis | 10 mg/kg body weight for 7 days | Oral | [5] |
| Dogs | Coccidiosis (Cystoisospora) | 8-20 mg/kg body weight, twice daily for 5 days | Oral | [1] |
| Dogs | Giardiasis | 4 mg/kg body weight, twice daily for 7 days | Oral | [1] |
| Poultry | Coccidiosis and Giardiasis | 50-100g per ton of feed | Oral (in feed) | [2] |
Conclusion and Future Directions
This compound presents a theoretical potential for the treatment of cryptosporidiosis based on its known mechanism of action and its efficacy against related apicomplexan parasites. However, the current body of scientific literature lacks direct in vivo studies to support this hypothesis. The experimental protocols and comparative data presented in this guide are intended to provide a framework for researchers to systematically evaluate the efficacy and safety of this compound for cryptosporidiosis in relevant animal models.
Future research should focus on:
-
In vitro studies: To determine the direct activity of this compound against Cryptosporidium parvum sporozoites and intracellular stages.
-
Dose-finding studies: To establish the optimal therapeutic dose of this compound for cryptosporidiosis in immunosuppressed mice and neonatal calves.
-
Efficacy trials: To conduct controlled experiments following the protocols outlined in this guide to generate quantitative data on the reduction of oocyst shedding and clinical improvement.
-
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion of this compound in the context of a Cryptosporidium infection.
By addressing these research gaps, the scientific community can ascertain whether this compound holds promise as a viable therapeutic agent in the ongoing effort to combat cryptosporidiosis.
References
- 1. advacarepharma.com [advacarepharma.com]
- 2. advacarepharma.com [advacarepharma.com]
- 3. History and Current Use of Antimicrobial Drugs in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ivis.org [ivis.org]
- 5. Evaluation of this compound, sulfadimidine and amprolium to treat coccidiosis in Beetal goats under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Cryptosporidial Drug-Discovery Challenges and Existing Therapeutic Avenues: A “One-Health” Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
Molecular Basis of Furazolidone Resistance in Helicobacter pylori
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Helicobacter pylori infection remains a significant global health challenge, linked to various gastroduodenal diseases, including gastric cancer. While combination therapies are employed for eradication, rising antibiotic resistance threatens their efficacy. Furazolidone, a nitrofuran antibiotic, has been used in salvage therapies due to historically low resistance rates. However, resistance, though still uncommon, is emerging. This technical guide provides a comprehensive overview of the molecular underpinnings of this compound resistance in H. pylori. The primary mechanism of resistance is the impairment of the drug's activation pathway through specific genetic mutations. Unlike other antibiotics, resistance is not typically mediated by efflux pumps or alterations in the drug's ultimate target (DNA), but rather by the failure to convert the this compound prodrug into its cytotoxic form. This guide details the key genes, mutations, and enzymatic pathways involved, presents quantitative data in a structured format, outlines essential experimental protocols for resistance determination, and provides visual diagrams of the core mechanisms and workflows.
Mechanism of Action and Resistance Pathway
This compound's bactericidal activity is dependent on its intracellular activation. As a prodrug, it must be reduced by bacterial nitroreductases to generate reactive nitro anion radicals.[1] These radicals are highly cytotoxic, causing damage to bacterial DNA and other macromolecules, ultimately leading to cell death.[1]
The primary mechanism of resistance in H. pylori involves the disruption of this activation process. Resistance arises from mutations in the genes encoding the specific nitroreductase enzymes responsible for this compound's reduction.[1] When these enzymes lose function due to mutations, the bacterium can no longer efficiently convert this compound into its toxic form, rendering the drug ineffective.
The key enzymes implicated in this pathway are:
-
Pyruvate:ferredoxin/flavodoxin oxidoreductase (POR)
-
2-oxoglutarate:acceptor oxidoreductase (OOR)
Specifically, mutations within the porD and oorD genes, which encode integral ferredoxin-like subunits of these enzyme complexes, are strongly associated with the resistance phenotype.[2][3][4] It is important to distinguish this from metronidazole resistance, which is primarily caused by mutations in other nitroreductase genes, such as rdxA and frxA.[5] Inactivation of rdxA and frxA does not confer resistance to this compound, indicating distinct activation pathways for these nitro-aromatic compounds.[5][6]
Genetic Basis of this compound Resistance
Research has consistently identified point mutations in two key genes, porD and oorD, as the molecular basis for this compound resistance. These mutations result in amino acid substitutions that are presumed to diminish or abolish the nitroreductase activity of the corresponding enzyme complexes.
Quantitative Data: Gene Mutations
The following tables summarize the specific nucleotide and resulting amino acid changes reported in this compound-resistant H. pylori isolates.
Table 1: Mutations Identified in the porD Gene of this compound-Resistant H. pylori
| Nucleotide Change | Amino Acid Substitution | Reference |
|---|---|---|
| G353A | Glutamate → Aspartate | [2][7] |
| A356G | Alanine → Threonine | [2][7] |
| C357T | Threonine → Valine | [2][7] |
| C346A | Not specified | [8] |
| C347G | Not specified | [8] |
| C347T | Not specified |[8] |
Table 2: Mutations Identified in the oorD Gene of this compound-Resistant H. pylori
| Nucleotide Change | Amino Acid Substitution | Reference |
|---|---|---|
| A041G | Threonine → Alanine | [2][9] |
| A122G | Isoleucine → Valine | [2] |
| C349A(G) | Asparagine → Lysine | [2][9] |
| A78G | Not specified | [8] |
| T100G | Not specified | [9] |
| A112G | Not specified | [8] |
| C156T | Not specified | [8] |
| C165T | Not specified | [8] |
| C208T | Not specified | [9] |
| T226C | Not specified | [9] |
| A335G | Not specified |[8] |
Note: The presence of these mutations correlates strongly with increased Minimum Inhibitory Concentrations (MICs) for this compound, typically rising from ≤1.0 µg/mL in susceptible strains to ≥4.0 µg/mL in resistant strains.[10]
Experimental Protocols for Resistance Determination
The identification and characterization of this compound resistance in H. pylori require a combination of phenotypic susceptibility testing and genotypic analysis.
Phenotypic Analysis: Antimicrobial Susceptibility Testing (AST)
4.1.1 Agar Dilution Method
The agar dilution method is considered a reference standard for determining the MIC of this compound against H. pylori.
-
Media Preparation: Prepare Mueller-Hinton agar supplemented with 5-10% defibrinated horse or sheep blood.
-
Antibiotic Incorporation: Aseptically add stock solutions of this compound to the molten agar (cooled to ~50°C) to achieve a range of final concentrations (e.g., 0.125, 0.25, 0.5, 1, 2, 4, 8 µg/mL). Pour plates and allow them to solidify. A drug-free plate must be included as a growth control.
-
Inoculum Preparation: Harvest H. pylori from a 3- to 4-day-old culture plate into sterile saline or Brucella broth. Adjust the turbidity to a 1.0 McFarland standard (~3 x 10⁸ CFU/mL).
-
Inoculation: Using a multipoint inoculator, spot 1-2 µL of the bacterial suspension onto the surface of each antibiotic-containing plate and the control plate.
-
Incubation: Incubate the plates at 37°C under microaerobic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂) for 72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the isolate. A strain is typically considered resistant if the MIC is >2.0 µg/mL.[9]
4.1.2 E-test (Epsilometer Test)
The E-test provides a quantitative MIC value through a gradient diffusion method.
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 2.0 McFarland standard.
-
Plate Inoculation: Uniformly streak the suspension onto a Mueller-Hinton agar plate supplemented with blood using a sterile cotton swab.
-
E-test Strip Application: Once the agar surface is dry, apply the this compound E-test strip.
-
Incubation: Incubate under microaerobic conditions at 37°C for 72 hours.
-
MIC Reading: An elliptical zone of inhibition will form. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Genotypic Analysis: Mutation Detection
This workflow is used to correlate the resistance phenotype with a specific genotype.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from cultured H. pylori isolates (both resistant and susceptible controls) using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the full coding sequences of the porD and oorD genes using gene-specific primers.
-
Reaction Mix: A typical 50 µL reaction includes: 5 µL of 10x PCR buffer, 1 µL of dNTP mix (10 mM), 1 µL of each forward and reverse primer (10 µM), 0.5 µL of Taq DNA polymerase (5 U/µL), 50-100 ng of template DNA, and nuclease-free water.
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes.
-
30-35 Cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds (primer-dependent).
-
Extension: 72°C for 1-2 minutes (product size-dependent).
-
-
Final Extension: 72°C for 10 minutes.
-
-
-
PCR Product Purification: Purify the amplified DNA fragments from the PCR reaction mix to remove primers and dNTPs using a commercial PCR cleanup kit.
-
DNA Sequencing: Sequence the purified PCR products using the Sanger sequencing method. Both forward and reverse primers should be used for sequencing to ensure accuracy.
-
Sequence Analysis: Align the obtained sequences from resistant isolates against the sequence from a known this compound-susceptible reference strain (e.g., H. pylori 26695). Identify any nucleotide substitutions, insertions, or deletions.
References
- 1. researchgate.net [researchgate.net]
- 2. neuron.mefst.hr [neuron.mefst.hr]
- 3. Mutations in Helicobacter pylori porD and oorD genes may contribute to this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Helicobacter pylori Antibiotic Resistance: Molecular Basis and Diagnostic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound- and Nitrofurantoin-Resistant Helicobacter pylori: Prevalence and Role of Genes Involved in Metronidazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Point Mutations in this compound and Rifampicin Resistance Genes in Helicobacter pylori Strains from Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance of Helicobacter pylori to this compound and levofloxacin: A viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound susceptibility of Helicobacter pylori isolated from patients with gastroduodenal diseases in Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [In vitro activity of this compound and nitrofurantoin in Helicobacter pylori clinical isolates and study of mutation rate] - PubMed [pubmed.ncbi.nlm.nih.gov]
Furazolidone's Impact on Protozoan Parasite Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furazolidone, a nitrofuran derivative, has long been utilized as a broad-spectrum antimicrobial agent with notable efficacy against a range of protozoan parasites. Its mechanism of action, while multifaceted, primarily hinges on the reductive activation of its 5-nitro group within the parasite's low-redox environment. This process generates a cascade of cytotoxic reactive intermediates, including nitroso and hydroxylamine derivatives, which indiscriminately target and damage critical cellular macromolecules. This technical guide provides an in-depth exploration of the metabolic consequences of this compound exposure in protozoan parasites, with a focus on its effects on key metabolic pathways, including energy metabolism, nucleic acid synthesis, and redox homeostasis. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in parasitology and drug development.
Introduction
Protozoan infections remain a significant global health burden, necessitating the continued exploration and understanding of effective therapeutic agents. This compound, a synthetic nitrofuran, has demonstrated clinical utility against several parasitic infections, including those caused by Giardia lamblia, Trichomonas vaginalis, and various species of Leishmania. The selective toxicity of this compound towards these anaerobic or microaerophilic organisms is largely attributed to their unique metabolic machinery, which facilitates the drug's activation into a potent cytotoxic agent. Understanding the precise metabolic perturbations induced by this compound is crucial for optimizing its therapeutic use, overcoming potential resistance mechanisms, and guiding the development of novel antiprotozoal drugs.
Mechanism of Action: Reductive Activation and Macromolecular Damage
The parasiticidal activity of this compound is initiated by the enzymatic reduction of its 5-nitro group, a process that is highly favored in the low-redox potential intracellular environment of many protozoan parasites. This bioactivation is catalyzed by a variety of nitroreductases present in these organisms.
Upon entering the parasite, this compound undergoes a single-electron reduction to form a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent compound, creating a futile cycle that generates reactive oxygen species (ROS) and induces oxidative stress. In the anaerobic or microaerophilic conditions characteristic of many parasitic protozoa, the nitro anion radical can undergo further reduction to form highly reactive nitroso and hydroxylamine intermediates. These electrophilic species are capable of covalently binding to and damaging a wide array of cellular macromolecules, including DNA, proteins, and lipids[1][2].
The primary target of these reactive metabolites is believed to be parasitic DNA[1][2]. The formation of adducts and cross-links in the DNA structure disrupts critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and parasite death[1][2].
Figure 1: Proposed mechanism of this compound activation in protozoa.
Quantitative Data on this compound's Antiprotozoal Activity
The in vitro efficacy of this compound has been quantified against a variety of protozoan parasites. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an antiparasitic drug.
| Parasite Species | Life Cycle Stage | IC50 Value | Reference |
| Giardia lamblia | Trophozoite | 2.9 µM | [3] |
| Leishmania (L.) chagasi | Promastigote | 0.71 µg/mL | [4] |
| Leishmania (V.) braziliensis | Promastigote | 0.73 µg/mL | [4] |
| Leishmania (L.) major | Promastigote | 0.61 µg/mL | [4] |
| Leishmania (L.) amazonensis | Promastigote | 0.47 µg/mL | [4] |
| Leishmania donovani | Amastigote | Low-grade activity observed in vivo | [5] |
| Entamoeba histolytica | Trophozoite | Significant action observed in vitro (specific IC50 not provided) | [6] |
Impact on Key Metabolic Pathways
Energy Metabolism
This compound significantly disrupts the energy metabolism of protozoan parasites. In Giardia lamblia, it is suggested that NADH oxidase may be involved in the reductive activation of the drug[7]. This diversion of reducing equivalents from their normal metabolic roles can impair ATP production. Furthermore, this compound has been shown to inhibit enzymes of the Krebs cycle, further compromising cellular energy generation[8].
Nucleic Acid Synthesis
As previously mentioned, the primary mechanism of this compound's cytotoxicity is the induction of DNA damage[1][2]. The formation of cross-links and strand breaks in the parasitic DNA inhibits both DNA replication and transcription, leading to cell cycle arrest and ultimately, apoptosis[1][2]. In Giardia lamblia, this compound treatment has been observed to cause cell cycle arrest in the S and G2+M phases.
Redox Homeostasis
The reductive activation of this compound is intricately linked to the parasite's redox environment. In Trichomonas vaginalis, the flavin enzyme thioredoxin reductase has been shown to possess nitroreductase activity and is capable of reducing this compound[9][10]. Inhibition or consumption of key components of the parasite's antioxidant defense system, such as thioredoxin reductase, can lead to an imbalance in redox homeostasis and an accumulation of damaging reactive oxygen species.
Detailed Experimental Protocols
Growth Inhibition Assay for Giardia lamblia
This protocol is adapted from methodologies used to assess the susceptibility of Giardia lamblia to antimicrobial agents.
Materials:
-
Giardia lamblia trophozoites (e.g., WB strain)
-
TYI-S-33 medium supplemented with bovine bile and antibiotics
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Hemocytometer or automated cell counter
-
Anaerobic incubation system (e.g., GasPak jar)
Procedure:
-
Culture Giardia lamblia trophozoites in TYI-S-33 medium to late logarithmic phase.
-
Harvest trophozoites by chilling the culture tubes on ice for 15 minutes to detach the cells, followed by centrifugation at 500 x g for 10 minutes.
-
Wash the cell pellet twice with fresh, pre-warmed medium.
-
Resuspend the trophozoites in fresh medium and adjust the cell density to 1 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in TYI-S-33 medium in a 96-well plate. Include a drug-free control (with an equivalent concentration of DMSO).
-
Add 100 µL of the trophozoite suspension to each well, resulting in a final volume of 200 µL and a final cell density of 5 x 10^4 cells/mL.
-
Incubate the plate under anaerobic conditions at 37°C for 48 hours.
-
Following incubation, count the number of viable trophozoites in each well using a hemocytometer.
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for Giardia lamblia growth inhibition assay.
Thioredoxin Reductase Inhibition Assay for Trichomonas vaginalis
This protocol is based on the methods described for assessing thioredoxin reductase activity in the presence of nitro compounds[9][10].
Materials:
-
Trichomonas vaginalis cell lysate
-
Recombinant T. vaginalis thioredoxin reductase (optional)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
NADPH
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, DTNB, and NADPH.
-
Add the T. vaginalis cell lysate or recombinant thioredoxin reductase to the reaction mixture.
-
Initiate the reaction by adding this compound at various concentrations. Include a control with no this compound.
-
Immediately monitor the reduction of DTNB to 2-nitro-5-thiobenzoate (TNB) by measuring the increase in absorbance at 412 nm over time.
-
Calculate the initial reaction rates for each this compound concentration.
-
Determine the percentage of inhibition of thioredoxin reductase activity relative to the control.
-
The IC50 value can be determined by plotting the percentage of inhibition against the log of the this compound concentration.
DNA Damage Assessment by Comet Assay
This is a general protocol that can be adapted for assessing DNA strand breaks in this compound-treated protozoa.
Materials:
-
Protozoan cells (treated with this compound and untreated controls)
-
Low melting point agarose
-
Normal melting point agarose
-
Microscope slides
-
Lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or ethidium bromide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest protozoan cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with low melting point agarose at a 1:10 ratio (v/v) at 37°C.
-
Pipette the cell-agarose mixture onto a microscope slide pre-coated with normal melting point agarose and cover with a coverslip.
-
Allow the agarose to solidify on ice.
-
Immerse the slides in cold lysis buffer for at least 1 hour at 4°C.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralize the slides by washing with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the "comets" under a fluorescence microscope. The amount of DNA in the tail relative to the head is proportional to the amount of DNA damage.
-
Quantify the DNA damage using appropriate image analysis software.
Conclusion
This compound remains a relevant and effective antiprotozoal agent, particularly for infections caused by anaerobic and microaerophilic parasites. Its mechanism of action, centered on reductive activation and subsequent induction of macromolecular damage, exploits the unique metabolic features of these organisms. A thorough understanding of the specific metabolic pathways affected by this compound is essential for its continued clinical application and for the development of next-generation antiprotozoal therapies. This technical guide provides a foundational resource for researchers to further investigate the intricate interplay between this compound and protozoan parasite metabolism.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The effects of the antiprotozoal drugs metronidazole and this compound on trophozoites of Giardia lamblia (P1 strain) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a selective in vitro candidate against Leishmania (L.) chagasi: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The activity of nitrofurazone and this compound against Leishmania donovani, L. major and L. enriettii in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro sensitivity of Entamoeba histolytica to this compound and iodochlorhydroxyquin, separate and combined - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of Giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Trichomonas vaginalis: metronidazole and other nitroimidazole drugs are reduced by the flavin enzyme thioredoxin reductase and disrupt the cellular redox system. Implications for nitroimidazole toxicity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
The Core Mechanism of Furazolidone: A Technical Guide to Its Inhibition of Bacterial Enzyme Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furazolidone, a nitrofuran antibiotic, has long been utilized for its broad-spectrum antibacterial and antiprotozoal activities. Its efficacy is rooted in a complex mechanism of action that primarily involves the intracellular reduction of its 5-nitro group by bacterial nitroreductases. This activation process generates a cascade of highly reactive intermediates, which subsequently interfere with essential cellular processes by targeting key macromolecules. This technical guide provides an in-depth exploration of this compound's core mechanism, with a specific focus on its role as an inhibitor of critical bacterial enzyme systems. The document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways to offer a comprehensive resource for researchers in microbiology and drug development.
Introduction
This compound is a synthetic antimicrobial agent characterized by a 5-nitrofuran ring structure. Its primary mode of action is not a direct inhibition of a single enzyme but rather a multi-targeted assault on the bacterial cell following its metabolic activation.[1][2] This activation is crucial for its bactericidal effect and is primarily carried out by bacterial flavin-containing nitroreductases.[3] Upon reduction, this compound is converted into reactive cytotoxic species, including nitroso and hydroxylamine derivatives, which can covalently bind to and damage a wide range of cellular components, most notably DNA, but also proteins, including essential enzymes.[2] This guide will dissect the enzymatic interactions at the heart of this compound's antimicrobial activity.
The Central Role of Bacterial Nitroreductases
The antimicrobial activity of this compound is fundamentally dependent on its enzymatic reduction within the bacterial cell. This process is catalyzed by oxygen-insensitive nitroreductases, with the most well-characterized being NfsA and NfsB in Escherichia coli.[3]
The Activation Pathway
The activation of this compound is a multi-step process initiated by the transfer of electrons from a reduced flavin mononucleotide (FMN) cofactor within the nitroreductase to the nitro group of this compound. This generates a nitro anion radical, which is a key intermediate. Subsequent enzymatic steps lead to the formation of highly reactive open-chain nitrile derivatives and other cytotoxic species.[2]
Caption: this compound activation by bacterial nitroreductases.
Quantitative Inhibition Data
While the central role of nitroreductases in this compound activation is well-established, specific quantitative data on the direct inhibition of these enzymes by the parent compound is scarce in the literature. The primary interaction is one of substrate recognition and catalytic conversion rather than classical enzyme inhibition. However, the efficiency of this process can be inferred from kinetic studies of related nitroaromatic compounds with E. coli nitroreductases NfsA and NfsB.
Table 1: Kinetic Parameters for E. coli Nitroreductase NfsA with Nitroaromatic Substrates
| Substrate | Km (µM) | kcat (s-1) | Reference |
| Nitrofurazone | 11 | 21.4 | [4] |
| NADPH | 62 | 21.4 | [4] |
Note: Data for this compound is not explicitly available in the reviewed literature. The data for nitrofurazone, a structurally similar nitrofuran, is provided for context.
Inhibition of Other Key Bacterial Enzyme Systems
Beyond its activation by nitroreductases, the reactive metabolites of this compound can non-specifically inhibit a variety of other essential bacterial enzymes. Furthermore, there is evidence suggesting more targeted interference with specific metabolic pathways.
Interference with Acetyl-Coenzyme A Metabolism
Several sources suggest that this compound may interfere with the acetylation of coenzyme A, a critical step in the Krebs cycle and fatty acid biosynthesis.[5][6] This would disrupt central carbon metabolism and energy production in bacteria. However, direct quantitative data, such as IC50 or Ki values for the inhibition of bacterial enzymes involved in acetyl-CoA synthesis or utilization (e.g., acetyl-CoA synthetase, acetyl-CoA carboxylase), are not well-documented in the available literature.
Inhibition of Monoamine Oxidase (MAO)
This compound is a known inhibitor of monoamine oxidase (MAO).[7] While this activity is more clinically relevant in humans due to potential drug-food interactions, it is plausible that it could also affect bacterial monoamine oxidases, if present and essential. The inhibition of MAO is attributed to a metabolite of this compound, 3-amino-2-oxazolidinone (AOZ).[8]
Impact on Respiratory Enzymes
Transcriptomic studies in E. coli have shown that exposure to this compound leads to perturbations indicative of decreased respiration and metabolism.[9] This suggests an inhibitory effect on enzymes of the electron transport chain or other respiratory pathways, likely mediated by the reactive metabolites.
DNA Damage: The Ultimate Consequence of Enzymatic Activation
The most significant downstream effect of this compound's enzymatic activation is the extensive damage to bacterial DNA. The reactive intermediates generated by nitroreductases can cause a variety of lesions, including inter-strand cross-links and strand breaks.[2][10][11][12] This DNA damage triggers the SOS response in bacteria and ultimately leads to cell death.[9]
Caption: this compound's pathway to DNA damage and cell death.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the effects of this compound on bacterial enzyme systems and DNA integrity.
Assay for Bacterial Nitroreductase Activity
A common method to determine nitroreductase activity is a spectrophotometric assay that monitors the oxidation of NADPH.[6]
-
Principle: The reduction of a nitroaromatic substrate by nitroreductase is coupled to the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to NADPH consumption, is measured over time.
-
Reagents:
-
Purified bacterial nitroreductase (e.g., NfsA or NfsB from E. coli)
-
NADPH solution
-
This compound solution (or other nitroaromatic substrate)
-
Reaction buffer (e.g., Tris-HCl, pH 7.0)
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer, NADPH, and the nitroreductase enzyme in a quartz cuvette.
-
Initiate the reaction by adding the this compound solution.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the rate of NADPH oxidation using the Beer-Lambert law.
-
-
Data Analysis: Kinetic parameters such as Km and kcat can be determined by measuring the reaction rates at varying substrate and NADPH concentrations and fitting the data to the Michaelis-Menten equation.
Quantitative Assay for this compound-Induced DNA Inter-strand Cross-linking
Several methods can be employed to quantify DNA inter-strand cross-links.[10]
-
Principle: These methods are based on the principle that cross-linked DNA is more resistant to denaturation than non-cross-linked DNA.
-
Methods:
-
UV Absorption Spectrophotometry: Measures the hyperchromicity of DNA upon heat denaturation. Cross-linked DNA will show a smaller increase in absorbance at 260 nm compared to control DNA.
-
Hydroxyapatite Chromatography: Separates single-stranded (denatured) from double-stranded (renatured) DNA. Cross-linked DNA will renature more readily after heat denaturation and thus elute as double-stranded DNA.
-
Fluorescence Analysis with Ethidium Bromide: The fluorescence of ethidium bromide is significantly higher when intercalated into double-stranded DNA. The retention of fluorescence after heat denaturation is proportional to the degree of cross-linking.
-
S1 Nuclease Assay: S1 nuclease specifically digests single-stranded DNA. The amount of DNA resistant to S1 nuclease digestion after denaturation is a measure of the extent of cross-linking.
-
-
General Procedure:
-
Treat bacterial cells with varying concentrations of this compound.
-
Isolate the bacterial DNA.
-
Subject the DNA to heat denaturation followed by rapid cooling.
-
Apply one of the detection methods described above to quantify the amount of non-denatured (cross-linked) DNA.
-
Conclusion
The antibacterial efficacy of this compound is a multifaceted process initiated by the enzymatic reduction of the drug by bacterial nitroreductases. This activation step is the gateway to its potent cytotoxic effects, which are mediated by highly reactive intermediates. These intermediates indiscriminately damage essential macromolecules, with DNA being a primary target, leading to the formation of lethal inter-strand cross-links. While the direct inhibition of specific bacterial enzymes other than nitroreductases is less well-quantified, the disruption of key metabolic pathways, such as those involving acetyl-CoA, and the general inactivation of proteins contribute to the overall bactericidal activity. Further research focusing on obtaining quantitative inhibitory data for specific bacterial enzymes would provide a more complete understanding of this compound's complex mechanism of action and could inform the development of novel antimicrobial strategies.
References
- 1. Oxygen‐insensitive nitroreductase E. coli NfsA, but not NfsB, is inhibited by fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structures of E. coli NfsA bound to the antibiotic nitrofurantoin; to 1,4-benzoquinone and to FMN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive metabolism of this compound by Escherichia coli and rat liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. This compound | C8H7N3O5 | CID 5323714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Oxygen-Insensitive Nitroreductases NfsA and NfsB of Escherichia coli Function under Anaerobic Conditions as Lawsone-Dependent Azo Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inter-strand cross-linking of Vibrio cholerae DNA induced by this compound: a quantitative assay by four simple methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. toku-e.com [toku-e.com]
Methodological & Application
Application Notes and Protocols for In Vitro Furazolidone Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furazolidone is a synthetic nitrofuran antimicrobial agent with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as protozoa.[1] It has been used in the treatment of gastrointestinal infections, including those caused by Escherichia coli, Salmonella, Shigella, Campylobacter, and Helicobacter pylori.[1] The antimicrobial action of this compound is initiated by the reduction of its nitro group by bacterial nitroreductases, a process that produces reactive intermediates. These intermediates are responsible for cross-linking and inducing mutations in bacterial DNA, ultimately inhibiting critical cellular processes and leading to cell death.[2][3]
Resistance to this compound can emerge through various mechanisms, notably through mutations in the genes encoding the nitroreductase enzymes responsible for activating the drug. For instance, in H. pylori, mutations in genes such as porD and oorD, which are involved in generating acetyl-CoA and succinyl-CoA, have been linked to resistance.[2][4]
Accurate in vitro susceptibility testing is paramount for determining the potential efficacy of this compound against clinical isolates and for monitoring the emergence of resistance. This document provides detailed protocols for standardized susceptibility testing methods, including disk diffusion, broth microdilution, and agar dilution, along with quality control parameters.
Mechanism of Action and Resistance Pathway
The efficacy of this compound is dependent on its activation within the bacterial cell, while resistance often arises from alterations in this activation pathway.
Caption: this compound's mechanism of action and resistance pathway.
Experimental Protocols
Standardized methods for antimicrobial susceptibility testing, as established by organizations like the Clinical and Laboratory Standards Institute (CLSI), should be followed. It is critical to note that CLSI and EUCAST have not established official clinical breakpoints for this compound .[5][6] Researchers often rely on breakpoints for other nitrofurans (e.g., nitrofurantoin) or establish study-specific breakpoints based on MIC distributions.[7]
Quality Control (QC)
Prior to or concurrent with testing clinical isolates, the performance of the assays must be verified using standard quality control reference strains.
Table 1: Quality Control Parameters for this compound Disk Diffusion Testing
| QC Organism | ATCC® Number | Disk Content | Acceptable Zone Diameter (mm) |
| Escherichia coli | 25922 | 50-100 µg | 20-25[8][9] |
| Staphylococcus aureus | 25923 | 50-100 µg | 18-22[8] |
| Note: ATCC® is a registered trademark of the American Type Culture Collection. |
There are currently no established CLSI or EUCAST quality control MIC ranges for this compound. Laboratories should establish their own internal QC ranges based on repeated testing.
Protocol 1: Disk Diffusion (Kirby-Bauer Method)
This method is suitable for rapidly growing, non-fastidious aerobic bacteria.
Materials
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[8]
-
Sterile saline (0.85%) or Tryptone Soya Broth[8]
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator at 35°C ± 2°C[8]
-
Calibrated ruler or zone reader
Procedure
-
Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism and suspend them in sterile saline or broth.[9]
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum, removing excess fluid by pressing it against the inside of the tube.[8]
-
Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.[8]
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[8]
-
Disk Application: Aseptically apply a this compound disk to the center of the inoculated area. Gently press the disk to ensure complete contact with the agar surface.[10]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours in ambient air.[10]
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters (mm).[8]
Interpretive Criteria
As official breakpoints are not available, the following can be used for specific differentiation purposes or as a research guideline:
Table 2: Example Interpretive Criteria for this compound Disk Diffusion
| Organism Group | Disk Content | Susceptible (mm) | Resistant (mm) | Reference |
| Staphylococci | 100 µg | > 15 | - | [10] |
| Micrococci | 100 µg | - | ≤ 9 | [10] |
Protocol 2: Broth Microdilution (for Minimum Inhibitory Concentration - MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials
-
This compound analytical powder
-
Appropriate solvent (consult manufacturer's instructions)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial suspension adjusted to 0.5 McFarland standard
-
Multichannel pipette
Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound. For example, dissolve 1280 mg of this compound powder in the appropriate solvent to get a 1280 µg/mL stock.
-
Plate Preparation: Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add an additional 50 µL of the 1280 µg/mL this compound stock to the first column of wells, resulting in a total volume of 100 µL and a concentration of 640 µg/mL.
-
Perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to typically achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). Discard 50 µL from the last dilution column.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL. This will halve the drug concentration in each well, resulting in the final desired test range (e.g., 32 µg/mL to 0.03 µg/mL).
-
Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
Interpretive Criteria
In the absence of official breakpoints, the CLSI breakpoints for nitrofurantoin against Enterobacteriaceae (for urinary tract infections) are sometimes used as a surrogate for research purposes.
Table 3: CLSI Breakpoints for Nitrofurantoin vs. Enterobacteriaceae (UTI)
| Susceptible (S) | Intermediate (I) | Resistant (R) |
| ≤ 32 µg/mL | 64 µg/mL | ≥ 128 µg/mL |
| Source: CLSI M100 guidelines.[7] |
Protocol 3: Agar Dilution (Recommended for Helicobacter pylori)
This method is the CLSI-recommended standard for the fastidious bacterium H. pylori.[2][3]
Materials
-
This compound analytical powder
-
Mueller-Hinton Agar supplemented with 5% aged sheep or horse blood
-
Petri dishes
-
H. pylori inoculum suspension (turbidity of 2.0 McFarland standard)
-
Inoculum replicating device (multipoint inoculator)
Procedure
-
Plate Preparation: Prepare a series of molten MHA plates supplemented with blood, each containing a specific concentration of this compound (e.g., 0.03 µg/mL to 4.0 µg/mL). Pour the agar and allow it to solidify.
-
Inoculum Preparation: Harvest H. pylori from a 48-72 hour culture and prepare a suspension in a suitable broth (e.g., Brucella broth) to a turbidity of 2.0 McFarland.
-
Inoculation: Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of the this compound-containing and drug-free control plates.
-
Incubation: Incubate the plates at 37°C for 72 hours under microaerobic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂).
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze.
Interpretive Criteria
No official breakpoints exist. However, research studies often define resistance based on observed MIC distributions. For H. pylori, a breakpoint of ≥ 2.0 µg/mL or > 4.0 µg/mL has often been used to define resistance in research settings.[4]
Experimental Workflow Diagram
Caption: Workflow for in vitro this compound susceptibility testing.
References
- 1. fda.gov [fda.gov]
- 2. This compound susceptibility of Helicobacter pylori isolated from patients with gastroduodenal diseases in Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an underutilized drug for H. pylori eradication: Lessons from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 7. Susceptibility profile, resistance mechanisms & efficacy ratios of fosfomycin, nitrofurantoin & colistin for carbapenem-resistant Enterobacteriaceae causing urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. micromasterlab.com [micromasterlab.com]
- 9. microxpress.in [microxpress.in]
- 10. This compound Susceptibility Test: Principle, Procedure, and Results • Microbe Online [microbeonline.com]
furazolidone application in treating Helicobacter pylori infection in clinical trials
Application Notes: Furazolidone in the Treatment of Helicobacter pylori Infection
These application notes provide a comprehensive overview of the use of this compound in clinical trials for the eradication of Helicobacter pylori (H. pylori). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of key processes.
Introduction
Helicobacter pylori infection is a primary cause of chronic gastritis, peptic ulcer disease, and gastric malignancies.[1][2] The rise of antibiotic resistance to standard therapies, particularly against clarithromycin and metronidazole, has compromised the efficacy of first-line treatments and necessitated the exploration of alternative antimicrobial agents.[1][3] this compound, a synthetic nitrofuran antimicrobial, has emerged as a valuable option due to its potent activity against H. pylori, low cost, and the slow development of bacterial resistance.[4][5][6] It is particularly utilized in developing countries and is considered a key component in both first-line and rescue therapies for persistent infections.[4][5][6]
Mechanism of Action
This compound exerts its antimicrobial effects through a multi-faceted mechanism. After oral administration, it is reduced by bacterial enzymes, such as nitroreductases, to form reactive intermediates.[7][8] These intermediates are believed to interfere with crucial bacterial oxidoreductase enzyme systems.[7] The drug inhibits the synthesis of essential macromolecules like ribosomal proteins, leading to a disruption of bacterial metabolism.[7] Furthermore, it is thought to cause DNA damage by crosslinking the DNA strands, ultimately leading to bacterial cell death.[7][9] This complex mechanism of action may contribute to the low rates of resistance observed with this compound.[7]
Caption: this compound's mechanism against H. pylori.
Clinical Efficacy and Data
This compound is typically used in combination with a proton pump inhibitor (PPI) and other antibiotics, most commonly in quadruple therapy regimens. Its efficacy has been evaluated in numerous clinical trials, both as a first-line treatment and as a rescue therapy for patients who have failed previous eradication attempts.
Bismuth-containing quadruple therapies that include this compound are a common and effective strategy. These regimens typically consist of a PPI, bismuth salts, this compound, and a second antibiotic like amoxicillin or tetracycline.
Table 1: Efficacy of this compound-Based Quadruple Therapies for H. pylori Eradication
| Study / Regimen Details | Duration (Days) | This compound Dose | Eradication Rate (ITT) | Eradication Rate (PP) | Citation(s) |
|---|---|---|---|---|---|
| First-Line Therapy | |||||
| Pantoprazole + Amoxicillin + Bismuth + this compound | 14 | 100 mg q.i.d. | 84.0% | N/A | [10] |
| PPI + Amoxicillin + Bismuth + this compound | 14 | 200 mg b.i.d. | 80.0% | 87.0% | [11] |
| Rescue / Retreatment Therapy | |||||
| Omeprazole + Tetracycline + Bismuth + this compound | 7 | 200 mg b.i.d. | 63.0% | 67.0% | [1] |
| Esomeprazole + Amoxicillin + Bismuth + this compound | 14 | 200 mg b.i.d. | 63.0% | 63.0% | [12] |
| Omeprazole + Amoxicillin + Bismuth + this compound | 14 | 200 mg b.i.d. | 92.0% | N/A |[13] |
ITT: Intention-to-Treat Analysis; PP: Per-Protocol Analysis; b.i.d.: twice daily; q.i.d.: four times daily; PPI: Proton Pump Inhibitor.
Triple therapies involving this compound have also been studied, though quadruple regimens are more common, especially in retreatment scenarios.
Table 2: Efficacy of this compound-Based Triple Therapies for H. pylori Eradication
| Study / Regimen Details | Duration (Days) | This compound Dose | Eradication Rate (ITT) | Eradication Rate (PP) | Citation(s) |
|---|---|---|---|---|---|
| Omeprazole + Tetracycline + this compound | 14 | 100 mg t.d.s. | 72.0% | N/A | [3] |
| Rabeprazole + Amoxicillin + this compound | 7-10 | 100 mg b.i.d. | 70-80% | N/A | [14] |
| Omeprazole + Amoxicillin + this compound | 14 | 100 mg b.i.d. | 54.0% | N/A |[13] |
ITT: Intention-to-Treat Analysis; PP: Per-Protocol Analysis; b.i.d.: twice daily; t.d.s.: three times daily.
The efficacy of this compound is dose-dependent. Higher doses, such as 200 mg twice daily or 100 mg four times daily, are generally associated with higher eradication rates compared to lower doses like 100 mg twice daily.[4][13][15] Similarly, a 14-day treatment course often yields better results than a 7-day regimen.[4] However, higher doses and longer durations can also lead to an increased incidence of adverse effects.[4][15]
Safety and Tolerability
The use of this compound is often limited by concerns about its side effects. Common adverse events are typically mild and include gastrointestinal distress (nausea, vomiting, abdominal pain), dizziness, and headache.[1][5][7] The incidence and severity of these effects increase with higher doses and longer treatment durations.[4][5] Serious adverse events are rare.[5] Patients should be advised to avoid alcohol and tyramine-rich foods during treatment, as this compound is a monoamine oxidase (MAO) inhibitor.[7][14]
Table 3: Common Adverse Events Associated with this compound-Containing Regimens
| Adverse Event | Reported Incidence | Notes | Citation(s) |
|---|---|---|---|
| Gastrointestinal Distress | Common (up to 33%) | Includes nausea, vomiting, diarrhea, and abdominal pain. | [4][10] |
| Dizziness | Increased risk with high doses | Significantly more frequent with higher doses of this compound. | [5] |
| Headache | Common | Generally mild and transient. | [5] |
| Severe Adverse Events | Rare (e.g., 0.16% - 3.8%) | Includes allergic reactions requiring hospitalization. | [4][5] |
| Discontinuation of Therapy | Variable (e.g., up to 26%) | Side effects can lead to premature discontinuation of therapy. |[3] |
Protocols: Clinical Trial for H. pylori Eradication Using this compound-Based Therapy
This section outlines a standardized protocol for conducting a clinical trial to evaluate the efficacy and safety of a this compound-containing regimen.
Study Design
A prospective, randomized, open-label or double-blind clinical trial is recommended. Patients can be randomized into two or more arms, for example:
-
Arm A (Experimental): 14-day this compound-based quadruple therapy (e.g., Pantoprazole 40 mg b.i.d., Bismuth subcitrate 240 mg b.i.d., Amoxicillin 1000 mg b.i.d., this compound 200 mg b.i.d.).
-
Arm B (Control): Standard first-line or an alternative rescue therapy (e.g., 14-day clarithromycin-based triple therapy or bismuth-based quadruple therapy with tetracycline and metronidazole).[16]
Patient Selection
Inclusion Criteria:
-
Adult patients (age > 18 years) with a confirmed active H. pylori infection.[1]
-
Diagnosis of peptic ulcer disease or functional dyspepsia with indication for eradication therapy.[2]
-
Informed written consent provided by the patient.[1]
Exclusion Criteria:
-
Previous gastric surgery.[1]
-
Pregnancy or lactation.[1]
-
Known allergy to any of the study medications.[1]
-
Use of PPIs, bismuth salts, or antibiotics within the 4 weeks prior to enrollment.[1]
-
Presence of severe concomitant diseases (e.g., renal, hepatic, or cardiac failure).[1]
Experimental Procedures
Caption: Workflow of a typical H. pylori eradication trial.
-
Upper Gastrointestinal Endoscopy: Perform a standard upper GI endoscopy on all eligible patients.
-
Biopsy Collection: Obtain at least two biopsy specimens from the gastric antrum and two from the gastric corpus.[1]
-
Diagnostic Tests:
-
Rapid Urease Test (RUT): Place one antral biopsy specimen into a commercial RUT kit. A positive result is indicated by a color change, typically within 24 hours.
-
Histology: Fix the remaining biopsy specimens in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Giemsa stains to visualize the characteristic spiral-shaped H. pylori bacteria.
-
-
Drug Dispensation: Provide patients with the allocated treatment regimen for the full duration (e.g., 14 days).
-
Compliance Assessment: At the end of the treatment period, assess compliance by questioning the patient and/or counting remaining pills. Adherence is often defined as taking >90% of the prescribed medication.[10]
-
Adverse Event Monitoring: Use a structured questionnaire to systematically record the incidence, nature, and severity of any adverse effects experienced by the patient during the treatment period.[12]
-
Washout Period: A minimum 4-week period after the completion of antibiotic therapy and a 2-week period after stopping PPI therapy is required before testing for eradication to avoid false-negative results.[1]
-
Eradication Test:
-
¹³C-Urea Breath Test (UBT): This is a highly accurate, non-invasive method and is often preferred.
-
H. pylori Fecal Antigen Test: A validated monoclonal enzyme immunoassay-based stool antigen test is an acceptable non-invasive alternative.[10] A negative result from either test confirms successful eradication.[10]
-
Data Analysis
-
Intention-to-Treat (ITT) Analysis: Includes all patients who were randomized, regardless of their adherence to the protocol or completion of the study.
-
Per-Protocol (PP) Analysis: Includes only those patients who completed the full course of therapy and underwent the final eradication test as specified in the protocol.[1]
The primary outcome is the H. pylori eradication rate, calculated for both ITT and PP populations. Secondary outcomes include the incidence and severity of adverse events and patient compliance rates. Statistical significance between treatment arms is typically assessed using chi-squared or Fisher's exact tests.
References
- 1. A this compound-BASED QUADRUPLE THERAPY FOR HELICOBACTER PYLORI RETREATMENT IN PATIENTS WITH PEPTIC ULCER DISEASE | Clinics [elsevier.es]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound combination therapies for Helicobacter pylori infection in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-based Therapies for Helicobacter pylori Infection: A Pooled-data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmjopen.bmj.com [bmjopen.bmj.com]
- 6. Application of this compound in Helicobacter pylori infection eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: History, Mechanism of Action and Adverse Effects_Chemicalbook [chemicalbook.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. The efficacy and safety of this compound-bismuth quadruple therapy for Helicobacter pylori eradication with or without probiotic supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an underutilized drug for H. pylori eradication: Lessons from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Low-dose this compound in triple and quadruple regimens for Helicobacter pylori eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 15. Short-Duration this compound Therapy in Combination with Amoxicillin, Bismuth Subcitrate, and Omeprazole for Eradication of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Helicobacter pylori eradication protocols - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Furazolidone in Combination Therapy for Multidrug-Resistant Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of furazolidone as a component of combination therapies against multidrug-resistant (MDR) bacteria. The document summarizes key quantitative data from clinical and in-vitro studies, details essential experimental protocols for synergy testing, and provides visual diagrams of workflows and mechanisms of action.
Application Notes
Introduction
This compound is a synthetic nitrofuran antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, as well as some protozoa.[1][2] Its utility has been revisited in recent years as a viable component in combination therapies to combat the growing threat of antimicrobial resistance. Due to its unique mechanism of action and low rates of bacterial resistance, this compound is an effective agent in multidrug regimens, particularly against challenging pathogens like Helicobacter pylori and certain MDR Gram-negative bacteria.[3][4]
Mechanism of Action
The bactericidal activity of this compound is complex and multifaceted. Inside the bacterial cell, the nitro group of this compound is reduced by bacterial nitroreductases to form highly reactive intermediates.[2][5] These intermediates are known to induce cellular damage through multiple pathways:
-
DNA Damage: The reactive molecules can bind to and cause cross-linking of bacterial DNA, inhibiting DNA replication and leading to cell death.[5] this compound is known to induce the SOS response in bacteria, which is consistent with its DNA-damaging effects.[6][7]
-
Enzyme Inhibition: this compound interferes with several critical bacterial enzyme systems, including those involved in the Krebs cycle and the acetylation of coenzyme A.[1][8]
-
MAO Inhibition: this compound also functions as a monoamine oxidase (MAO) inhibitor, which contributes to its antimicrobial activity but also necessitates caution regarding drug and food interactions.[1][5]
This multi-target mechanism is believed to minimize the development of resistant organisms.[1]
Applications in Combination Therapy
1.3.1 Helicobacter pylori Eradication
This compound has been extensively studied in quadruple therapy regimens for H. pylori, especially in regions with high rates of resistance to metronidazole and clarithromycin.[3][9][10] It is often combined with a proton-pump inhibitor (PPI), bismuth salts, and another antibiotic like amoxicillin or tetracycline.[11][12] Clinical studies have demonstrated high eradication rates with these regimens, often exceeding those of standard therapies in resistant infections.[9][10] While effective, side effects can be common, and patient adherence is a critical factor for success.[13][14]
1.3.2 MDR Gram-Negative Infections
Recent research has highlighted the synergistic potential of this compound against MDR Gram-negative bacteria, which are a critical priority for new antibiotic development.[6][15] A triple combination of This compound (FZ), vancomycin (VAN), and the bile salt sodium deoxycholate (DOC) has shown significant synergistic activity in inhibiting and killing pathogens like Escherichia coli.[16][17] The proposed mechanism involves a multi-pronged attack: DOC permeabilizes the outer membrane, allowing VAN to inhibit peptidoglycan synthesis (envelope stress) and FZ to inflict DNA damage, while both FZ and DOC also induce iron starvation and metabolic stress.[6][7][15] This combination amplifies cellular damage while simultaneously suppressing antibiotic resistance mechanisms.[16]
1.3.3 Other MDR Infections
This compound has also shown efficacy against other challenging pathogens. It has been used to treat childhood typhoid fever caused by multi-resistant Salmonella typhi.[18] In-vitro and in-vivo studies have demonstrated its ability to inhibit the growth and virulence of Pseudomonas aeruginosa and Trueperella pyogenes, suggesting its potential in treating co-infections.[19][20][21] Furthermore, its activity against MDR Campylobacter strains remains high, even where resistance to fluoroquinolones and macrolides is widespread.[22]
Quantitative Data Summary
The following tables summarize the efficacy and in-vitro activity of this compound-based combination therapies from various studies.
Table 1: Clinical Efficacy of this compound-Based Regimens for H. pylori Eradication
| Regimen | Duration (Days) | No. of Patients | Eradication Rate (ITT) | Eradication Rate (PP) | Reported Side Effects | Reference(s) |
|---|---|---|---|---|---|---|
| Omeprazole, this compound, Tetracycline, Metronidazole | 14 | 27 | 100% | 100% | Common; led to discontinuation in 26% of patients | [13] |
| Omeprazole, this compound, Tetracycline, Clarithromycin | 14 | 7 | 86% | 100% | Common | [13] |
| Bismuth, this compound, Amoxicillin | 14 | 30 | N/A | 86% | Mild; reported by 20% of patients | [11] |
| Omeprazole, Bismuth, Tetracycline, this compound | 7 | 58 | N/A | 67% | Mild | [12] |
| Ranitidine, Amoxicillin, Bismuth, this compound (RABF) | 14 | 53 (group) | 75% | 82% | Reported by 27% of patients | [9] |
| This compound-based Quadruple Therapy (First-line) | 10 | 412 (group) | 93.7% | N/A | 6.1% | [14] |
| This compound-based Quadruple Therapy (First-line) | 14 | 172 (group) | 98.2% | N/A | 17.4% | [14] |
| this compound, Bismuth, Amoxicillin, Omeprazole (Second-line) | 14 | 90 | N/A | 93.3% | Well tolerated |[10] |
ITT: Intention-to-Treat analysis; PP: Per-Protocol analysis.
Table 2: In-Vitro Activity of this compound Against Campylobacter spp. (Pediatric Cohort)
| Year of Study | No. of Isolates | Resistance to this compound | Resistance to Ciprofloxacin | Resistance to Erythromycin | Multidrug Resistance (≥2 drugs) | Reference |
|---|---|---|---|---|---|---|
| 2012–2013 | 88 | 0% | 97.7% | 2.3% | 2.3% | [22] |
| 2014–2015 | 106 | 0% | 81% | 9.4% | 6.2% |[22] |
All MDR strains in this study retained susceptibility to this compound.[22]
Experimental Protocols
Protocol: Checkerboard Assay for Synergy Testing
This protocol describes a method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents in combination.[23]
3.1.1 Materials
-
96-well or 384-well microtiter plates
-
Bacterial strain of interest (e.g., MDR E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, 2xYT)
-
Stock solutions of antimicrobial agents (e.g., this compound, Vancomycin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL)
-
Incubator (35-37°C)
-
Plate reader (optional, for OD measurements)
3.1.2 Procedure
-
Preparation of Drug Dilutions:
-
Determine the Minimum Inhibitory Concentration (MIC) of each drug individually using a standard broth microdilution method.[24]
-
Prepare serial twofold dilutions of Drug A (e.g., this compound) and Drug B (e.g., Vancomycin) in the broth medium, typically ranging from 1/16 to 4 times their respective MICs.
-
-
Plate Setup:
-
Dispense 50 µL of broth into each well of the microtiter plate.
-
Along the x-axis (columns), add decreasing concentrations of Drug A.
-
Along the y-axis (rows), add decreasing concentrations of Drug B. The result is a matrix where each well contains a unique combination of concentrations of the two drugs.[23]
-
Include control wells: a row/column with each drug alone, and a well with no drugs (growth control).
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[23]
-
Add the bacterial inoculum to all wells except for a sterility control well.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.[23]
-
-
Reading Results:
-
After incubation, determine the MIC of each drug in combination by identifying the lowest concentration that completely inhibits visible growth in each row and column.
-
3.1.3 Data Analysis: Fractional Inhibitory Concentration (FIC) Index
-
Calculate the FIC for each drug in a given well:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results based on the FICI value:[24][25]
-
Synergy: FICI ≤ 0.5
-
Indifference/Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Protocol: Time-Kill Assay
This protocol evaluates the bactericidal activity of antimicrobial combinations over time.
3.2.1 Materials
-
Bacterial strain of interest
-
Appropriate broth medium
-
Antimicrobial agents (at fixed concentrations, e.g., 0.5x or 1x MIC)
-
Culture tubes or flasks
-
Shaking incubator
-
Agar plates for colony counting
-
Sterile saline or PBS for dilutions
3.2.2 Procedure
-
Preparation:
-
Prepare a logarithmic-phase bacterial culture in broth.
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in several flasks.
-
-
Drug Addition:
-
Add the antimicrobial agents to the flasks, alone and in combination, at the desired concentrations.
-
Include a growth control flask with no antibiotics.
-
-
Time-Course Sampling:
-
Incubate all flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
-
Colony Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition (control, drugs alone, combination).
-
Synergy is defined as a ≥2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).[26]
-
Antagonism is defined as a ≥2 log₁₀ increase in CFU/mL.[26]
-
Bactericidal activity is defined as a ≥3 log₁₀ reduction in CFU/mL from the initial inoculum.[26]
-
Visualizations: Workflows and Signaling Pathways
Caption: Workflow diagram illustrating the key steps of the checkerboard assay for antimicrobial synergy testing.
Caption: Proposed synergistic mechanism of this compound, Vancomycin, and Sodium Deoxycholate against Gram-negative bacteria.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound-based Therapies for Helicobacter pylori Infection: A Pooled-data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scientists uncover how bacterial resistance to synergistic drug treatments is arising | News | The Microbiologist [the-microbiologist.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Correlated Transcriptional Responses Provide Insights into the Synergy Mechanisms of the this compound, Vancomycin, and Sodium Deoxycholate Triple Combination in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. This compound versus metronidazole in quadruple therapy for eradication of Helicobacter pylori in duodenal ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The efficacy of this compound-based quadruple therapy for eradication of Helicobacter pylori infection in Iranian patients resistant to metronidazole-based quadruple therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, amoxycillin, bismuth triple therapy for Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A this compound-BASED QUADRUPLE THERAPY FOR HELICOBACTER PYLORI RETREATMENT IN PATIENTS WITH PEPTIC ULCER DISEASE | Clinics [elsevier.es]
- 13. This compound combination therapies for Helicobacter pylori infection in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effectiveness and safety of this compound-containing quadruple regimens in patients with Helicobacter pylori infection in real-world practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. This compound in multi-resistant childhood typhoid fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound reduces the pathogenesis of Trueperella pyogenes and Pseudomonas aeruginosa co-infection in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibacterial and anti-virulence effects of this compound on Trueperella pyogenes and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro Therapeutic Efficacy of this compound for Antimicrobial Susceptibility Testing on Campylobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. Correlated Transcriptional Responses Provide Insights into the Synergy Mechanisms of the this compound, Vancomycin, and Sodium Deoxycholate Triple Combination in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. fibercellsystems.com [fibercellsystems.com]
Establishing a Murine Model for In Vivo Efficacy Studies of Furazolidone
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Furazolidone is a synthetic nitrofuran with a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as protozoa such as Giardia lamblia.[1] Its mechanism of action involves the reduction of its nitro group within microbial cells, leading to the formation of reactive intermediates that can damage bacterial DNA, proteins, and other macromolecules.[2] Due to its efficacy, particularly against gastrointestinal pathogens, this compound has been used to treat infections caused by E. coli, Salmonella, Shigella, Vibrio cholerae, and Giardia lamblia.[3][4]
To evaluate the in vivo efficacy of this compound and novel derivatives, robust and reproducible animal models are essential. Murine models are widely used in preclinical studies due to their genetic and physiological similarities to humans, relatively low cost, and ease of handling.[5][6] This document provides detailed application notes and experimental protocols for establishing mouse models of bacterial and protozoal infections to assess the in vivo efficacy of this compound.
Key Considerations for Model Establishment
Several factors must be considered when designing an in vivo study to evaluate antimicrobial efficacy:
-
Animal Strain: The choice of mouse strain can significantly impact susceptibility to infection and the immune response. Common strains used in infection models include C57BL/6 and BALB/c.
-
Pathogen Strain: The virulence of the bacterial or protozoal strain will influence the infection's severity and the required inoculum size.
-
Infection Model: The chosen model should be clinically relevant to the intended therapeutic application of this compound. This document details protocols for gastroenteritis, sepsis, and giardiasis models.
-
Drug Formulation and Administration: this compound is typically administered orally. The vehicle for drug delivery should be non-toxic and ensure consistent absorption. Dosages should be determined based on pharmacokinetic and pharmacodynamic studies.
-
Efficacy Endpoints: Efficacy can be assessed through various parameters, including survival rates, clinical signs of illness, reduction in bacterial/parasitic load in target organs, and histopathological analysis.[7]
Data Presentation: Summarized Quantitative Data
The following tables provide examples of how to structure quantitative data from in vivo efficacy studies of this compound.
Table 1: Survival Rate of Infected Mice Following this compound Treatment
| Treatment Group | Pathogen | Inoculum Size (CFU/mouse) | This compound Dose (mg/kg/day) | Number of Mice | Survival Rate (%) |
| Vehicle Control | Salmonella Typhimurium | 1 x 10⁸ | 0 | 10 | 20 |
| This compound | Salmonella Typhimurium | 1 x 10⁸ | 50 | 10 | 80 |
| This compound | Salmonella Typhimurium | 1 x 10⁸ | 100 | 10 | 100 |
| Vehicle Control | E. coli (sepsis) | 1 x 10⁷ | 0 | 10 | 10 |
| This compound | E. coli (sepsis) | 1 x 10⁷ | 75 | 10 | 70 |
Table 2: Bacterial/Parasitic Load in Target Organs
| Treatment Group | Pathogen | Target Organ | This compound Dose (mg/kg/day) | Mean Log10 (CFU or Cysts/gram tissue) ± SD |
| Vehicle Control | Salmonella Typhimurium | Spleen | 0 | 6.5 ± 0.8 |
| This compound | Salmonella Typhimurium | Spleen | 50 | 3.2 ± 0.5 |
| This compound | Salmonella Typhimurium | Spleen | 100 | < 2.0 |
| Vehicle Control | E. coli (sepsis) | Blood | 0 | 5.8 ± 0.7 |
| This compound | E. coli (sepsis) | Blood | 75 | 2.5 ± 0.4 |
| Vehicle Control | Giardia lamblia | Small Intestine | 0 | 5.2 ± 0.6 |
| This compound | Giardia lamblia | Small Intestine | 50 | 2.1 ± 0.3 |
Experimental Protocols
Protocol 1: Salmonella Gastroenteritis Model
This model is suitable for evaluating the efficacy of this compound against enteric bacterial pathogens.
Materials:
-
Salmonella enterica serovar Typhimurium (e.g., ATCC 14028)
-
Luria-Bertani (LB) broth
-
Streptomycin solution (200 mg/ml in sterile water)
-
6-8 week old C57BL/6 mice
-
Oral gavage needles
-
This compound suspension (in a suitable vehicle like 0.5% carboxymethylcellulose)
-
Phosphate-buffered saline (PBS)
-
MacConkey agar plates
Procedure:
-
Bacterial Culture: Inoculate a single colony of S. Typhimurium into LB broth and grow overnight at 37°C with shaking.
-
Animal Preparation: 24 hours prior to infection, administer 100 µl of streptomycin solution (20 mg/mouse) to each mouse via oral gavage. This step is crucial to disrupt the native gut microbiota and allow for robust Salmonella colonization.[8][9]
-
Infection: On the day of infection, dilute the overnight bacterial culture in sterile PBS to the desired concentration (e.g., 1 x 10⁹ CFU/ml). Administer 100 µl of the bacterial suspension (1 x 10⁸ CFU/mouse) to each mouse via oral gavage.[9]
-
Treatment: Begin this compound treatment at a predetermined time post-infection (e.g., 2 hours). Administer the this compound suspension orally once or twice daily for a specified duration (e.g., 5-7 days). A vehicle control group should receive the vehicle alone. Dosages ranging from 60 to 140 mg/kg have been used in mice for other applications and can be a starting point for dose-ranging studies.[10]
-
Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and record survival.
-
Efficacy Assessment: At the end of the study, euthanize the mice. Aseptically collect organs such as the spleen, liver, and cecum. Homogenize the tissues in sterile PBS, perform serial dilutions, and plate on MacConkey agar to enumerate the bacterial load (CFU/gram of tissue).
Protocol 2: E. coli Sepsis Model
This model evaluates the efficacy of this compound against systemic bacterial infections.
Materials:
-
Uropathogenic E. coli (UPEC) strain or other sepsis-inducing strain
-
Brain Heart Infusion (BHI) broth
-
6-8 week old BALB/c mice
-
This compound solution for intraperitoneal (IP) injection or oral gavage
-
Sterile saline
-
Blood collection supplies
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Bacterial Culture: Grow E. coli in BHI broth to the mid-logarithmic phase.
-
Infection: Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/ml). Inject 100 µl of the bacterial suspension (1 x 10⁷ CFU/mouse) intraperitoneally into each mouse.
-
Treatment: Administer this compound via IP injection or oral gavage starting at a specified time post-infection (e.g., 1 hour). A control group should receive the vehicle or saline.
-
Monitoring: Closely monitor the mice for signs of sepsis (e.g., lethargy, hypothermia, piloerection) and record survival over a period of 3-7 days.
-
Efficacy Assessment: To determine the bacterial load in the bloodstream, collect blood samples at various time points post-treatment. Perform serial dilutions of the blood and plate on TSA to quantify the CFU/ml. At the study's endpoint, organs like the spleen and liver can also be harvested for bacterial enumeration.
Protocol 3: Giardia lamblia Infection Model
This protocol is for assessing the efficacy of this compound against this common protozoan parasite.
Materials:
-
Giardia lamblia trophozoites (e.g., WB or GS strain)
-
TYI-S-33 medium for Giardia culture
-
4-6 week old C3H/HeN mice
-
Oral gavage needles
-
This compound suspension
-
PBS
-
Microscope and hemocytometer for parasite counting
Procedure:
-
Parasite Culture: Culture G. lamblia trophozoites in TYI-S-33 medium under anaerobic conditions.
-
Infection: Harvest the trophozoites and resuspend them in the culture medium or PBS to a concentration of 1 x 10⁷ trophozoites/ml. Infect each mouse by oral gavage with 100 µl of the suspension (1 x 10⁶ trophozoites/mouse).[11]
-
Treatment: Initiate this compound treatment 3-5 days post-infection, when the infection is established. Administer the drug orally daily for 5-7 days.
-
Monitoring: Monitor the mice for signs of giardiasis, although they may be subclinical. Weight loss can be a general indicator of illness.
-
Efficacy Assessment: At the end of the treatment period, euthanize the mice and excise the small intestine. Open the intestine longitudinally, place it in cold PBS, and incubate on ice for 10-15 minutes to detach the trophozoites.[11] Vigorously shake the tube and count the number of trophozoites in the supernatant using a hemocytometer to determine the parasite load per intestine.
Mandatory Visualizations
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound's bactericidal action.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General experimental workflow for this compound in vivo efficacy studies.
Host Cell Apoptosis Signaling Pathway (In Vitro Derived)
Caption: Potential host cell signaling pathways affected by this compound.
References
- 1. e-lactancia.org [e-lactancia.org]
- 2. 774. This compound (WHO Food Additives Series 31) [inchem.org]
- 3. Giardia lamblia: Laboratory Maintenance, Lifecycle Induction, and Infection of Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine models of Salmonella infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WHO EMRO - Antimicrobial effectiveness of this compound against metronidazole-resistant strains of Helicobacter pylori [emro.who.int]
- 6. Application of this compound in Helicobacter pylori infection eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Giardia lamblia: Laboratory Maintenance, Lifecycle Induction, and Infection of Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic Salmonella Infected Mouse Model [jove.com]
- 9. Foodborne infection of mice with Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Increases Survival of Mice Exposed to Lethal Total Body Irradiation through the Antiapoptosis and Antiautophagy Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Application Notes: Furazolidone for the Treatment of Parasitic Infections in Aquaculture
Disclaimer: Furazolidone is a nitrofuran antibiotic that is banned for use in food-producing animals in many jurisdictions, including the United States and the European Union, due to concerns about its potential carcinogenicity and the persistence of its residues in animal tissues.[1][2][3] These notes are intended for researchers, scientists, and drug development professionals for informational and research purposes only and should not be interpreted as a recommendation for its use in aquaculture for food fish.
Introduction
This compound is a synthetic nitrofuran derivative with a broad spectrum of antimicrobial activity against both bacteria and protozoa.[4][5] Historically, it was employed in human and veterinary medicine, including aquaculture, to treat infections caused by susceptible pathogens.[6][7] In aquaculture, its application targeted various bacterial diseases and, notably, infections caused by protozoan parasites such as flagellates (Hexamita) and coccidia.[6] Despite its efficacy, significant food safety concerns have led to its prohibition in aquaculture in numerous countries.[2][8]
Mechanism of Action
This compound's antiprotozoal and antibacterial effects are dependent on the reduction of its 5-nitro group by microbial nitroreductase enzymes within the target cell.[4] This enzymatic reduction is a key activation step, generating highly reactive cytotoxic intermediates.[4]
These reactive molecules, including nitroso and hydroxylamine derivatives, exert their antimicrobial effect primarily by damaging parasite and bacterial DNA.[4] The primary mechanisms include:
-
Inhibiting DNA replication and transcription processes.[4]
-
Targeting other cellular macromolecules like proteins and lipids.[4]
This disruption of essential cellular processes ultimately leads to the death of the parasitic or bacterial cell.[4]
Application and Efficacy Data
This compound has been administered in aquaculture primarily through medicated feed or as a bath treatment.[6][9] Its use has been documented for controlling protozoan parasites in salmonids and carp, and for improving survival rates in crustacean larval rearing.[6][10] However, modern, peer-reviewed studies detailing specific efficacy against parasites in commercial aquaculture are scarce, largely due to its banned status. The available quantitative data is often historical or from experimental contexts.
Table 1: Summary of Reported Dosages of this compound in Aquaculture
| Disease / Parasite Target | Host Species | Administration Route | Dosage | Duration | Notes and Reference |
| Hexamitosis (Flagellate Protozoa), Coccidiosis | Salmonids, Carp | Medicated Feed | Information on specific dosage and efficacy is limited in available literature. | Not specified | Mentioned as having been tested with success for these parasitic diseases.[6] |
| General Bacterial/Fungal Prophylaxis (Experimental) | Blue Swimming Crab (Portunus pelagicus) | Bath Treatment | 0.3 ppm (0.3 mg/L) | 37 days | Used in combination with Treflan. Study found no significant enhancement in growth or survival.[10] |
| Infectious Ascites (Often linked to secondary infections) | Ornamental Fish (Dwarf Gourami) | Bath Treatment | 0.5 - 1.0 g / 100 L (5 - 10 mg/L) | 2 days | Historical dose for ornamental fish where food safety concerns do not apply.[11] |
| General Bacterial Infections | Fish (General) | Medicated Feed | 10 mg/kg of food | 3 - 6 days | A historical dosage guideline.[9] |
Experimental Protocols
The following protocol is a generalized template for conducting an in vivo efficacy trial of an antimicrobial agent against a parasitic infection in an aquatic host. It is based on common methodologies in aquaculture research.
Protocol: In Vivo Efficacy of a Test Compound Against a Parasitic Infection
-
Objective: To determine the efficacy of a test compound (e.g., this compound for research purposes) in reducing the parasite load and improving the clinical outcome in an experimentally infected aquatic host.
-
Materials:
-
Host animals (e.g., Oreochromis niloticus) of uniform size and known health status.
-
Viable parasitic culture for infection (e.g., Ichthyophthirius multifiliis).
-
Aquaria/tanks with appropriate aeration and filtration (e.g., 60 L glass aquaria).
-
Water quality testing kits (Ammonia, Nitrite, Nitrate, pH, Temperature).
-
Test compound and vehicle for administration (e.g., medicated feed or stock solution for bath).
-
Microscope, slides, and coverslips for parasite quantification.
-
Anesthetic (e.g., MS-222).
-
Standard fish feed and feed-coating materials (if applicable).
-
-
Methodology:
-
3.1 Animal Acclimation: Acclimate fish to experimental conditions for a minimum of 14 days. Monitor for any signs of disease and ensure water quality parameters are stable and optimal for the species.
-
3.2 Experimental Infection: Expose fish to a predetermined, uniform dose of the parasite to achieve a consistent, non-lethal infection level. Monitor infection progress by sampling a subset of fish.
-
3.3 Experimental Design:
-
Randomly allocate infected fish to treatment groups (minimum of 3 replicate tanks per group).
-
Example Groups:
-
Group A: Negative Control (infected, untreated).
-
Group B: Vehicle Control (infected, treated with feed/bath vehicle only).
-
Group C-E: Treatment Groups (infected, treated with low, medium, and high doses of the test compound).
-
-
-
3.4 Treatment Administration (Example: Medicated Feed):
-
Prepare medicated feed by coating basal feed pellets with the test compound. A binder like fish oil is often used.
-
Administer the respective diets to each group at a fixed rate (e.g., 2% of body weight per day) for the prescribed duration (e.g., 10 days).
-
-
3.5 Monitoring and Data Collection:
-
Record mortality and clinical signs of disease daily.
-
Monitor water quality parameters every 48 hours.
-
At the end of the treatment period, sample a subset of fish from each tank (e.g., 5 fish per tank).
-
Humanely euthanize the sampled fish and quantify the parasite load (e.g., count parasites on gills and skin via microscopy).
-
-
3.6 Data Analysis:
-
Calculate metrics such as Percent Survival, Relative Percent Survival (RPS), and Mean Parasite Load.
-
Use appropriate statistical tests (e.g., ANOVA followed by Tukey's test) to compare differences between control and treatment groups. A p-value < 0.05 is typically considered significant.
-
-
Safety and Regulatory Status
The use of this compound in food-producing animals is strictly prohibited in many parts of the world.
-
United States: The U.S. Food and Drug Administration (FDA) prohibits the use of nitrofurans, including this compound, in food-producing animals.[2] The presence of any residue of these drugs in aquaculture products will cause the product to be deemed adulterated.[2]
-
European Union: Nitrofurans have been banned from use in food-producing animals since the 1990s due to their carcinogenic properties.[1]
-
Global Impact: The detection of this compound or its stable tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ), in seafood products has led to significant trade disruptions and rejections of international shipments.[1][3]
For drug development professionals, this regulatory landscape makes this compound and other nitrofurans non-viable candidates for therapeutic use in modern, commercial aquaculture intended for human consumption. Research into its effects may be valuable for understanding nitrofuran toxicology or for potential applications in ornamental species, but its path to approval for food fish is closed in major markets.
References
- 1. REF Case study search [impact.ref.ac.uk]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound | C8H7N3O5 | CID 5323714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DIAGNOSTICS, PREVENTION AND THERAPY OF FISH DISEASES AND INTOXICATIONS [fao.org]
- 7. What are the immunopharmacological effects of this compound? A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prohibited substances in aquaculture [nifc.gov.vn]
- 9. spo.nmfs.noaa.gov [spo.nmfs.noaa.gov]
- 10. prensipjournals.com [prensipjournals.com]
- 11. Diseases Summary [fishbase.se]
Application Notes and Protocols for Testing Furazolidone Efficacy Against Metronidazole-Resistant Trichomonas vaginalis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichomonas vaginalis, a parasitic protozoan, is the causative agent of trichomoniasis, the most common non-viral sexually transmitted infection globally.[1][2][3] The standard treatment for trichomoniasis is metronidazole, a 5-nitroimidazole drug.[1][2][4] However, the emergence of metronidazole-resistant T. vaginalis strains poses a significant clinical challenge, with resistance rates estimated to be between 2.2% and 9.6%.[5][6][7] This necessitates the exploration of alternative therapeutic agents. Furazolidone, a nitrofuran derivative, has shown potential as an effective treatment for infections caused by metronidazole-resistant T. vaginalis.[2][3][4][8] These application notes provide detailed protocols for the in vitro assessment of this compound's efficacy against metronidazole-resistant T. vaginalis, aiding researchers in the evaluation of this and other novel compounds.
Data Presentation: In Vitro Susceptibility of T. vaginalis to Metronidazole and this compound
The following table summarizes the Minimum Lethal Concentration (MLC) values for metronidazole and this compound against susceptible and resistant strains of T. vaginalis, as reported in the literature. MLC is a key metric in determining the susceptibility of the parasite to an antimicrobial agent.[9]
| Drug | T. vaginalis Strain | Susceptibility Status | MLC (µg/mL) | Reference |
| Metronidazole | Clinical Isolates | Susceptible | ≤ 25 | [6][7] |
| Metronidazole | Clinical Isolates | Low-level Resistance | 50 | [6][7] |
| Metronidazole | Clinical Isolates | Moderate-level Resistance | 100 - 200 | [6][7] |
| Metronidazole | Clinical Isolates | High-level Resistance | ≥ 400 | [6][7] |
| Metronidazole | Treatment Success Isolates | Susceptible | < 50 | [10][11][12] |
| Metronidazole | Treatment Failure Isolates | Resistant | ≥ 50 | [10][11][12] |
| Tinidazole | Treatment Failure Isolates | Resistant | ≥ 6.3 | [9][10][12] |
| This compound | Metronidazole-Susceptible Isolates | Susceptible | Low MLC | [2][3][4] |
| This compound | Metronidazole-Resistant Isolates | Susceptible | Low MLC | [2][3][4] |
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing of T. vaginalis using Broth Microdilution to Determine Minimum Lethal Concentration (MLC)
This protocol is adapted from established methods for determining the MLC of antimicrobial agents against T. vaginalis.[9][10]
Materials:
-
T. vaginalis isolates (both metronidazole-susceptible and resistant strains)
-
Diamond's Trypticase-Yeast-Maltose (TYM) medium
-
This compound powder
-
Metronidazole powder (for control)
-
96-well microtiter plates
-
Anaerobic incubation system (e.g., anaerobic jar with GasPak™)
-
Incubator at 35-37°C
-
Inverted microscope
-
Hemocytometer or automated cell counter
Procedure:
-
Parasite Culture: Culture T. vaginalis isolates in TYM medium at 37°C. Harvest parasites in the late logarithmic phase of growth.
-
Preparation of Inoculum: Centrifuge the culture, wash the parasites with phosphate-buffered saline (PBS), and resuspend them in fresh TYM medium. Adjust the parasite concentration to 1 x 10⁵ trophozoites/mL.
-
Drug Dilutions: Prepare stock solutions of this compound and metronidazole. Perform serial twofold dilutions of the drugs in TYM medium in a 96-well plate to achieve a range of final concentrations to be tested.
-
Inoculation: Add 100 µL of the parasite suspension to each well of the microtiter plate containing 100 µL of the drug dilutions. This will result in a final parasite concentration of 5 x 10⁴ trophozoites/well.
-
Controls:
-
Positive Control: Wells with parasites in TYM medium without any drug.
-
Negative Control: Wells with TYM medium only (no parasites).
-
-
Incubation: Incubate the plates under both aerobic and anaerobic conditions at 37°C for 48 hours. Anaerobic conditions are crucial as metronidazole resistance can be oxygen-dependent.[1]
-
Determination of MLC: After 48 hours, examine each well using an inverted microscope for the presence of motile trophozoites. The MLC is defined as the lowest drug concentration at which no motile parasites are observed.[9]
-
Subculture for Viability (Optional but Recommended): To confirm the lethal effect of the drug, subculture the contents of wells showing no motile trophozoites into fresh TYM medium. Incubate for another 48 hours and observe for any growth.
Mandatory Visualizations
Signaling Pathways
The mechanism of action of metronidazole and the development of resistance in T. vaginalis involve specific metabolic pathways within the hydrogenosome. This compound, a nitrofuran, is also activated by reduction, leading to the generation of cytotoxic radicals that damage DNA.[13][14][15]
Caption: Drug activation and resistance mechanisms.
Experimental Workflow
The following diagram illustrates the key steps in the in vitro susceptibility testing of this compound against T. vaginalis.
Caption: In vitro drug susceptibility workflow.
Logical Relationships
This diagram outlines the logical flow for evaluating a novel compound like this compound for its potential to treat metronidazole-resistant trichomoniasis.
Caption: Drug efficacy evaluation framework.
References
- 1. Treatment of Infections Caused by Metronidazole-Resistant Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro effect of tinidazole and this compound on metronidazole-resistant Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro effect of tinidazole and this compound on metronidazole-resistant Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trichomonas vaginalis Metronidazole Resistance Is Associated with Single Nucleotide Polymorphisms in the Nitroreductase Genes ntr4Tv and ntr6Tv - PMC [pmc.ncbi.nlm.nih.gov]
- 6. contemporaryobgyn.net [contemporaryobgyn.net]
- 7. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of metronidazole-resistant Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trichomonas vaginalis Susceptibility Testing | Parasites | CDC [cdc.gov]
- 10. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Ev...: Ingenta Connect [ingentaconnect.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. droracle.ai [droracle.ai]
Furazolidone as a Therapeutic Agent for Traveler's Diarrhea: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of furazolidone as a therapeutic agent for traveler's diarrhea, including its mechanism of action, clinical efficacy, and detailed protocols for research applications.
Introduction
Traveler's diarrhea is the most common travel-related illness, affecting millions of individuals annually. It is primarily caused by bacterial pathogens, with enterotoxigenic Escherichia coli (ETEC) and Shigella species being common culprits. This compound, a nitrofuran antibiotic, has demonstrated a broad spectrum of activity against many gastrointestinal pathogens, making it a subject of interest for the treatment of this condition. This document outlines the therapeutic potential of this compound, supported by clinical data and detailed experimental protocols for its investigation.
Mechanism of Action
This compound exerts its antimicrobial effects through a multi-faceted mechanism. As a nitrofuran derivative, its activity is dependent on the reduction of its nitro group within the microbial cell, a process catalyzed by bacterial nitroreductases. This reduction generates highly reactive intermediates that are cytotoxic.[1]
The primary mechanisms of action include:
-
DNA Damage: The reactive intermediates can bind to bacterial DNA, inducing cross-links and causing strand breaks. This damage disrupts DNA replication and transcription, ultimately leading to bacterial cell death.[1][2][3]
-
Inhibition of Monoamine Oxidase (MAO): this compound is metabolized to 3-amino-2-oxazolidinone (AOZ), which is a potent inhibitor of bacterial monoamine oxidase (MAO).[3][4][5][6] MAO is a crucial enzyme in the metabolic pathways of bacteria. Its inhibition disrupts normal cellular metabolism and energy production, contributing to the bactericidal effect.[5]
Caption: Mechanism of action of this compound in bacterial cells.
Clinical Efficacy
A notable clinical trial investigated the efficacy of this compound in treating traveler's diarrhea in U.S. students in Mexico. This double-blind, randomized study compared this compound to ampicillin.
Quantitative Data Summary
| Outcome Measure | This compound (100 mg, 4x daily for 5 days) | Ampicillin (500 mg, 4x daily for 5 days) |
| Recovery within 48 hours | 55% of patients | 32% of patients |
| Recovery within 72 hours | 74% of patients | 49% of patients |
| Pathogen | Mean Duration of Illness with this compound (hours) | Mean Duration of Illness with Ampicillin (hours) |
| Enterotoxigenic E. coli | 61 | 65 |
| Shigella spp. | 58 | 83 |
| No detectable agent | 51 | 82 |
| All cases | 57 | 72 |
Application Notes
Advantages
-
Broad Spectrum: this compound is active against a wide range of bacterial and protozoal pathogens that cause traveler's diarrhea.
-
Efficacy: Clinical data suggests a higher rate of recovery compared to ampicillin.
Limitations and Considerations
-
Side Effects: A significant consideration is the potential for a disulfiram-like reaction when alcohol is consumed during treatment. Patients should be advised to avoid alcohol during and for at least four days after therapy. Other potential side effects include nausea, vomiting, and dark yellow discoloration of urine.
-
G6PD Deficiency: this compound may cause hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.
-
MAO Inhibition: Due to its MAO inhibitory effects, there is a potential for interactions with tyramine-containing foods and certain medications.
Experimental Protocols
Protocol: Double-Blind, Randomized Controlled Trial for this compound in Traveler's Diarrhea
This protocol is a model based on established clinical trial methodologies and the specific details from the this compound study.
Caption: Workflow for a randomized controlled trial of this compound.
1. Objective: To evaluate the efficacy and safety of this compound in the treatment of acute traveler's diarrhea.
2. Study Design: A prospective, randomized, double-blind, placebo-controlled (or active comparator-controlled) trial.
3. Participant Selection:
- Inclusion Criteria:
- Adults (18-65 years of age) with a recent history of travel to a region with a high incidence of traveler's diarrhea.
- Onset of acute diarrhea (three or more unformed stools in 24 hours) within the last 72 hours.
- At least one accompanying symptom (nausea, vomiting, abdominal cramps, fever, or blood in the stool).
- Informed consent provided.
- Exclusion Criteria:
- Known hypersensitivity to this compound or other nitrofurans.
- Pregnancy or breastfeeding.
- Known or suspected G6PD deficiency.
- Concomitant use of monoamine oxidase inhibitors or sympathomimetic amines.
- Recent use of other antimicrobial agents for diarrhea.
4. Randomization and Blinding:
- Participants will be randomly assigned in a 1:1 ratio to receive either this compound or the control (placebo or active comparator).
- A computer-generated randomization list will be used.
- Both participants and investigators will be blinded to the treatment allocation. The study drugs will be identical in appearance, packaging, and labeling.
5. Intervention:
- Treatment Group: this compound 100 mg administered orally four times daily for five days.
- Control Group: Placebo or active comparator (e.g., ampicillin 500 mg) administered orally four times daily for five days.
6. Data Collection and Outcome Measures:
- Baseline (Day 0):
- Demographic and travel history.
- Clinical assessment of symptoms.
- Collection of a stool sample for microbiological analysis.
- Daily Follow-up (Days 1-7):
- Participant diary to record stool frequency and consistency, and presence and severity of symptoms.
- Monitoring for any adverse events.
- End of Treatment (Day 5) and Follow-up (Day 7):
- Clinical assessment.
- Collection of follow-up stool samples.
- Primary Outcome: Time from initiation of therapy to the last unformed stool.
- Secondary Outcomes:
- Clinical cure rate at 48 and 72 hours (defined as the cessation of diarrhea and other symptoms).
- Microbiological response (eradication of the identified pathogen).
- Incidence and severity of adverse events.
Protocol: Isolation and Identification of Enteric Pathogens from Stool Samples
1. Sample Collection and Transport:
- Collect fresh stool samples in sterile containers.
- Transport samples to the laboratory immediately. If a delay is anticipated, use a suitable transport medium (e.g., Cary-Blair).
2. Macroscopic and Microscopic Examination:
- Record the consistency (formed, semi-formed, unformed, watery) and the presence of blood or mucus.
- Perform a wet mount microscopic examination for the presence of parasites (e.g., Giardia lamblia).
3. Bacterial Culture:
- Inoculate stool samples onto a panel of selective and differential agar plates:
- MacConkey (MAC) agar: To differentiate lactose fermenters (E. coli) from non-lactose fermenters (Shigella, Salmonella).
- Xylose Lysine Deoxycholate (XLD) agar: To select for Shigella and Salmonella.
- Hektoen Enteric (HE) agar: To further differentiate enteric pathogens.
- Incubate plates at 35-37°C for 18-24 hours.
4. Identification of Escherichia coli and Shigella spp.:
- Colony Morphology:
- On MAC agar, E. coli typically appears as pink to red colonies (lactose fermenting), while Shigella appears as colorless or pale colonies (non-lactose fermenting).
- On XLD agar, Shigella typically produces red colonies, while E. coli produces yellow colonies.
- Biochemical Tests:
- Pick suspicious colonies and perform a series of biochemical tests (e.g., Triple Sugar Iron (TSI) agar, Simmons citrate, urease test, motility test) or use a commercial identification system (e.g., API 20E).
- Serotyping:
- Confirm the identification of Shigella species using polyvalent and monovalent antisera.
- For suspected enterotoxigenic E. coli (ETEC), further testing for heat-labile (LT) and heat-stable (ST) toxins using immunoassays or molecular methods (e.g., PCR) is required.
5. Antimicrobial Susceptibility Testing:
- Perform antimicrobial susceptibility testing on isolated pathogens using standard methods (e.g., Kirby-Bauer disk diffusion or broth microdilution) to determine their susceptibility to this compound and other relevant antibiotics.
Conclusion
This compound has demonstrated clinical efficacy in the treatment of traveler's diarrhea, offering a potential therapeutic option. However, its use requires careful consideration of its side effect profile and potential drug interactions. The provided protocols offer a framework for further research into the clinical utility and microbiological effects of this compound in this common travel-related illness. Researchers and drug development professionals are encouraged to adapt and refine these methodologies for their specific research objectives.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. goldbio.com [goldbio.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Identification of a this compound metabolite responsible for the inhibition of amino oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Detection of Furazolidone Residues in Food Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of furazolidone residues in various food products. This compound is a nitrofuran antibiotic, and its use in food-producing animals is banned in many countries due to potential carcinogenic effects on human health. Consequently, sensitive and reliable analytical methods are crucial for monitoring its illegal use and ensuring food safety.
The primary analytical target for this compound is its tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ), which is stable and persists in edible tissues for a significant time after the parent drug has been metabolized.[1] Detection methods typically involve the release of AOZ from its protein-bound state through acidic hydrolysis, followed by derivatization to form a stable product, NP-AOZ, which is then quantified.
This guide covers three principal analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) for rapid screening, High-Performance Liquid Chromatography (HPLC) for quantification, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for confirmation.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the detection of this compound (measured as its metabolite AOZ).
Table 1: Performance of ELISA Methods for AOZ Detection
| Food Matrix | Method | Limit of Detection (LOD) / Minimum Detection Limit (MDL) | Recovery (%) | Reference |
| Shrimp, Fish, Meat | AsurPure™ AOZ Test Kit | 0.01 ng/g (ppb) | 80% | [2] |
| Fish Muscle | Ridascreen® Nitrofuran (AOZ) | 0.05 ng/g | 98 - 114% | [3] |
| Fish, Shrimp, Chicken, Egg, Milk, Honey | Abraxis this compound ELISA | 0.1 ppb | - | [1] |
| Mixed Feed | Abraxis this compound ELISA | 0.3 ppb | - | [1] |
| Fish, Shrimp, Meat, Eggs, Honey | REAGEN this compound (AOZ) ELISA Test Kit | 0.04 ng/g (ppb) | 75 - 105% | [4] |
| Cultured Fish | Homemade ELISA | 0.1 µg/kg | - | [5] |
| Eggs | RIDASCREEN® Nitrofuran (AOZ) | - | - |
Table 2: Performance of Chromatographic Methods (HPLC and LC-MS/MS) for this compound/AOZ Detection
| Food Matrix | Method | Analyte | Limit of Detection (LOD) / Decision Limit (CCα) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Animal Feeds | HPLC-UV | This compound | 0.1 mg/kg | 1 mg/kg | - | [6] |
| Animal Foods | TRFI | AOZ | 0.05 µg/kg | 0.14 µg/kg | 95 - 105% | [7] |
| Porcine Tissue | LC-MS | This compound | 1 µg/kg | - | - | [8] |
| Meat | LC-MS/MS | AOZ | CCα: 0.013 - 0.200 µg/kg | - | - | [9] |
| Shrimp | LC-MS/MS | AOZ | - | 0.5 ng/g | >80% | [10][11] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Screening
ELISA is a high-throughput and cost-effective method ideal for screening large numbers of samples.[3] It is a competitive immunoassay where the AOZ in the sample competes with a known amount of enzyme-labeled AOZ for binding sites on antibodies coated on a microtiter plate.[4] The color intensity developed is inversely proportional to the concentration of AOZ in the sample.[4]
Protocol: General ELISA Procedure for AOZ in Meat/Fish/Shrimp
This protocol is a generalized procedure based on commercially available kits.[1][2][4] Users should always refer to the specific instructions provided with their kit.
a) Sample Preparation and Hydrolysis/Derivatization:
-
Weigh 1.0 g of homogenized sample into a 50 mL centrifuge tube.[1]
-
Add 4.0 mL of distilled water, 0.5 mL of 1M HCl, and a derivatizing agent (e.g., 2-nitrobenzaldehyde) as specified by the kit.[1]
-
Incubate the mixture. Incubation times and temperatures can vary, with some protocols requiring overnight incubation at 37°C.[1][12]
-
Neutralize the sample by adding a buffering solution (e.g., K₂HPO₄) and adjusting the pH to approximately 7.[12]
b) Extraction:
-
Add 10 mL of an organic solvent like ethyl acetate.
-
Vortex vigorously for 1-2 minutes and then centrifuge to separate the layers.[13]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40-50°C.[13]
-
Reconstitute the dried residue in a buffer solution provided with the ELISA kit.
c) ELISA Procedure:
-
Add calibrators and prepared samples to the antibody-coated microtiter wells.[1]
-
Add the AOZ-HRP enzyme conjugate to the wells.[1]
-
Incubate for a specified time (e.g., 30-60 minutes) at room temperature.[1]
-
Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) and incubate for a short period (e.g., 15 minutes) in the dark.[4]
-
Add the stop solution to terminate the reaction.[1]
-
Read the absorbance using a microplate reader at the specified wavelength (e.g., 450 nm).
-
Calculate the AOZ concentration in the samples by comparing their absorbance with the standard curve.
Workflow for ELISA Screening of AOZ
Caption: General workflow for AOZ detection using a competitive ELISA method.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection offers a more specific and quantitative alternative to ELISA. While less sensitive than LC-MS/MS, it is a robust method for routine monitoring where higher detection limits are acceptable.
Protocol: HPLC-UV for this compound in Animal Feed
This protocol is adapted from a method for the simultaneous determination of several nitrofurans in animal feed.[6]
a) Sample Preparation and Extraction:
-
Weigh a representative sample of the ground feed.
-
Pre-treat the sample with water.
-
Extract the analytes with a mixture of acetonitrile and methanol containing ammonia solution or 95% dimethylformamide overnight.[6][14]
-
Centrifuge the sample and collect the supernatant.
b) Clean-up:
-
Perform a solid-phase extraction (SPE) clean-up.[6]
-
Condition an alumina oxide or C8 SPE cartridge.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with a suitable solvent.
-
Evaporate the eluate and reconstitute in the mobile phase for injection.
c) HPLC Conditions:
-
Column: C8 or C18 column (e.g., Cogent Bidentate C8™, 4.6 x 75mm).[15]
-
Mobile Phase: A gradient of acetonitrile and water. An example isocratic mobile phase is 80% Water / 20% Acetonitrile / 0.1% Formic Acid.[15]
-
Flow Rate: 1.0 mL/minute.[15]
-
Quantitation: Based on a calibration curve prepared from this compound reference standards.
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for the analysis of this compound in feed by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Confirmation
LC-MS/MS is the gold standard for the confirmatory analysis of this compound residues.[3][6] It offers high sensitivity and selectivity, allowing for the detection and quantification of AOZ at very low levels (sub-µg/kg).[9] The method involves monitoring specific precursor-to-product ion transitions for the derivatized metabolite, NP-AOZ.
Protocol: LC-MS/MS for AOZ in Shrimp/Meat
This protocol combines elements from several validated confirmatory methods.[9][10][12]
a) Sample Preparation, Hydrolysis, and Derivatization:
-
Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube.[12]
-
Add internal standards (e.g., deuterated AOZ-d4).[13]
-
Add 10 mL of 0.125 M HCl and 400 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in methanol.[12]
-
Incubate overnight (approx. 16 hours) at 37°C in a shaking water bath to release and derivatize the bound residue.[12] Alternatively, a rapid 2-hour microwave-assisted reaction at 60°C can be used.[9]
-
Cool samples to room temperature and neutralize to pH 7.0-7.5 with 0.1 M K₂HPO₄ and 0.8 M NaOH.[12][13]
b) Extraction and Clean-up:
-
Liquid-Liquid Extraction (LLE):
-
Modified QuEChERS Extraction:
-
Reconstitution:
c) LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography system.
-
Column: Phenyl-hexyl or C18 column.[9]
-
Mobile Phase: Gradient elution using water and methanol (or acetonitrile), often with additives like formic acid or ammonium acetate.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.[6]
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor and product ions for NP-AOZ and its internal standard.
References
- 1. atzlabs.com [atzlabs.com]
- 2. biostonescientific.com [biostonescientific.com]
- 3. Performance evaluation of commercial ELISA kits for screening of this compound and furaltadone residues in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reagen.us [reagen.us]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid determination of this compound residues in animal foods by time-resolved fluorescence immunochromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of this compound in porcine tissue using thermospray liquid chromatography-mass spectrometry and a study of the pharmacokinetics and stability of its residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Liquid chromatography-tandem mass spectrometry for the determination of protein-bound residues in shrimp dosed with nitrofurans [agris.fao.org]
- 12. Detection of Nitrofuran Metabolites in Shrimp | FDA [fda.gov]
- 13. cdn.most.gov.bd [cdn.most.gov.bd]
- 14. scribd.com [scribd.com]
- 15. This compound Analyzed by HPLC - AppNote [mtc-usa.com]
Application Notes and Protocols for Furazolidone in Combination with Bismuth for Helicobacter pylori Eradication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of furazolidone in combination with bismuth for the eradication of Helicobacter pylori (H. pylori). The following sections detail the rationale, quantitative data from clinical studies, experimental protocols, and relevant biological pathways.
Introduction
The increasing prevalence of antibiotic resistance in Helicobacter pylori has diminished the efficacy of standard triple therapies, necessitating alternative treatment strategies. Quadruple therapy regimens incorporating this compound and bismuth have emerged as a promising option, particularly in regions with high rates of clarithromycin and metronidazole resistance. This compound, a nitrofuran antibiotic, and bismuth salts offer a synergistic approach to H. pylori eradication through their distinct antimicrobial mechanisms. Bismuth compounds enhance the efficacy of antibiotics, and resistance to both this compound and bismuth is rare.
Mechanism of Action
This compound: This synthetic nitrofuran derivative acts as a monoamine oxidase inhibitor and disrupts bacterial DNA and metabolism.[1] It interferes with bacterial oxidoreductases and inhibits the synthesis of ribosomal and other large molecular proteins, leading to bacterial metabolic disorders and DNA damage.[1]
Bismuth Subcitrate/Subsalicylate: Bismuth salts exert their antimicrobial effects through multiple mechanisms. They interfere with bacterial cell membrane function, protein and cell wall synthesis, and ATP synthesis.[2][3] Bismuth also inhibits bacterial enzymes such as urease, proteases, and lipases, and prevents the adhesion of H. pylori to gastric epithelial cells.[2][4]
Quantitative Data from Clinical Studies
The following tables summarize the efficacy and safety of various this compound and bismuth-containing quadruple therapy regimens for H. pylori eradication.
Table 1: Efficacy of this compound and Bismuth-Containing Quadruple Therapies
| Study Reference | Treatment Regimen (Duration) | Number of Patients | Eradication Rate (ITT) | Eradication Rate (PP) |
| Liu et al. (2009)[5][6] | Rabeprazole 10 mg bid + Amoxicillin 1 g bid + this compound 100 mg bid + Bismuth Subcitrate 220 mg bid (7 days) | 20 | 70% | 82% |
| Liu et al. (2009)[5][6] | Rabeprazole 10 mg bid + Amoxicillin 1 g bid + this compound 100 mg bid + Bismuth Subcitrate 220 mg bid (14 days) | 20 | 85% | 89% |
| Liu et al. (2009)[5][6] | Rabeprazole 10 mg bid + Amoxicillin 1 g bid + this compound 100 mg tid + Bismuth Subcitrate 220 mg bid (14 days) | 20 | 90% | 90% |
| Song et al. (2018)[7][8] | PPI + Amoxicillin + this compound + Bismuth (10 or 14 days) | 992 | 94.5% | - |
| Raoufi Jahromi et al. (2014) | Omeprazole 20 mg bid + Bismuth Subcitrate 120 mg qid + this compound 100 mg qid + Tetracycline 250 mg qid (14 days) | 55 | 94.5% | - |
| Zaterka et al. (2007)[9] | Omeprazole 20 mg bid + Colloidal Bismuth Subcitrate 240 mg bid + Tetracycline 500 mg bid + this compound 200 mg bid (7 days) | 62 | 63% | 67% |
| Cheng et al. (2021)[10] | Rabeprazole 20 mg bid or Esomeprazole 20 mg bid + Colloidal Pectin Bismuth 300 mg bid + Amoxicillin 1000 mg bid + this compound 100 mg bid (12 days) | 168 | 83.9% | 89.8% |
ITT: Intention-to-Treat, PP: Per-Protocol
Table 2: Common Adverse Events Associated with this compound-Bismuth Quadruple Therapy
| Adverse Event | Frequency Reported in Studies |
| Dizziness | Mild to moderate[5][6][11] |
| Nausea | Mild to moderate[5][6][11] |
| Diarrhea | Mild[5][6] |
| Increased Bowel Movement | Mild[5][6] |
| Vomiting | Mild[11] |
| Skin Rash | Less common[12] |
| Itchy Skin | Less common[12] |
| Malaise | Less common[12] |
Experimental Protocols
Protocol 1: 14-Day this compound, Amoxicillin, Bismuth, and Rabeprazole Quadruple Rescue Therapy
This protocol is based on the study by Liu et al. (2009).[5][6]
1. Patient Population:
-
Adult patients who have failed at least one previous course of H. pylori eradication therapy.
-
H. pylori infection confirmed by ¹³C-urea breath test (UBT) or histology.
2. Treatment Regimen:
-
Rabeprazole: 10 mg, twice daily
-
Amoxicillin: 1 g, twice daily
-
This compound: 100 mg, twice or three times daily
-
Bismuth Subcitrate: 220 mg, twice daily
-
Duration: 14 days
3. Assessment of Eradication:
-
A repeat ¹³C-UBT is performed 4 weeks after the completion of therapy to assess for H. pylori eradication.
4. Monitoring of Adverse Events:
-
Patients are monitored for side effects such as dizziness, nausea, diarrhea, and increased bowel movements throughout the treatment period.
Protocol 2: 12-Day this compound, Amoxicillin, Bismuth, and PPI Quadruple Therapy for Initial Eradication
This protocol is based on the study by Cheng et al. (2021).[10]
1. Patient Population:
-
Adult patients with newly diagnosed H. pylori infection.
-
Infection confirmed by ¹⁴C-urea breath test.
2. Treatment Regimen:
-
Proton Pump Inhibitor (PPI): Rabeprazole 20 mg twice daily or Esomeprazole 20 mg twice daily
-
Colloidal Pectin Bismuth: 300 mg, twice daily
-
Amoxicillin: 1000 mg, twice daily
-
This compound: 100 mg, twice daily
-
Duration: 12 consecutive days
3. Assessment of Eradication:
-
A repeat ¹⁴C-UBT is performed one month after the completion of therapy to confirm eradication.
4. Monitoring of Adverse Events:
-
Adverse events are recorded during a follow-up telephone interview after the completion of treatment.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: H. pylori pathogenesis signaling pathways.
Caption: Mechanism of action of this compound and bismuth.
Caption: Generalized clinical trial workflow.
References
- 1. This compound: History, Mechanism of Action and Adverse Effects_Chemicalbook [chemicalbook.com]
- 2. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 3. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound, amoxicillin, bismuth and rabeprazole quadruple rescue therapy for the eradication of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. Outcomes of this compound- and amoxicillin-based quadruple therapy for Helicobacter pylori infection and predictors of failed eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experts.llu.edu [experts.llu.edu]
- 9. A this compound-BASED QUADRUPLE THERAPY FOR HELICOBACTER PYLORI RETREATMENT IN PATIENTS WITH PEPTIC ULCER DISEASE | Clinics [elsevier.es]
- 10. Efficacy and safety of bismuth quadruple regimens containing tetracycline or this compound for initial eradication of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. wjgnet.com [wjgnet.com]
Application Notes and Protocols for In Vivo Imaging to Assess Furazolidone Treatment Outcomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo imaging techniques for the assessment of furazolidone treatment outcomes in preclinical research. Detailed protocols for bioluminescence and fluorescence imaging are provided, alongside data presentation guidelines and a visualization of the drug's mechanism of action.
Introduction to this compound and In Vivo Imaging
This compound is a nitrofuran antibiotic effective against a range of Gram-positive and Gram-negative bacteria, as well as some protozoa.[1][2] Its mechanism of action involves the reduction of its nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that induce DNA damage, including strand breaks and cross-linking, ultimately leading to bacterial cell death.[3][4]
In vivo imaging techniques offer a powerful, non-invasive approach to longitudinally monitor the efficacy of antimicrobial agents like this compound in living organisms.[5][6] These methods allow for the real-time visualization and quantification of bacterial burden, providing dynamic insights into treatment response and aiding in the development of more effective therapeutic strategies.
Key In Vivo Imaging Modalities for this compound Treatment Assessment
Bioluminescence Imaging (BLI)
Bioluminescence imaging is a highly sensitive technique that relies on the detection of light produced by luciferase-expressing pathogens.[5] This method is particularly well-suited for monitoring the viability of bacterial populations in response to treatment. A decrease in the bioluminescent signal directly correlates with a reduction in viable bacteria.
Fluorescence Imaging (FLI)
Fluorescence imaging utilizes fluorescently labeled probes that can target specific bacterial components or be expressed by genetically modified bacteria. This technique can provide information on the location and, in some cases, the metabolic state of the bacterial population.
Data Presentation
Quantitative data from in vivo imaging studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Example of Quantitative Data Summary for Bioluminescence Imaging
| Treatment Group | Time Point | Mean Bioluminescence (photons/s/cm²/sr) | Standard Deviation | % Reduction from Control |
| Vehicle Control | Day 0 | 1.5 x 10⁶ | 0.3 x 10⁶ | 0% |
| Day 3 | 5.2 x 10⁶ | 0.8 x 10⁶ | 0% | |
| Day 7 | 8.9 x 10⁶ | 1.2 x 10⁶ | 0% | |
| This compound (X mg/kg) | Day 0 | 1.6 x 10⁶ | 0.4 x 10⁶ | 0% |
| Day 3 | 2.1 x 10⁶ | 0.5 x 10⁶ | 59.6% | |
| Day 7 | 0.5 x 10⁶ | 0.2 x 10⁶ | 94.4% |
Experimental Protocols
Protocol 1: Assessing this compound Efficacy using In Vivo Bioluminescence Imaging
Objective: To quantitatively assess the in vivo efficacy of this compound against a bioluminescent bacterial strain in a murine infection model.
Materials:
-
Bioluminescent bacterial strain (e.g., Salmonella Typhimurium, Escherichia coli)
-
Female BALB/c mice (6-8 weeks old)[6]
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
D-luciferin potassium salt
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
Procedure:
-
Bacterial Culture: Culture the bioluminescent bacteria to the mid-logarithmic phase.
-
Infection Model: Infect mice with a predetermined dose of the bioluminescent bacteria (e.g., via oral gavage for a gastrointestinal infection model).
-
Baseline Imaging: 24 hours post-infection, anesthetize the mice and administer D-luciferin (e.g., 150 mg/kg intraperitoneally). Acquire baseline bioluminescence images.
-
Treatment Administration: Randomly assign mice to treatment and control groups. Administer this compound or vehicle control orally at the desired dosage and frequency.
-
Longitudinal Imaging: Perform bioluminescence imaging at specified time points (e.g., days 3, 5, and 7 post-treatment initiation) following the same procedure as the baseline imaging.
-
Data Analysis: Quantify the bioluminescent signal from a defined region of interest (ROI) for each mouse at each time point. Express the data as photons/second/cm²/steradian.
Protocol 2: Visualizing this compound Treatment Response with In Vivo Fluorescence Imaging
Objective: To visualize the spatial distribution and reduction of a fluorescently labeled bacterial population following this compound treatment.
Materials:
-
Fluorescently labeled bacterial strain (e.g., expressing GFP or labeled with a near-infrared dye)
-
Female immunodeficient mice (e.g., nude mice) to minimize autofluorescence
-
This compound
-
Vehicle control
-
In vivo fluorescence imaging system
Procedure:
-
Bacterial Preparation: Prepare the fluorescently labeled bacteria for infection.
-
Infection Model: Establish a localized infection in the mice (e.g., a subcutaneous or wound infection model).
-
Baseline Imaging: Acquire baseline fluorescence images of the infected area.
-
Treatment Administration: Administer this compound or vehicle control as described in Protocol 1.
-
Longitudinal Imaging: Acquire fluorescence images at designated time points to monitor changes in the fluorescent signal intensity and distribution.
-
Data Analysis: Quantify the fluorescence intensity from the ROI at each time point.
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action.
Experimental Workflow
Caption: In vivo bioluminescence imaging workflow.
Logical Relationship
Caption: Logic of BLI in treatment assessment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H7N3O5 | CID 5323714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In Vivo Imaging of Bioluminescent Escherichia coli in a Cutaneous Wound Infection Model for Evaluation of an Antibiotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid in vitro and in vivo Evaluation of Antimicrobial Formulations Using Bioluminescent Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Furazolidone Solubility Challenges in DMSO for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with furazolidone in Dimethyl Sulfoxide (DMSO) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A1: There are conflicting reports regarding the solubility of this compound in DMSO. Some sources state a solubility of approximately 1 mg/mL, while others report it as high as 45 mg/mL.[1][2] This discrepancy may be due to differences in the purity of this compound, the grade and water content of the DMSO, temperature, and dissolution methodology. It is crucial to use fresh, anhydrous (moisture-free) DMSO to achieve maximal solubility, as moisture absorption by DMSO can significantly reduce its solvating capacity.[2]
Q2: My this compound solution in DMSO appears clear, but I see precipitates after diluting it in my aqueous cell culture medium. Why is this happening?
A2: This is a common phenomenon known as precipitation upon solvent shifting. This compound is poorly soluble in aqueous solutions.[1] When a concentrated DMSO stock solution of this compound is rapidly diluted into an aqueous medium, the DMSO is quickly dispersed, and the this compound is exposed to a solvent environment in which it is not readily soluble, causing it to precipitate out of the solution.
Q3: What is the recommended final concentration of DMSO in cell culture assays?
A3: To minimize solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5%.[3] However, the tolerance to DMSO can vary between cell lines. It is always recommended to perform a vehicle control (media with the same final concentration of DMSO) to assess the effect of the solvent on your specific cell line and assay.
Q4: How should I store my this compound powder and DMSO stock solutions?
A4: this compound powder should be stored at -20°C in a light-resistant container.[1] DMSO stock solutions of this compound should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and moisture absorption. These aliquots should be stored at -20°C or -80°C and protected from light. Under these conditions, the stock solution is generally stable for at least one month at -20°C.[4]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in DMSO
Symptoms:
-
Visible solid particles remain in the DMSO even after vortexing.
-
The solution appears cloudy or hazy.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in DMSO under the current conditions.
-
The DMSO is not of high purity or contains water.
-
Insufficient time or energy (mixing, warming) has been applied to facilitate dissolution.
Solutions:
-
Verify DMSO Quality: Use a new, unopened bottle of anhydrous, high-purity DMSO suitable for cell culture.
-
Gentle Warming: Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[4] Avoid excessive heat, which could degrade the compound.
-
Start with a Lower Concentration: If you are unable to achieve a clear solution, prepare a less concentrated stock.
Issue 2: Precipitation of this compound Upon Dilution in Aqueous Media
Symptoms:
-
The cell culture medium becomes cloudy or hazy immediately after adding the this compound-DMSO stock solution.
-
Visible crystals or amorphous precipitate can be seen in the wells of the culture plate, either by eye or under a microscope.
-
Inconsistent or non-reproducible results in your assay.
Solutions:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of aqueous media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Pre-warming the Media: Warming the cell culture media to 37°C before adding the this compound stock can sometimes help maintain solubility.
-
Increase Mixing: After adding the this compound stock to the media, mix thoroughly but gently by pipetting up and down or swirling the plate.
-
Consider Co-solvents or Surfactants: For particularly challenging situations, the addition of a small amount of a biocompatible co-solvent or surfactant to the cell culture medium may help to increase the solubility of this compound. For example, a low concentration of Tween 80 (e.g., 0.07%) has been used to mimic biorelevant fluids and improve the dissolution of poorly soluble drugs.[5] However, the effect of any additive on your specific cell line and assay must be validated.
Visual Identification of Precipitation
It is crucial to visually inspect your prepared solutions and final assay plates for any signs of precipitation.
-
Macroscopic Examination: Hold the flask or plate up to a light source and look for any cloudiness, haziness, or visible particles.
-
Microscopic Examination: Before and after adding your test compound, examine the wells of your culture plate under a phase-contrast microscope. Precipitates can appear as small, irregular crystals, needles, or an amorphous film.
Data Presentation
Table 1: Reported Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Reference(s) |
| DMSO | ~1 mg/mL | [1] |
| DMSO | 45 mg/mL | [2] |
| Dimethylformamide (DMF) | ~1 mg/mL | [1] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [1] |
| Water | Insoluble (< 0.1 mg/mL) | [4] |
| Ethanol | Insoluble | [2] |
Note: The significant discrepancy in the reported solubility of this compound in DMSO highlights the importance of empirical determination of the optimal concentration for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile cell culture medium
-
-
Preparation of 10 mM Stock Solution in DMSO:
-
Note: The molecular weight of this compound is 225.16 g/mol .
-
Weigh out 2.25 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the this compound.
-
If the compound does not fully dissolve, gently warm the tube to 37°C and sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
-
Preparation of Working Solutions in Cell Culture Medium:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Warm the sterile cell culture medium to 37°C.
-
Perform a serial dilution to achieve the desired final concentrations. For example, to prepare a 10 µM working solution in 10 mL of medium (final DMSO concentration of 0.1%):
-
Add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed cell culture medium.
-
Immediately mix thoroughly by inverting the tube several times or by gentle vortexing.
-
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of your this compound working solutions in fresh culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6][7]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Mandatory Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step workflow for troubleshooting this compound precipitation issues.
Signaling Pathways Affected by this compound
1. This compound-Induced ROS-Dependent Mitochondrial Apoptosis
Caption: this compound induces apoptosis via ROS and the mitochondrial pathway.
2. This compound Suppression of the PI3K/Akt Signaling Pathway
Caption: this compound inhibits the pro-survival PI3K/Akt signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of drug effects on cell cultures from phase-contrast microscopy images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biorelevant concentration of Tween 80 solution is a simple alternative medium to simulated fasted state intestinal fluid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Furazolidone-Induced Side Effects in Animal Research Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing side effects associated with furazolidone administration in animal research models.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal research models?
A1: this compound administration in animal models can lead to a range of adverse effects. The most frequently reported side effects include:
-
Neurotoxicity: Manifesting as hyperexcitability, convulsions, torticollis (wry neck), and general nervous derangement.[1]
-
Cardiotoxicity: Particularly in avian species like turkeys and ducks, it can induce cardiomyopathy, characterized by enlargement of the heart chambers and thinning of the myocardium.[2][3]
-
Gastrointestinal Disturbances: Anorexia (loss of appetite), decreased body weight, vomiting, and diarrhea are common.[2][4][5]
-
Hematological Effects: Anemia, specifically hemolytic anemia in susceptible individuals, has been reported.[1]
Q2: What is the primary mechanism of this compound toxicity?
A2: this compound's toxicity is linked to its nitrofuran structure. Its mechanism involves the formation of reactive intermediates that can cause cellular damage. Key mechanisms include:
-
DNA Damage: this compound and its metabolites can bind to and crosslink DNA, leading to mutations and cellular dysfunction.[6]
-
Inhibition of Monoamine Oxidase (MAO): this compound is a known MAO inhibitor.[2][4][7] This can lead to interactions with certain dietary components (like tyramine) and other drugs, potentially causing hypertensive crises.
-
Oxidative Stress: this compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage, including apoptosis (programmed cell death) through the mitochondrial pathway.
Q3: Are there any known antidotes for this compound toxicity?
A3: There is no specific, universally recognized antidote for this compound toxicity.[8] Management of side effects primarily relies on supportive care and addressing specific symptoms. Thiamine has shown some promise in ameliorating neurotoxic effects in goats, although it is not considered a direct antidote.[8]
Troubleshooting Guides
Issue 1: Animal exhibits neurological signs (e.g., convulsions, ataxia, torticollis) after this compound administration.
Possible Cause: this compound-induced neurotoxicity. The exact mechanism is not fully elucidated but may be related to its effects on the central nervous system and potential interference with thiamine utilization.[2][9]
Troubleshooting Steps:
-
Immediate Action:
-
Discontinue this compound administration immediately.
-
Ensure the animal is in a safe, padded environment to prevent injury during convulsions.
-
-
Supportive Care:
-
Provide nutritional and fluid support, especially if the animal is anorexic.
-
Monitor neurological signs closely.
-
-
Pharmacological Intervention (Experimental):
-
Thiamine (Vitamin B1) Supplementation: While its efficacy is not universally established for all species and all neurotoxic signs, thiamine administration has been shown to ameliorate the severity of this compound-induced neurotoxicity in goats.[10] See Experimental Protocol 2 for a detailed methodology.
-
Issue 2: Animal shows signs of cardiac distress (e.g., lethargy, dyspnea) or post-mortem examination reveals cardiomyopathy.
Possible Cause: this compound-induced cardiotoxicity, particularly prevalent in avian models.[2][3] The mechanism may involve alterations in myocardial calcium transport and oxidative stress.[11]
Troubleshooting Steps:
-
Immediate Action:
-
Cease this compound treatment.
-
Handle the animal with minimal stress.
-
-
Monitoring:
-
Monitor heart rate and respiratory rate.
-
If available, perform electrocardiography (ECG) to assess for arrhythmias.
-
-
Pharmacological Intervention (Experimental):
Issue 3: Animal displays significant weight loss, anorexia, or diarrhea.
Possible Cause: Gastrointestinal toxicity is a common side effect of this compound.[4][5] It can be a direct irritant effect or related to its systemic toxicity. Anorexia may also be linked to the drug's interference with thiamine utilization.[2]
Troubleshooting Steps:
-
Immediate Action:
-
Consider reducing the dose of this compound if experimentally permissible. If signs are severe, discontinue administration.
-
-
Supportive Care:
-
Provide highly palatable and easily digestible food to encourage eating.
-
Ensure adequate hydration. Subcutaneous or intravenous fluid therapy may be necessary in cases of severe diarrhea or dehydration.
-
Monitor body weight daily.
-
-
Symptomatic Treatment:
-
For diarrhea, supportive care is the primary treatment. Anti-diarrheal medications should be used with caution and under veterinary guidance, as they can sometimes worsen the underlying condition.
-
Issue 4: Blood analysis reveals anemia.
Possible Cause: this compound can induce anemia, potentially through hemolysis, especially in animals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1]
Troubleshooting Steps:
-
Immediate Action:
-
Stop this compound administration.
-
-
Monitoring:
-
Perform a complete blood count (CBC) to characterize the anemia (e.g., regenerative vs. non-regenerative).
-
Monitor for clinical signs of anemia such as pale mucous membranes, lethargy, and tachycardia.
-
-
Supportive and Specific Treatment:
-
In severe cases, a blood transfusion may be necessary.
-
If immune-mediated hemolytic anemia is suspected, treatment with corticosteroids (e.g., prednisone) may be considered under veterinary supervision. See Experimental Protocol 3 for a general guideline.
-
Quantitative Data Summary
Table 1: Incidence and Nature of this compound-Induced Side Effects in Various Animal Models
| Animal Model | This compound Dose | Duration of Treatment | Observed Side Effects | Incidence/Severity | Reference |
| Broiler Chicks | 400, 800, 1000 mg/kg of feed | 3 weeks | Ascites, leg weakness, convulsions, torticollis, decreased body weight, anemia | Dose-dependent increase in severity. Ascites and nervous signs not seen at 400 mg/kg. | [1] |
| Turkeys | 700 ppm in feed | 2-5 weeks | Dilated cardiomyopathy, reduced feed intake, and growth | Most poults developed cardiomyopathy. | [12] |
| Ducklings | 650 ppm in feed | 28 days | Cardiomyopathy with congestive heart failure | High incidence leading to clinical signs. | [3] |
| Goats | 160 and 320 mg/kg/day (oral) | 5-7 days | Anemia, anorexia, hyperexcitability, locomotory disturbances, circling | Fatal within 5-7 days at these high doses. | [10] |
| Rats | 50 mg/kg bw/day (equivalent) | Not specified | Decreased body weight gain, palpable mammary tumors | Significant decrease in body weight. | [13] |
Experimental Protocols
Experimental Protocol 1: Management of this compound-Induced Cardiotoxicity in Avian Models with Propranolol
Objective: To prevent or mitigate the development of cardiomyopathy in avian models (e.g., turkeys) exposed to this compound.
Materials:
-
Propranolol hydrochloride
-
Sterile saline (0.9% NaCl) for injection or appropriate vehicle for oral administration
-
Animal scale
-
Syringes and needles for administration
Methodology:
-
Preparation of Propranolol Solution:
-
Dissolve propranolol hydrochloride in sterile saline to the desired concentration. For example, a study in young turkeys used a dose of 2 mg/kg/day.[14]
-
-
Animal Dosing:
-
Weigh each bird accurately before dosing.
-
Administer propranolol at a dose of 2 mg/kg body weight once daily.[14]
-
The route of administration can be oral or parenteral (intramuscular or subcutaneous), depending on the experimental design and the formulation of propranolol used.
-
-
Concurrent this compound Administration:
-
Propranolol should be administered concurrently with the this compound treatment.
-
-
Monitoring:
-
Monitor the birds daily for clinical signs of cardiac distress (lethargy, respiratory changes).
-
Record body weight regularly.
-
At the end of the study, perform a gross necropsy to examine the heart for signs of cardiomyopathy (enlargement, thinning of ventricular walls).
-
For more detailed analysis, heart tissue can be collected for histopathology.
-
Experimental Protocol 2: Management of this compound-Induced Neurotoxicity with Thiamine
Objective: To ameliorate the neurological side effects of this compound in susceptible animal models (e.g., goats, with potential application in others).
Materials:
-
Thiamine hydrochloride (Vitamin B1) injectable solution
-
Sterile syringes and needles
-
Animal scale
Methodology:
-
Animal Dosing:
-
A study in goats used a daily intravenous injection of 100 mg of thiamine per animal.[10] The dosage for other species, such as rodents, may need to be adjusted based on body weight and metabolic rate. A general starting point for rodents could be in the range of 25-50 mg/kg, administered intraperitoneally or subcutaneously.
-
-
Administration:
-
Administer thiamine daily, concurrently with this compound exposure, or as a treatment once neurological signs appear.
-
-
Monitoring:
-
Closely observe the animals for the presence and severity of neurological signs (e.g., convulsions, ataxia, circling). A neurological scoring system can be implemented for quantitative assessment.
-
Monitor general health, including body weight and food/water intake.
-
Experimental Protocol 3: Management of Suspected this compound-Induced Hemolytic Anemia with Corticosteroids
Objective: To suppress the immune-mediated destruction of red blood cells in cases of suspected this compound-induced hemolytic anemia.
Materials:
-
Prednisone or Prednisolone tablets
-
Dexamethasone injectable solution (for animals unable to take oral medication)
-
Equipment for blood collection and analysis (CBC)
Methodology:
-
Diagnosis Confirmation:
-
Confirm hemolytic anemia through a CBC (showing anemia, possibly with signs of regeneration like reticulocytosis) and a blood smear (looking for spherocytes). A Coombs test can be performed to detect antibodies on red blood cells.
-
-
Corticosteroid Administration:
-
Monitoring and Tapering:
-
Monitor the packed cell volume (PCV) or hematocrit (Hct) daily initially to assess the response to treatment.
-
Once the PCV/Hct stabilizes and starts to increase, the corticosteroid dose can be gradually tapered over several weeks to months to minimize side effects. The tapering schedule should be based on regular monitoring of the CBC.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed molecular mechanisms of this compound-induced cellular toxicity.
Caption: Experimental workflow for evaluating propranolol's efficacy against cardiotoxicity.
Caption: Logical workflow for troubleshooting this compound-induced side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jackwestin.com [jackwestin.com]
- 7. researchgate.net [researchgate.net]
- 8. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dvm360.com [dvm360.com]
- 10. Thiamine Deficiency and Neurodegeneration: The Interplay among Oxidative Stress, Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Effect of early propranolol treatment in an animal model of congestive cardiomyopathy: I Mortality and Ca2+ transport in sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Getting from Pale to Hale with Immune-mediated Hemolytic Anemia - Veterinary Medicine at Illinois [vetmed.illinois.edu]
Technical Support Center: Optimizing Furazolidone Dosage in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furazolidone. The information aims to help optimize dosage while minimizing toxicity in preclinical research settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound toxicity?
A1: this compound's toxicity stems from several mechanisms:
-
DNA Damage: this compound and its free radical byproducts can bind to and induce cross-links in DNA.[1][2]
-
Enzyme Inhibition: It interferes with various bacterial and host enzyme systems.[3][4] A key action is the inhibition of monoamine oxidase (MAO), which can lead to neurotoxic effects and interactions with other substances.[2][5][6]
-
Oxidative Stress: The generation of reactive oxygen species can contribute to cellular damage.
-
Thiamine Interference: this compound may interfere with thiamine (Vitamin B1) utilization, potentially leading to anorexia and weight loss in test subjects.[5]
Q2: What are the common clinical signs of this compound toxicity observed in preclinical models?
A2: Common signs of toxicity are dose-dependent and vary by animal model. They can include:
-
Gastrointestinal: Anorexia, weight loss, diarrhea, and vomiting.[5][7]
-
Neurological: Nervousness, convulsions, torticollis (wry neck), and general central nervous system symptoms.[1][5][8]
-
Cardiovascular: Cardiomyopathy has been observed, particularly in turkeys.[5]
-
Hematological: Anemia, and in glucose-6-phosphate dehydrogenase (G6PD) deficient subjects, hemolysis may occur.[8]
-
Reproductive: Effects on spermatogenesis and testicular degeneration have been reported in rats.[1][9]
Q3: Are there any known strategies to mitigate this compound-induced toxicity?
A3: Research into mitigating this compound toxicity is ongoing. One preclinical study has shown that pre-treatment with curcumin can protect against this compound-induced DNA damage and apoptosis by reducing oxidative stress.[10] Another study in turkey poults suggested that altering gut microflora with neomycin did not significantly affect this compound toxicity.[11]
Troubleshooting Guides
Issue 1: Animals are exhibiting signs of neurotoxicity (e.g., convulsions, ataxia).
-
Immediate Action:
-
Record all clinical signs with timestamps.
-
Consider immediate euthanasia for animals in severe distress, as per your institution's ethical guidelines.
-
Reduce the dosage for the remaining animals in the cohort or suspend dosing temporarily.
-
-
Troubleshooting Steps:
-
Review Dosage: Verify the dose calculations and administration records to rule out an overdose.
-
Dietary Review: this compound's MAO inhibitory effects can lead to hypertensive crises if the diet contains high levels of tyramine.[12] Ensure the animal feed is low in tyramine.
-
Monitor Closely: Increase the frequency of observation for the remaining animals.
-
-
Long-term Solution:
-
In subsequent studies, consider a dose de-escalation strategy to identify a maximum tolerated dose (MTD) with an acceptable neurological side-effect profile.
-
Issue 2: Significant weight loss and anorexia are observed.
-
Immediate Action:
-
Measure and record the body weight and food intake of all animals daily.
-
Provide supportive care, such as palatable, high-calorie food supplements, as approved by your veterinary staff.
-
-
Troubleshooting Steps:
-
Thiamine Supplementation: Since this compound can interfere with thiamine utilization, consider supplementing the diet or drinking water with Vitamin B1, following veterinary consultation.[5]
-
Evaluate Palatability: The drug may be making the feed unpalatable. Observe if the animals' food intake improves when offered non-medicated feed. If so, consider alternative administration routes like oral gavage.
-
-
Long-term Solution:
-
Incorporate thiamine supplementation into the study protocol from the outset when using higher doses of this compound.
-
Data Presentation
Table 1: Summary of this compound Toxicity in Broiler Chicks
| Dosage (mg/kg in feed) | Duration | Age of Chicks | Observed Toxic Effects | Reference |
| 400 mg/kg | 3 weeks | 1 day | Decreased body weight, anemia, lower plasma protein and albumin. No ascites or nervous derangement. | [8] |
| 800 mg/kg | 3 weeks | 1 day & 3 weeks | Ascites, leg weakness, convulsions, torticollis, decreased body weight, anemia, lower plasma protein and albumin. | [8] |
| 1000 mg/kg | 3 weeks | 1 day & 3 weeks | Ascites, leg weakness, convulsions, torticollis, decreased body weight, anemia, lower plasma protein and albumin. | [8] |
Table 2: this compound Toxicity Data in Rodents and Dogs
| Animal Model | Dosage | Duration | Observed Toxic Effects | NOEL (No-Observed-Effect Level) | Reference |
| Rats | 0.03%, 0.1%, or 0.3% in diet | 35 days | CNS symptoms, effects on spermatogenesis. | Not established in this study. | [1] |
| Rats | 33 mg/kg bw/day | Not specified | Testicular degeneration. | 16 mg/kg bw/day | [9] |
| Rats | 50 mg/kg bw/day | 45 weeks | Decreased body weight gain, palpable mammary tumors. | Not established in this study. | [9] |
| Dogs | 7.5 or 25 mg/kg bw | Up to 6 months | CNS symptoms, effects on spermatogenesis. | Not established in this study. | [1] |
| Dogs | 5-25 mg/kg bw/day | Not specified | Neurological symptoms, histological changes in basal ganglia, testicular degeneration. | Not established in this study. | [9] |
Experimental Protocols
Protocol 1: General Preclinical Toxicity Assessment of this compound
-
Animal Model Selection: Choose a relevant species based on the research question (e.g., rats for general toxicity, turkeys for cardiomyopathy studies).
-
Acclimatization: Allow animals to acclimatize to the facility for a minimum of one week before the study begins.
-
Group Allocation: Randomly assign animals to control and treatment groups. A typical study might include a vehicle control group and at least three dose-level groups (low, medium, high).
-
Dose Preparation and Administration:
-
Prepare this compound fresh daily, protecting it from light.
-
The drug can be mixed with feed, dissolved in a suitable vehicle for oral gavage, or administered via other relevant routes.
-
-
In-life Monitoring:
-
Daily: Observe for clinical signs of toxicity, including changes in behavior, posture, and activity. Record food and water consumption and body weight.
-
Weekly: Perform a more detailed physical examination.
-
-
Terminal Procedures:
-
At the end of the study period, collect blood samples for hematology and clinical chemistry analysis.
-
Perform a complete necropsy, recording any gross pathological findings.
-
Collect and preserve organs (e.g., liver, kidney, brain, heart, testes) for histopathological examination.
-
-
Data Analysis: Analyze all quantitative data (e.g., body weight, blood parameters) using appropriate statistical methods.
Visualizations
Caption: Workflow for a preclinical toxicity study of this compound.
Caption: Key toxicity pathways associated with this compound.
Caption: Protective mechanism of curcumin against this compound toxicity.
References
- 1. This compound | C8H7N3O5 | CID 5323714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. e-lactancia.org [e-lactancia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Some pharmacological and toxicological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound: History, Mechanism of Action and Adverse Effects_Chemicalbook [chemicalbook.com]
- 8. Experimental this compound toxicosis in broiler chicks: effect of dosage, duration and age upon clinical signs and some blood parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 774. This compound (WHO Food Additives Series 31) [inchem.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound toxicity in neomycin-treated turkey poults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
troubleshooting inconsistent results in furazolidone antimicrobial susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in furazolidone antimicrobial susceptibility testing.
Troubleshooting Guide
Inconsistent results in this compound susceptibility testing can arise from various factors throughout the experimental workflow. This guide provides a systematic approach to identify and resolve common issues.
Issue: High variability in zone diameters between replicates.
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation | Ensure the bacterial suspension turbidity matches a 0.5 McFarland standard to standardize the inoculum density.[1][2] Use a spectrophotometer for accurate measurement. |
| Inoculum Application | Streak the Mueller-Hinton agar plate evenly in three directions to ensure a uniform lawn of bacterial growth.[2][3] Ensure the swab is not overly saturated to prevent excess moisture. |
| Disk Placement | Place the this compound disk in the center of the inoculated area and gently tap it to ensure complete contact with the agar surface.[1] Disks should be at least 24 mm apart.[2][3] |
| Agar Depth | The depth of the Mueller-Hinton agar should be approximately 4 mm.[3] Inconsistent agar depth can affect the diffusion of the antibiotic. |
Issue: No zone of inhibition for a susceptible control strain.
| Potential Cause | Troubleshooting Steps |
| Disk Potency | Check the expiration date of the this compound disks.[3] Store disks at the recommended temperature (2-8°C for routine use, -20°C for long-term storage) to maintain potency.[2][3] |
| Quality Control Strain | Verify the identity and purity of the control strain. Known strains of Staphylococcus aureus (sensitive) and Micrococcus luteus (resistant) should be used for quality control.[1] |
| Incubation Conditions | Incubate plates at 35°C for 18-24 hours in an ambient air incubator.[1][2] Incorrect temperature or atmosphere can affect bacterial growth and antibiotic activity. |
Issue: Unexpected resistance in test isolates.
| Potential Cause | Troubleshooting Steps |
| Spontaneous Resistance | While resistance rates are generally low in some regions, they can vary.[4] Mutations in bacterial DNA can lead to resistance.[4][5] |
| Incorrect Measurement | Measure the zone of complete inhibition from the upper surface of the plate using calipers or a ruler with transmitted light.[6] |
| Mixed Culture | Ensure the initial culture is pure by performing a Gram stain and subculturing if necessary.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound disk diffusion test?
A1: The this compound disk diffusion test, a modification of the Kirby-Bauer method, assesses the susceptibility of bacteria to this compound.[2][3] A paper disk impregnated with a standard amount of this compound (typically 100 μg) is placed on an agar plate inoculated with the test bacterium.[1] The antibiotic diffuses into the agar, and if the bacterium is susceptible, a zone of growth inhibition will form around the disk. The diameter of this zone is then measured to determine if the organism is sensitive or resistant.[1]
Q2: How is the inoculum prepared for the test?
A2: A standardized inoculum is crucial for accurate results. Select 3-4 colonies from a fresh culture and suspend them in sterile saline or broth.[2] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] This can be done visually against a white background with black lines or more accurately using a photometric device.[2]
Q3: What are the correct incubation conditions?
A3: Invert the inoculated plates and incubate them at 35°C for 18-24 hours.[1][2] For most non-fastidious organisms, incubation should be in an ambient air incubator.[2] Certain fastidious organisms may require an atmosphere enriched with 5% CO2.[2]
Q4: How are the results interpreted?
A4: After incubation, measure the diameter of the zone of complete inhibition in millimeters. The interpretation is as follows:
-
Resistant: Zone of inhibition ≤ 9 mm (e.g., Micrococcus luteus).[1]
-
Sensitive: Zone of inhibition > 15 mm (e.g., Staphylococcus aureus).[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a synthetic nitrofuran antimicrobial agent.[1] Its mechanism of action involves binding to bacterial DNA, which can induce cross-links and inhibit DNA synthesis and replication.[4][5][7] This leads to a high level of mutations in the bacterial chromosome.[5] It can also interfere with bacterial enzyme systems.[8]
Experimental Protocols
Kirby-Bauer Disk Diffusion Method for this compound
This protocol is based on standardized methods for antimicrobial susceptibility testing.[2][3]
Materials:
-
This compound disks (100 μg)
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Bacterial culture to be tested
-
Control strains (Staphylococcus aureus ATCC 25923, Micrococcus luteus ATCC 4698)
-
Incubator (35°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation:
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.
-
Streak the entire surface of the Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[2][3]
-
-
Application of this compound Disk:
-
Incubation:
-
Result Interpretation:
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound AST results.
References
- 1. This compound Susceptibility Test: Principle, Procedure, and Results • Microbe Online [microbeonline.com]
- 2. microxpress.in [microxpress.in]
- 3. micromasterlab.com [micromasterlab.com]
- 4. This compound: History, Mechanism of Action and Adverse Effects_Chemicalbook [chemicalbook.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. chainnetwork.org [chainnetwork.org]
- 7. toku-e.com [toku-e.com]
- 8. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
improving the stability of furazolidone in aqueous solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of furazolidone in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound, and what is the best way to prepare a stock solution?
A1: this compound has very low solubility in water, approximately 40 mg/L at 25°C and pH 6.[1] It is also poorly soluble in ethanol.[2] For experimental purposes, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it with your aqueous buffer of choice.
Commonly used organic solvents for stock solutions include Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where its solubility is significantly higher (approximately 1 mg/mL).[3] When diluting the DMSO stock solution into an aqueous buffer like PBS (pH 7.2), a final solubility of about 0.2 mg/mL can be achieved.[3] It is strongly advised not to store the final aqueous solution for more than one day due to stability concerns.[3]
Q2: What are the main factors that cause this compound to degrade in an aqueous solution?
A2: The primary factors affecting this compound's stability in aqueous solutions are exposure to light and high pH (alkaline conditions).
-
Light Sensitivity: this compound is a light-sensitive compound.[4] Crystals are known to darken under strong light, and solutions should be protected from direct sunlight and even ambient laboratory light during storage and experiments.[1][5]
-
pH Sensitivity: The compound is unstable and decomposes in the presence of alkali.[2] It is more stable in neutral or slightly acidic conditions. An optimal pH range for this compound adsorption studies, which suggests better stability, is between 6 and 8.[6]
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents.[2][7]
Q3: How long can I store an aqueous working solution of this compound?
A3: It is highly recommended to prepare fresh aqueous working solutions of this compound daily. Due to its limited stability in aqueous media, storing diluted solutions for more than 24 hours is not advised as it can lead to degradation and unreliable experimental results.[3] Stock solutions in anhydrous DMSO or DMF are more stable and can be stored at -20°C for longer periods, provided they are protected from light and moisture.[3][8]
Q4: Can I do anything to increase the aqueous solubility and stability of this compound for my experiments?
A4: Yes, several strategies can be employed:
-
Co-solvents: Using a co-solvent system is the most common approach. Dissolving this compound in a small amount of DMSO before diluting with an aqueous medium is standard practice.[3]
-
Solid Dispersions: For formulation development, creating solid dispersions of this compound with polymers like polyvinylpyrrolidone (PVP) has been shown to significantly increase its aqueous solubility and dissolution rate.[9]
-
pH Control: Maintaining the pH of your aqueous solution within a neutral to slightly acidic range (e.g., pH 6-7) can help minimize alkaline hydrolysis.[2][10]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound in aqueous solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution after dilution from DMSO stock. | The final concentration of this compound exceeds its aqueous solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | • Ensure the final concentration does not exceed ~0.2 mg/mL in buffers like PBS.[3]• Increase the final percentage of DMSO in your working solution, if your experimental system tolerates it.• Prepare a more dilute stock solution in DMSO to reduce the concentration shock upon dilution. |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in the aqueous working solution. | • Prepare fresh solutions daily. Do not store aqueous solutions for more than 24 hours.[3]• Protect from light. Use amber vials or cover containers with aluminum foil during the experiment and storage.[4][5]• Check the pH of your medium. Ensure it is not alkaline, as this compound degrades in basic conditions.[2]• Store stock solutions in anhydrous DMSO at -20°C.[3] |
| Color of the solution changes (e.g., darkens). | Photodegradation. This compound is known to darken upon exposure to strong light.[1] | • Immediately discard the solution.• Repeat the experiment ensuring all containers are protected from light using amber glass or foil.• Minimize the exposure of the solution to ambient light during handling. |
| Unexpected peaks appear in HPLC analysis. | Chemical degradation of this compound. The primary metabolic pathway involves nitro-reduction, leading to various degradation products.[11][12] | • Confirm the identity of the main peak using a freshly prepared standard.• If new peaks are significant, the solution is likely degraded and should not be used.• Review your solution preparation and storage protocol to address light protection and pH control. |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Working Solution
This protocol describes how to prepare a 100 µM aqueous working solution of this compound with 0.5% DMSO as a co-solvent.
Materials:
-
This compound powder (MW: 225.16 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile, amber microcentrifuge tubes or clear tubes covered in aluminum foil
Procedure:
-
Prepare a 20 mM Stock Solution in DMSO:
-
Weigh out 2.25 mg of this compound powder.
-
Add 500 µL of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. This is your concentrated stock solution.
-
-
Storage of Stock Solution:
-
Prepare the 100 µM Aqueous Working Solution (Prepare Fresh Daily):
-
Thaw one aliquot of the 20 mM DMSO stock solution.
-
In a sterile tube, add 497.5 µL of your desired aqueous buffer (e.g., PBS).
-
Add 2.5 µL of the 20 mM stock solution to the buffer.
-
Vortex immediately and thoroughly to mix. This results in a 100 µM solution with a final DMSO concentration of 0.5%.
-
Protect this working solution from light at all times.
-
Protocol 2: Assessment of this compound Photostability (HPLC Method)
This protocol provides a basic framework to test the stability of your this compound solution under your specific laboratory light conditions.
Objective: To quantify the degradation of this compound in an aqueous solution upon exposure to light.
Materials:
-
Freshly prepared aqueous this compound solution (from Protocol 1)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase (example: acetonitrile and water, 90:10, v/v)[13]
-
Clear and amber vials
Procedure:
-
Initial Analysis (T=0):
-
Immediately after preparing the aqueous working solution, inject a sample into the HPLC system.
-
Set the detection wavelength to the maximum absorbance of this compound, approximately 367 nm.[5]
-
Record the peak area of the this compound peak. This is your baseline (100% initial concentration).
-
-
Exposure Conditions:
-
Place an aliquot of the solution in a clear, unshielded vial on the lab bench under ambient light ("Light-Exposed" sample).
-
Place another aliquot in an amber vial or a vial wrapped completely in aluminum foil in the same location ("Dark Control" sample).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), take a sample from both the "Light-Exposed" and "Dark Control" vials.
-
Analyze each sample by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for both samples relative to the T=0 sample.
-
Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100.
-
Compare the degradation rate between the light-exposed and dark control samples to determine the extent of photodegradation.
-
Visualizations
Degradation Pathway
References
- 1. This compound | C8H7N3O5 | CID 5323714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 67-45-8 [m.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. goldbio.com [goldbio.com]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. This compound Removal by Alumina Nanoparticles: Batch Experimental Studies [jmedchem.com]
- 7. echemi.com [echemi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Development of Effervescent Granules with Solid Dispersion of this compound | Elagina | Drug development & registration [pharmjournal.ru]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. tsijournals.com [tsijournals.com]
Technical Support Center: Managing Furazolidone-Induced Nausea and Vomiting in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage furazolidone-induced nausea and vomiting in study subjects.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies to reduce this compound-induced nausea and vomiting?
A1: The primary strategies to mitigate these side effects include dose adjustment, administration with food, and adherence to dietary restrictions. Nausea and vomiting associated with this compound are often dose-related.[1]
Q2: How does co-administration with food affect this compound-induced nausea?
A2: Administering this compound with food can lessen the chance of an upset stomach.[2][3] Taking the medication with or shortly after a meal can help minimize gastrointestinal irritation.
Q3: Is there a relationship between the dose of this compound and the incidence of nausea and vomiting?
A3: Yes, higher doses of this compound are associated with an increased incidence of adverse events, including nausea and vomiting. Reducing the dosage may minimize or eliminate these symptoms.[4] A maximal dose of 8.8 mg per kg of body weight per 24 hours is not recommended to be exceeded due to the increased possibility of producing nausea or emesis.[4]
Q4: What dietary restrictions should be considered for subjects taking this compound?
A4: this compound is a monoamine oxidase (MAO) inhibitor. Therefore, it is crucial to avoid foods and beverages high in tyramine to prevent a hypertensive crisis, which can include symptoms of nausea and vomiting.[2] Tyramine-rich foods to avoid include aged cheeses, cured meats, fermented products, and overripe fruits.[2] It is also advised to avoid alcohol during and for four days after therapy to prevent a disulfiram-like reaction, which can also cause nausea.[3][4]
Q5: Are there any antiemetic medications that can be co-administered with this compound?
A5: While specific clinical trials on the co-administration of antiemetics with this compound are limited, the general mechanisms of drug-induced nausea and vomiting involve the chemoreceptor trigger zone (CTZ) and neurotransmitters like dopamine and serotonin. Therefore, dopamine D2 receptor antagonists (e.g., metoclopramide, prochlorperazine) and serotonin 5-HT3 receptor antagonists (e.g., ondansetron, granisetron) may be effective.[5][6][7] The choice of antiemetic should be guided by the subject's clinical presentation and the known side-effect profiles of the antiemetic drugs.
Troubleshooting Guides
Issue: Subject reports mild to moderate nausea shortly after this compound administration.
Troubleshooting Steps:
-
Confirm Administration with Food: Verify that the subject is taking this compound with a meal or a substantial snack. If not, implement this practice.
-
Dietary Review: Ensure the subject is adhering to the tyramine-restricted diet and avoiding alcohol.
-
Dosage Evaluation: Review the current dosage. If clinically permissible, consider a dose reduction, as nausea is often dose-dependent.[4]
Issue: Subject experiences persistent or severe nausea and vomiting.
Troubleshooting Steps:
-
Immediate Dosage Re-evaluation: A significant reduction in dosage or temporary discontinuation of the drug may be necessary.[4]
-
Consider Antiemetic Therapy:
-
For pronounced nausea, a serotonin 5-HT3 receptor antagonist like ondansetron may be beneficial. These agents act on both central and peripheral pathways involved in emesis.[6]
-
If vomiting is the predominant symptom, a dopamine D2 receptor antagonist such as metoclopramide could be considered, as these agents primarily act on the CTZ.[7]
-
-
Hydration and Electrolyte Monitoring: Ensure the subject maintains adequate hydration and monitor electrolyte levels, especially if vomiting is severe.
Quantitative Data
Table 1: Incidence of Nausea in a Clinical Trial Comparing this compound-Containing Regimens for H. pylori Eradication
| Treatment Group | Number of Patients | Incidence of Nausea (%) |
| Group A (OABF): Omeprazole (20mg), Amoxicillin (1000mg), Bismuth (240mg), this compound (200mg) - all twice daily for 10 days | 124 | 12.1 |
| Group B (OABM-F): Omeprazole (20mg), Amoxicillin (1000mg), Bismuth (240mg) - all twice daily for 10 days; Metronidazole (500mg twice daily for first 5 days), this compound (200mg twice daily for second 5 days) | 124 | 10.5 |
| Group C (OAF): Omeprazole (20mg), Amoxicillin (1000mg) - twice daily; this compound (200mg) - three times a day for 10 days | 124 | 21.8 |
Data from a study comparing different this compound-containing regimens. The most common side effect was nausea, which occurred more frequently in the group receiving a higher daily dose of this compound.[8]
Experimental Protocols
Protocol: Management of this compound-Induced Nausea with a Serotonin 5-HT3 Receptor Antagonist
-
Subject Inclusion: Subjects receiving this compound who report moderate to severe nausea.
-
Intervention: Administer ondansetron 8 mg orally 30 minutes prior to each this compound dose.
-
Monitoring:
-
Assess nausea severity using a visual analog scale (VAS) at baseline and 1, 2, and 4 hours post-furazolidone administration.
-
Record the number of vomiting episodes over a 24-hour period.
-
Monitor for potential side effects of ondansetron, such as headache or constipation.
-
-
Data Analysis: Compare the mean VAS scores and the number of vomiting episodes before and after the intervention.
Visualizations
Signaling Pathways
Caption: General signaling pathway for drug-induced nausea and vomiting.
Experimental Workflow
References
- 1. Nitrofurantoin Side Effects: Common, Severe, Long Term [drugs.com]
- 2. Nitrofurantoin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Nitrofurantoin: MedlinePlus Drug Information [medlineplus.gov]
- 4. hcn.health [hcn.health]
- 5. apsf.org [apsf.org]
- 6. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 7. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 8. Double-blind clinical trial of a nitrofurantoin/sulphadiazine combination at two dosage levels in acute symptomatic urinary infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Furazolidone Resistance in Long-Term Bacterial Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering furazolidone resistance in long-term bacterial cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic nitrofuran antimicrobial agent. Its bactericidal activity involves the reduction of its nitro group by bacterial nitroreductases, producing highly reactive nitro anion radicals. These radicals can damage bacterial DNA, ribosomes, and other macromolecules, leading to metabolic disorders and cell death.[1][2][3][4]
Q2: How does bacterial resistance to this compound typically develop?
Resistance to this compound is primarily associated with genetic mutations that alter the activity of nitroreductase enzymes, which are essential for activating the drug.[1][5] Point mutations in genes encoding these enzymes can inhibit the production of the cytotoxic nitro anion radicals, rendering the drug ineffective.[1]
Q3: Which bacterial genes are most commonly associated with this compound resistance?
Several genes have been implicated in this compound resistance, varying by bacterial species:
-
Helicobacter pylori : Mutations in the porD (pyruvate ferredoxin oxidoreductase subunit D) and oorD (2-oxoglutarate oxidoreductase subunit D) genes are frequently linked to resistance.[1][5]
-
Escherichia coli : Mutations in the nitroreductase-encoding genes nfsA and nfsB are common culprits.[6]
-
Giardia lamblia : While less studied, alterations in NADH oxidase and pyruvate-ferredoxin oxidoreductase (PFOR) activity have been observed in this compound-resistant strains.[7]
Q4: Is cross-resistance with other antibiotics a concern with this compound?
A significant advantage of this compound is the low incidence of cross-resistance with other classes of antibiotics.[2][6] For instance, studies on H. pylori have shown that resistance mechanisms for metronidazole (involving rdxA, frxA, and fdxB genes) are distinct from those for this compound.[8][9]
Troubleshooting Guide
Issue 1: Gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound in a long-term bacterial culture.
-
Possible Cause: Spontaneous mutations leading to the selection of a resistant subpopulation. The frequency of such mutations can range from <9.6 × 10⁻¹⁰ to 9.59 × 10⁻⁷.[6]
-
Troubleshooting Steps:
-
Isolate Single Colonies: Plate the culture on antibiotic-free agar to obtain single colonies.
-
Perform Susceptibility Testing: Test individual colonies for their this compound MIC to confirm the presence of a resistant subpopulation.
-
Sequence Key Genes: For confirmed resistant isolates, sequence the relevant nitroreductase genes (porD, oorD for H. pylori; nfsA, nfsB for E. coli) to identify potential mutations.[5][6]
-
Review Culture Conditions: Ensure that the this compound concentration used for selection is appropriate and consistently maintained. Sub-inhibitory concentrations can promote the development of resistance.[10]
-
Issue 2: Complete and sudden loss of this compound efficacy in the culture.
-
Possible Cause: Contamination with an intrinsically resistant bacterial species or a highly resistant mutant that has outcompeted the original strain.
-
Troubleshooting Steps:
-
Verify Culture Purity: Perform Gram staining and streak the culture on selective media to check for contamination.
-
Species Identification: If contamination is suspected, identify the contaminant species using techniques like 16S rRNA sequencing.
-
Re-start from a Frozen Stock: If the original culture is confirmed to be overgrown by a resistant variant, it is often best to discard the current culture and restart from an earlier, susceptible frozen stock.
-
Issue 3: Inconsistent results in this compound susceptibility testing.
-
Possible Cause: Variations in experimental technique or media composition.
-
Troubleshooting Steps:
-
Standardize Inoculum: Ensure a consistent bacterial density (e.g., using a McFarland standard) for each experiment.
-
Verify Media pH: The pH of the culture medium can affect the stability and activity of some antibiotics. Ensure the pH is within the recommended range.
-
Check Antibiotic Stock: Prepare fresh this compound stock solutions regularly and store them appropriately, protected from light.
-
Control for Oxygen Levels: this compound's mechanism involves nitroreduction, which can be influenced by the oxygen availability in the culture environment. Maintain consistent aeration for liquid cultures.
-
Quantitative Data Summary
Table 1: this compound Resistance Rates in Helicobacter pylori
| Region/Country | Resistance Rate (%) | Years of Study | Testing Method |
| Asia | < 5% | - | - |
| South America | < 5% | - | - |
| Iran | 9% | 2003-2005 | Disk Diffusion |
| South Korea | 1.4% | 1994-1999 | Agar Dilution |
| Brazil | 0% - 13% | - | Agar Dilution |
| Colombia | 0.84% | - | Molecular (C357T mutation) |
Data compiled from multiple sources.[5][11]
Table 2: MIC Values for this compound-Resistant H. pylori Isolates
| Isolate ID | Disease | Patient Sex | Patient Age (yr) | Metronidazole MIC (µg/ml) | This compound MIC (µg/ml) | Nitrofurantoin MIC (µg/ml) |
| KH33A | GU | M | 40 | 16 | 4 | 4 |
| KH134A | GU | M | 65 | 16 | 4 | 4 |
| KH273A | DU | M | 44 | 8 | 4 | 4 |
| KH359A | CA | M | 68 | 16 | 4 | 4 |
| KH368B | GA | F | 36 | 16 | 4 | 4 |
| KH373A | CA | F | 61 | 16 | 4 | 4 |
| KH392B | GA | M | 32 | 8 | 4 | 4 |
GU: Gastric Ulcer, DU: Duodenal Ulcer, CA: Cancer, GA: Gastritis. Data from a study on clinical isolates.[8]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
-
Prepare Agar Plates: Prepare a series of Mueller-Hinton agar plates (or other appropriate growth medium) containing two-fold serial dilutions of this compound. Include a drug-free control plate.
-
Prepare Inoculum: Culture the bacterial strain overnight in a suitable broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Inoculate Plates: Spot-inoculate the prepared agar plates with the bacterial suspension.
-
Incubate: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Single-Step Spontaneous Mutation Frequency Assay
-
Prepare High-Concentration Antibiotic Plates: Prepare agar plates containing a high concentration of this compound (typically 4 to 8 times the MIC of the parental strain).[10]
-
Prepare a Dense Bacterial Culture: Grow a large volume of the bacterial culture to a high density. Determine the total number of viable cells (CFU/mL) by plating serial dilutions on antibiotic-free agar.
-
Plate on Selective Media: Spread a known, large number of cells from the dense culture onto the high-concentration this compound plates.
-
Incubate: Incubate the plates for an extended period (e.g., up to 72 hours) to allow for the growth of resistant mutants.[10]
-
Calculate Mutation Frequency: Count the number of colonies that grow on the antibiotic-containing plates. The mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable cells plated.[10]
Protocol 3: PCR and Sequencing for Resistance Gene Mutation Analysis
-
Isolate Genomic DNA: Extract high-quality genomic DNA from both the susceptible parental strain and the resistant mutant(s).
-
Design Primers: Design PCR primers to amplify the target genes associated with this compound resistance (e.g., porD, nfsA).
-
Perform PCR: Amplify the target genes using a standard PCR protocol.[12]
-
Visualize PCR Product: Run the PCR products on an agarose gel to confirm the amplification of a product of the correct size.[12]
-
Sequence PCR Product: Purify the PCR product and send it for Sanger sequencing.
-
Analyze Sequences: Align the sequence from the resistant mutant with the sequence from the susceptible parent to identify any point mutations, insertions, or deletions.[5][6]
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for identifying resistance mutations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: History, Mechanism of Action and Adverse Effects_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Resistance of Helicobacter pylori to this compound and levofloxacin: A viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and analysis of this compound-resistant Escherichia coli mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Resistance in the Microaerophilic Parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. emerypharma.com [emerypharma.com]
- 11. Point Mutations in this compound and Rifampicin Resistance Genes in Helicobacter pylori Strains from Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Technical Support Center: Optimizing HPLC Parameters for Robust Furazolidone Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the robust detection of furazolidone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.
1. Peak Tailing
Question: My this compound peak is showing significant tailing. What are the possible causes and how can I resolve this?
Answer:
Peak tailing for this compound, a nitrofuran antibiotic, is a common issue in reversed-phase HPLC.[1] The primary causes often relate to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.[1][2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][3] The addition of an acidifier like formic acid or phosphoric acid to the mobile phase is a common strategy.[4][5]
-
Solution 2: Use an End-Capped Column: Employing a column that has been "end-capped" will reduce the number of free silanol groups available for interaction.[2]
-
Solution 3: Add a Competing Base: Introducing a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, thereby improving peak shape.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Solution: Try diluting the sample or reducing the injection volume.[6]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.
A logical workflow for troubleshooting peak tailing is presented below.
Caption: Workflow for troubleshooting this compound peak tailing.
2. Split Peaks
Question: My this compound peak is splitting into two. What could be the cause?
Answer:
Split peaks can arise from several factors, often related to the injection solvent, column issues, or mobile phase incompatibility.
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including splitting.
-
Solution: Whenever possible, dissolve and inject your this compound standard and samples in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.
-
-
Column Void or Channeling: A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in a split peak.[8]
-
Solution: A temporary fix can sometimes be achieved by reversing and flushing the column (if the manufacturer's instructions permit). However, a column void usually indicates that the column needs to be replaced.[8]
-
-
Partially Clogged Frit: A partially blocked inlet frit can lead to an uneven flow distribution onto the column, causing peak splitting.
-
Solution: Replace the column inlet frit. To prevent this, always filter your samples and mobile phases.
-
3. Baseline Noise or Drift
Question: I am observing a noisy or drifting baseline in my chromatogram. How can I improve this?
Answer:
An unstable baseline can compromise the sensitivity and accuracy of your this compound analysis. Common causes include mobile phase issues, detector problems, and system contamination.
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise.
-
Solution: Ensure your mobile phase is thoroughly degassed using an online degasser, helium sparging, or sonication.[7]
-
-
Contamination: Impurities in the solvents or additives can lead to a noisy or drifting baseline.
-
Solution: Use high-purity HPLC-grade solvents and reagents. Prepare fresh mobile phase daily.[7]
-
-
Poor Mixing: In gradient elution, inadequate mixing of the mobile phase components can cause baseline fluctuations.
-
Solution: Ensure the pump's mixer is functioning correctly.
-
-
-
Detector Issues:
-
Lamp Deterioration: An aging detector lamp can result in increased noise.
-
Solution: Check the lamp's energy output and replace it if necessary.[7]
-
-
Contaminated Flow Cell: Contaminants in the detector flow cell can cause baseline noise and drift.
-
Solution: Flush the flow cell with a strong, appropriate solvent.[7]
-
-
-
System Contamination: Contaminants from previous injections eluting during a run can appear as baseline drift or ghost peaks.
-
Solution: Implement a robust column washing step after each analytical run or batch.
-
Below is a diagram illustrating the logical relationship for diagnosing baseline issues.
Caption: Logical diagnosis of baseline issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC parameters for this compound detection?
A1: A common starting point for reversed-phase HPLC analysis of this compound is a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer (e.g., phosphate buffer or water with an acidifier like formic or acetic acid). Detection is typically performed using a UV detector at a wavelength between 365 nm and 374 nm.
Q2: How does the mobile phase composition affect the retention time of this compound?
A2: In reversed-phase HPLC, increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will decrease the retention time of this compound. Conversely, increasing the aqueous component will increase its retention time. The choice of organic modifier can also influence selectivity when other compounds are present.
Q3: What are the typical flow rates and injection volumes used for this compound analysis?
A3: Flow rates for a standard 4.6 mm internal diameter HPLC column are typically around 1.0 mL/min.[4][5][9] Injection volumes can vary depending on the sample concentration and the sensitivity of the method, but often range from 10 to 20 µL.
Q4: I am observing ghost peaks in my chromatogram. What are they and how can I get rid of them?
A4: Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs.[10][11] They can originate from several sources:
-
Mobile Phase Contamination: Impurities in your solvents or water can accumulate on the column and elute as ghost peaks, particularly in gradient analysis.[12]
-
System Contamination: Carryover from previous injections is a common cause. This can happen if the injector, needle, or column is not adequately cleaned between runs.[10][12]
-
Sample Preparation: Contaminants from sample vials, caps, or filters can be introduced into your system.
To eliminate ghost peaks, first, identify the source by running blank injections. If the peaks are still present, the issue is likely with the mobile phase or the system. Try preparing a fresh mobile phase with high-purity solvents. If the problem persists, systematically clean the injector and flush the column.
Data Presentation: HPLC Method Parameters for this compound
The following tables summarize various HPLC parameters reported in the literature for the analysis of this compound.
Table 1: Column and Mobile Phase Parameters
| Column Type | Column Dimensions | Mobile Phase Composition | Reference |
| Cogent Bidentate C8 | 4.6 x 75 mm, 4 µm | 80% DI Water / 20% Acetonitrile / 0.1% Formic Acid (v/v) | [4][5] |
| Phenomenex-Luna RP-18(2) | 4.6 x 250 mm, 5 µm | Methanol: Acetonitrile (90:10 v/v) | [9] |
| Purospher® Star RP-18 | 4.6 x 250 mm, 5 µm | Acetonitrile: Water (90:10 v/v) | [13] |
| Thermo C8 | 4.6 x 150 mm | Acetonitrile: Water (40:60) with 20 mM phosphate buffer (pH 7.5) | [14] |
| XTerra C18 | 4.6 x 150 mm, 5 µm | Acetonitrile: Methanol: Phosphate Buffer (10:40:50 v/v/v) | [13] |
Table 2: Instrumental Parameters
| Flow Rate (mL/min) | Detection Wavelength (nm) | Injection Volume (µL) | Reference |
| 1.0 | 367 | 1 | [4][5] |
| 1.0 | 259 | Not Specified | [9] |
| 0.8 | 332 | 20 | [13] |
| 1.0 - 2.0 (gradient) | 215 | 50 | [14] |
| 1.0 | 270 | Not Specified | [13] |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for this compound
This protocol is based on a method for the analysis of this compound using a C8 column.[4][5]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
2. Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Cogent Bidentate C8, 4.6 x 75 mm, 4 µm particle size.
-
Mobile Phase: 80% Deionized Water / 20% Acetonitrile / 0.1% Formic Acid (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: 367 nm.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions from the stock solution to prepare working standards of desired concentrations.
4. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve and dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
6. Analysis:
-
Inject the blank (mobile phase), standard solutions, and sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak areas with the calibration curve generated from the standard solutions.
This technical support guide provides a comprehensive resource for optimizing HPLC parameters for the robust detection of this compound, addressing common issues with practical solutions and providing established methodologies for reference.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. researchgate.net [researchgate.net]
- 4. mtc-usa.com [mtc-usa.com]
- 5. This compound Analyzed by HPLC - AppNote [mtc-usa.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. lcms.cz [lcms.cz]
- 9. tsijournals.com [tsijournals.com]
- 10. hplc.eu [hplc.eu]
- 11. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 12. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 13. tsijournals.com [tsijournals.com]
- 14. brieflands.com [brieflands.com]
Technical Support Center: Mitigating the MAO Inhibitory Effects of Furazolidone in Experimental Designs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the monoamine oxidase (MAO) inhibitory effects of furazolidone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound's MAO inhibitory activity?
A1: this compound itself is a reversible inhibitor of monoamine oxidase. However, its metabolites are primarily responsible for its significant MAO inhibitory effects. This compound is metabolized to 3-amino-2-oxazolidinone (AOZ), which is a reversible MAO inhibitor, and β-hydroxyethylhydrazine (HEH), which is an irreversible MAO inhibitor. The gut microbiota can also play a role in metabolizing this compound into its active MAO-inhibiting forms.[1][2]
Q2: Is the MAO inhibition by this compound reversible or irreversible?
A2: The MAO inhibition by this compound has both reversible and irreversible components. This compound and its metabolite AOZ are reversible inhibitors.[1] However, the metabolite HEH is an irreversible inhibitor. Therefore, the overall effect in a biological system is a mix of both, with the potential for long-lasting inhibition even after the withdrawal of the drug.
Q3: What are the main consequences of unintended MAO inhibition in my experiments?
A3: Unintended MAO inhibition can lead to significant confounding variables in your experimental results. MAO enzymes are crucial for the metabolism of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and other bioactive amines. Inhibition of MAO can lead to an accumulation of these neurotransmitters, potentially causing a range of physiological and behavioral effects that may be wrongly attributed to the primary experimental variable. This is particularly critical in neuroscience, cardiovascular, and endocrinology research.
Q4: Are there alternatives to this compound that do not have MAO inhibitory effects?
A4: Yes, several alternatives are available depending on the experimental context. For treating Giardia infections in research models, nitazoxanide and tinidazole are effective options with a lower likelihood of significant MAO inhibition.[3] For other applications, the choice of alternative will depend on the specific experimental goals.
Q5: How can I assess whether this compound is affecting the MAO activity in my experimental model?
A5: You can measure MAO-A and MAO-B activity in relevant tissue homogenates (e.g., brain, liver, intestine) from your experimental animals. Commercially available kits provide standardized protocols for these assays. A significant decrease in MAO activity in the this compound-treated group compared to the control group would confirm an inhibitory effect.
Troubleshooting Guides
Problem: I am observing unexpected behavioral or physiological changes in my this compound-treated animals that are not related to my primary research question.
-
Question: Could the observed effects be due to the MAO inhibitory action of this compound?
-
Answer: Yes, this is highly likely. Increased levels of monoamine neurotransmitters due to MAO inhibition can lead to a wide range of off-target effects.
-
-
Troubleshooting Steps:
-
Review the literature: Check for known behavioral or physiological effects of MAO inhibitors in your animal model.
-
Measure MAO activity: Conduct an MAO activity assay on tissues from a subset of your animals to confirm inhibition.
-
Consider a washout period: If the inhibition is primarily reversible, a washout period after this compound administration might help to restore normal MAO activity. However, be mindful of the irreversible component from the HEH metabolite.
-
Switch to an alternative: If the off-target effects are significant, consider using an alternative compound without MAO inhibitory properties, such as nitazoxanide.
-
Problem: I need to use this compound in my experiment, but I want to minimize its MAO inhibitory effects.
-
Question: Are there experimental strategies to mitigate the MAO inhibitory effects of this compound?
-
Answer: While completely eliminating the MAO inhibitory effect of this compound is challenging, certain strategies can help mitigate it.
-
-
Mitigation Strategies:
-
Dose Optimization: Use the lowest effective dose of this compound required for your primary experimental purpose.
-
Route of Administration: The route of administration can influence metabolism and, consequently, MAO inhibition. Oral administration is known to lead to significant metabolism by the gut microbiota.[4] Alternative routes might alter the metabolic profile, but this needs to be empirically tested.
-
Modulation of Gut Microbiota: Since the gut microbiota contributes to the formation of the active MAO-inhibiting metabolites, co-administration of antibiotics that selectively target these bacteria could potentially reduce MAO inhibition. However, this approach introduces another variable and requires careful control.
-
Co-administration of a Reversible MAO-A Inhibitor: In specific, highly controlled experimental designs, pre-treatment with a known, selective, and reversible MAO-A inhibitor could be used to occupy the enzyme's active site, potentially reducing the binding of this compound's irreversible metabolites. This is a complex approach that requires thorough validation.
-
Quantitative Data on MAO Inhibition
Table 1: Template for IC50 Values of this compound and its Metabolites against MAO-A and MAO-B
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Type of Inhibition |
|---|---|---|---|
| This compound | To be determined | To be determined | Reversible |
| 3-Amino-2-oxazolidinone (AOZ) | To be determined | To be determined | Reversible |
| β-Hydroxyethylhydrazine (HEH) | To be determined | To be determined | Irreversible |
Experimental Protocols
Protocol 1: In Vitro MAO Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of this compound and its metabolites on MAO-A and MAO-B activity.
Materials:
-
MAO-A and MAO-B enzymes (commercially available)
-
Substrate (e.g., kynuramine for a fluorometric assay)
-
This compound, AOZ, HEH
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplate (black for fluorescence)
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of this compound and its metabolites in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compounds by diluting the stock solutions in assay buffer.
-
Prepare MAO-A and MAO-B enzyme solutions in assay buffer to the desired concentration.
-
Prepare the substrate solution in assay buffer.
-
-
Assay:
-
Add a small volume of the enzyme solution to each well of the microplate.
-
Add the test compound solutions at various concentrations to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme and test compound mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate for a specific time (e.g., 30 minutes) at a controlled temperature.
-
-
Measurement:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Protocol 2: Determining the Reversibility of MAO Inhibition
This protocol helps to determine whether the inhibition is reversible or irreversible.
Method 1: Dialysis
-
Pre-incubate the MAO enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for a defined period.
-
Dialyze the enzyme-inhibitor mixture against a large volume of assay buffer for an extended period (e.g., 24 hours) with several buffer changes.
-
Measure the residual MAO activity of the dialyzed enzyme solution.
-
Interpretation:
-
Reversible Inhibition: If the enzyme activity is restored after dialysis, the inhibition is reversible.
-
Irreversible Inhibition: If the enzyme activity is not restored, the inhibition is irreversible.
-
Method 2: Rapid Dilution
-
Pre-incubate the MAO enzyme with a high concentration of the inhibitor.
-
At various time points, take an aliquot of the mixture and dilute it rapidly and significantly (e.g., 100-fold) into the assay medium containing the substrate.
-
Immediately measure the enzyme activity.
-
Interpretation:
-
Reversible Inhibition: A rapid recovery of enzyme activity upon dilution indicates reversible inhibition.
-
Irreversible Inhibition: A lack of recovery of enzyme activity indicates time-dependent, irreversible inhibition.
-
Visualizations
References
- 1. Use of pig hepatocytes to study the inhibition of monoamine oxidase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Furazolidone Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from furazolidone in various biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
A1: this compound is a synthetic nitrofuran compound with antibacterial and antiprotozoal properties. It is also known to be a monoamine oxidase (MAO) inhibitor.[1] Its potential for interference in biochemical assays stems from several of its intrinsic properties:
-
Color: this compound is a yellow, crystalline solid and its solutions can be colored, which may interfere with absorbance- and colorimetric-based assays.
-
Absorbance Spectrum: this compound exhibits maximum absorbance at approximately 367 nm.[2] After a chemical reaction, its derivatives can absorb at different wavelengths, for instance, a bluish-green chromogen formed with MBTH reagent can be measured at 630 nm. This absorbance can overlap with the detection wavelengths of various assays.
-
Reactivity: As a nitrofuran, this compound can be metabolized into reactive intermediates.[3] These reactive species have the potential to interact with assay components, such as enzymes or substrates, leading to inaccurate results.
-
Enzyme Inhibition: this compound is a known inhibitor of monoamine oxidase (MAO).[3][4] It may also inhibit other enzymes, either specifically or non-specifically.
Q2: What are the general signs that this compound might be interfering with my assay?
A2: Common indicators of assay interference include:
-
Unexpectedly high or low signal: This could manifest as apparent activation or inhibition that is not dose-dependent in a biologically plausible manner.
-
High background noise: An elevated baseline signal in control wells containing only this compound and assay reagents (but no biological material).
-
Poor reproducibility: High variability between replicate wells treated with this compound.
-
Discrepancies between different assay formats: If you are testing the same biological activity with two different assay methods and get conflicting results in the presence of this compound.
Q3: How can I proactively test for potential this compound interference?
A3: It is crucial to run a set of control experiments to identify and characterize potential interference. A recommended workflow is outlined below:
Troubleshooting Guides for Specific Assays
Luciferase Reporter Gene Assays
Q: Can this compound interfere with my luciferase reporter gene assay?
A: Yes. Published research has shown that this compound can significantly inhibit NF-κB-driven luciferase activity in a dose-dependent manner.[5][6][7] This is a biological effect on the signaling pathway, but direct interference with the luciferase enzyme itself is also possible with some compounds.
Troubleshooting Steps:
-
Run a Cell-Free Luciferase Inhibition Assay: To distinguish between a biological effect on your reporter pathway and direct inhibition of the luciferase enzyme, perform a cell-free assay.
-
Use an Orthogonal Reporter: If possible, confirm your findings using a different reporter system, such as β-galactosidase or secreted alkaline phosphatase (SEAP), that is not based on luminescence.
-
Consider a Different Luciferase: Some compounds inhibit specific types of luciferases. If you are using firefly luciferase, consider testing with a Renilla luciferase reporter as a control.
Experimental Protocol: Cell-Free Luciferase Inhibition Assay
| Step | Procedure |
| 1 | Prepare a dilution series of this compound in the assay buffer used for your luciferase assay. |
| 2 | In a white, opaque 96-well plate, add a constant amount of purified luciferase enzyme to each well. |
| 3 | Add the this compound dilutions to the wells containing the enzyme and incubate for a short period (e.g., 15-30 minutes) at room temperature. |
| 4 | Initiate the luminescent reaction by adding the luciferase substrate. |
| 5 | Immediately measure the luminescence signal using a plate reader. |
| 6 | Compare the signal from wells with this compound to a vehicle control (e.g., DMSO). A significant decrease in signal indicates direct inhibition of the luciferase enzyme. |
Protein Quantification Assays (Bradford and BCA)
Q: My protein concentration seems off in samples containing this compound. Could it be interfering with my Bradford or BCA assay?
A: While there are no specific studies detailing this compound interference, its colored nature and chemical structure suggest a potential for interference, particularly with the BCA assay. The Bradford assay is generally less susceptible to interference from a wide range of compounds compared to the BCA assay.[8]
Potential Mechanisms of Interference:
-
Bradford Assay: this compound's color could contribute to the background absorbance at 595 nm.
-
BCA Assay: The BCA assay relies on the reduction of Cu²⁺ to Cu¹⁺, which then chelates with bicinchoninic acid to produce a colored product. This compound, with its nitro group, could potentially undergo redox reactions that interfere with this process.
Troubleshooting Steps:
-
Run a "Protein-Free" Blank: Prepare samples with your buffer and this compound at the same concentration used in your experimental samples, but without any protein. Measure the absorbance and subtract this value from your experimental readings.
-
Dilute Your Sample: If your protein concentration is high enough, diluting the sample can reduce the concentration of this compound to a level where it no longer interferes.
-
Use an Alternative Assay: If interference is suspected, consider using a different protein quantification method, such as a fluorescent protein assay, which may be less susceptible to interference from colored compounds.
-
Protein Precipitation: As a last resort, you can precipitate the protein from your sample to separate it from interfering substances.
Quantitative Data on Common Interferences (for context, not specific to this compound):
| Interfering Substance | Bradford Assay | BCA Assay |
| Detergents (e.g., SDS) | Can interfere | Generally compatible up to 1-5% |
| Reducing Agents (e.g., DTT) | Generally compatible | Strong interference |
| Chelating Agents (e.g., EDTA) | Generally compatible | Strong interference |
Cell Viability/Cytotoxicity Assays (MTT, MTS, LDH)
Q: I am seeing unexpected results in my cell viability/cytotoxicity assays when using this compound. What could be the cause?
A: this compound has known cytotoxic and anti-proliferative effects, which are expected to be detected by these assays.[9] However, direct interference with the assay chemistry is also a possibility.
Potential Mechanisms of Interference:
-
MTT/MTS Assays: These assays rely on the reduction of a tetrazolium salt to a colored formazan product by cellular reductases. This compound, being a redox-active compound, could potentially reduce the tetrazolium salt non-enzymatically, leading to a false-positive signal for cell viability. Conversely, its color could interfere with the absorbance reading of the formazan product.
-
LDH Assay: This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells. Some compounds can directly inhibit LDH activity, leading to an underestimation of cytotoxicity.[10]
Troubleshooting Steps:
-
"No-Cell" Control: For MTT/MTS assays, incubate this compound in culture medium without cells and perform the assay. An increase in absorbance would indicate direct reduction of the tetrazolium salt.
-
"LDH-Spike" Control: For the LDH assay, add a known amount of purified LDH to your culture medium containing this compound and measure the LDH activity. A decrease in the expected activity would suggest direct inhibition of LDH by this compound.
-
Use an Orthogonal Assay: To confirm your results, use a viability/cytotoxicity assay with a different readout, such as a membrane integrity assay using a fluorescent dye (e.g., propidium iodide) or a caspase activity assay for apoptosis.
β-Galactosidase Assays
Q: Can this compound interfere with β-galactosidase reporter assays?
A: There is no direct evidence in the searched literature of this compound interfering with β-galactosidase assays. However, as with other colorimetric assays, there is a potential for interference.
Potential Mechanisms of Interference:
-
Absorbance Overlap: The yellow color of this compound solutions could interfere with the colorimetric readout of β-galactosidase assays that use substrates like ONPG (o-nitrophenyl-β-D-galactopyranoside), which produces a yellow product.
-
Enzyme Inhibition: While not documented, it is possible that this compound or its metabolites could inhibit the β-galactosidase enzyme.
Troubleshooting Steps:
-
"No-Enzyme" Control: Run the assay with this compound and the substrate (e.g., ONPG) in the absence of the β-galactosidase enzyme to check for any background absorbance.
-
Enzyme Inhibition Control: Perform the assay with purified β-galactosidase and varying concentrations of this compound to see if there is a direct inhibitory effect on the enzyme.
-
Use a Fluorescent Substrate: Consider using a fluorogenic substrate for β-galactosidase, such as MUG (4-methylumbelliferyl-β-D-galactopyranoside), which may be less prone to interference from colored compounds.
Diagrams of Potential Interference Mechanisms
References
- 1. This compound | C8H7N3O5 | CID 5323714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 67-45-8 [chemicalbook.com]
- 3. Identification of a this compound metabolite responsible for the inhibition of amino oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase by this compound in the chicken and the influence of the alimentary flora thereon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-infection drug this compound inhibits NF-κB signaling and induces cell apoptosis in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The anti‐infection drug this compound inhibits NF‐κB signaling and induces cell apoptosis in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Patient Compliance in Furazolidone-Based Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving patient compliance in clinical trials involving furazolidone-based therapies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experiments, offering practical solutions and detailed protocols.
Troubleshooting Guides
This section provides step-by-step guidance for managing common adverse events associated with this compound that can impact patient compliance.
Managing Gastrointestinal Distress (Nausea and Vomiting)
Gastrointestinal side effects, such as nausea and vomiting, are among the most common adverse reactions to this compound.[1][2] Proactive management is crucial to prevent patient dropout.
Q: A patient in our clinical trial is reporting significant nausea and vomiting after taking this compound. What steps should we take?
A:
-
Assess Severity and Timing:
-
Utilize a validated patient-reported outcome (PRO) tool, such as the Common Terminology Criteria for Adverse Events (CTAE), to grade the severity of nausea and vomiting.
-
Document the onset, frequency, and duration of symptoms in relation to the timing of this compound administration.
-
-
Immediate Interventions:
-
Administer with Food: Advise the patient to take this compound with meals or a snack to minimize gastric irritation.[3]
-
Dietary Modifications: Recommend small, frequent meals and avoidance of spicy, fatty, or overly aromatic foods.
-
Hydration: Encourage adequate fluid intake to prevent dehydration, especially if vomiting is present.
-
-
Pharmacological Intervention (as per protocol):
-
Patient Education and Support:
-
Reassure the patient that these side effects are often transient and tend to diminish as their body adjusts to the medication.
-
Provide written materials on dietary and lifestyle adjustments.
-
Schedule regular follow-up calls to monitor symptoms and provide ongoing support.
-
Managing Disulfiram-Like Reactions
This compound can inhibit the enzyme aldehyde dehydrogenase, leading to a disulfiram-like reaction when alcohol is consumed.[6][7] This reaction can be severe and is a significant compliance risk.
Q: A trial participant has developed a suspected disulfiram-like reaction after consuming alcohol. How should this be managed?
A:
-
Immediate Cessation of Alcohol: Instruct the patient to stop consuming any form of alcohol immediately. This includes "hidden" sources like certain mouthwashes, cough syrups, and some food preparations.[8]
-
Symptomatic and Supportive Care:
-
Monitor Vital Signs: Closely monitor blood pressure, heart rate, and respiratory rate.[8]
-
Manage Symptoms:
-
For flushing and hypotension, administer intravenous fluids and place the patient in a supine position with legs elevated.[8]
-
For nausea and vomiting, provide antiemetics as per the trial protocol.[8]
-
For severe reactions with significant hypotension, vasopressors may be considered under medical supervision.[8]
-
In cases of respiratory distress, provide oxygen supplementation.[8]
-
-
-
Patient Education:
-
Documentation and Reporting:
-
Document the event in detail in the patient's case report form.
-
Report the adverse event to the trial sponsor and relevant ethics committees as per the study protocol.
-
Frequently Asked Questions (FAQs)
This section addresses common questions that researchers may have regarding the use of this compound in clinical trials.
Q1: What are the most common adverse events associated with this compound that can affect patient compliance?
Q2: What are the key drug and food interactions to be aware of with this compound?
A2: this compound is a monoamine oxidase inhibitor (MAOI).[6] Therefore, it is crucial to avoid co-administration with:
-
Tyramine-containing foods: Aged cheeses, cured meats, fermented products, and red wine can precipitate a hypertensive crisis.[9][13]
-
Sympathomimetic amines: Found in many over-the-counter cold and allergy medications.[10]
-
SSRIs and TCAs: Co-administration can lead to serotonin syndrome.[10]
Q3: How can we proactively educate patients to improve their adherence to this compound therapy?
A3: A structured patient education program is essential.[14] This should include:
-
Clear Communication: Explain the purpose of the trial, the importance of adherence, and the expected duration of treatment.[15]
-
Side Effect Management: Provide detailed information on potential side effects and practical steps to manage them.
-
Dietary and Medication Restrictions: Offer a comprehensive list of foods, beverages, and medications to avoid.
-
Open Dialogue: Encourage patients to report any side effects or concerns promptly without fear of being withdrawn from the trial.
Q4: Are there any specific laboratory parameters that should be monitored during a clinical trial with this compound?
A4: Yes, routine monitoring should include:
-
Complete Blood Count (CBC): To monitor for rare adverse effects like agranulocytosis or hemolytic anemia, particularly in patients with G6PD deficiency.[7][10]
-
Liver Function Tests (LFTs): To assess for any potential hepatotoxicity.
-
Renal Function Tests: To ensure proper drug clearance. Standard 12-lead ECGs may also be included to monitor for any cardiac effects.[16]
Data Presentation
The following tables summarize quantitative data on the incidence of adverse events and eradication rates from various clinical trials of this compound-based therapies.
Table 1: Incidence of Common Adverse Events in this compound-Based Therapies
| Adverse Event | Pooled Incidence (%) | Reference |
| Nausea | 7.72 | [17] |
| Dizziness | 6.95 | [17] |
| Diarrhea | Not specified | [2] |
| Abdominal Pain | Not specified | [2] |
| Vomiting | 51 (of patients with adverse reactions) | [1] |
| Headache | Not specified | [2] |
| Fever | 0.34 - 1.80 | [2] |
| Skin Rash | Not specified | [2] |
Note: Incidence rates can vary depending on the specific regimen, dosage, and patient population.
Table 2: Eradication Rates of H. pylori with this compound-Based Quadruple Therapy
| Study | Duration (days) | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) | Reference |
| Raoufi Jahromi et al. | 14 | 94.5% | Not specified | [18] |
| Liu et al. | 10 | 86.6% | 94.7% | [19] |
| Liu et al. | 7 | 83.6% | 90.8% | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this support center.
Protocol for Monitoring Patient-Reported Outcomes (PROs) for Adverse Events
Objective: To systematically capture and grade the severity of patient-reported adverse events during treatment with this compound.
Methodology:
-
Instrument Selection: Utilize a validated PRO instrument, such as the Patient-Reported Outcomes version of the Common Terminology Criteria for Adverse Events (PRO-CTCAE).[20][21]
-
Baseline Assessment: Administer the PRO questionnaire to participants at the baseline visit before the first dose of this compound to establish their pre-treatment symptom status.
-
Scheduled Assessments: Patients should complete the PRO questionnaire at regular intervals as defined in the study protocol (e.g., weekly, bi-weekly).
-
Unscheduled Assessments: Instruct patients to complete the questionnaire whenever they experience a new or worsening symptom.
-
Data Collection: Data can be collected via electronic diaries, web-based platforms, or paper forms. Electronic capture is preferred for real-time monitoring.
-
Data Review and Action: The clinical trial team should review the PRO data in a timely manner. Any reports of severe (Grade 3 or higher) adverse events should trigger an immediate follow-up with the patient and a review by the study physician.
Protocol for Patient Education on this compound Therapy
Objective: To provide standardized and comprehensive education to clinical trial participants to enhance their understanding and adherence to this compound-based therapy.
Methodology:
-
Initial Education Session (Screening/Baseline Visit):
-
A trained study coordinator or nurse will conduct a one-on-one educational session with the potential participant.
-
Topics to cover:
-
The purpose of the clinical trial and the role of this compound.
-
The dosing schedule and importance of taking the medication as prescribed.
-
Detailed information on common side effects and practical management strategies (with an emphasis on gastrointestinal effects).
-
A thorough explanation of the disulfiram-like reaction and the critical need for alcohol avoidance.
-
A comprehensive list of prohibited foods, beverages, and over-the-counter medications.
-
Instructions on when and how to report adverse events.
-
-
Provide a patient information leaflet summarizing all key points.
-
Use a "teach-back" method to ensure patient comprehension.
-
-
Reinforcement and Follow-up:
-
Briefly review key educational points at each study visit.
-
Make regular phone calls to patients to inquire about their well-being, address any questions, and remind them of important precautions.
-
Utilize automated reminders (e.g., text messages) for medication doses and appointments, if permitted by the protocol and ethics committee.
-
Mandatory Visualization
Signaling Pathways Affected by this compound
This compound has been shown to induce apoptosis and inhibit cell proliferation through its effects on several key signaling pathways.
Caption: Signaling pathways modulated by this compound leading to apoptosis and decreased cell proliferation.
Experimental Workflow for Managing Patient Non-Compliance
This workflow outlines the logical steps for identifying and addressing patient non-compliance in a clinical trial of this compound.
Caption: A logical workflow for identifying and managing patient non-compliance in clinical trials.
References
- 1. Adverse reactions to this compound and other drugs. A comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risk factors of this compound-associated fever - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. gmka.org [gmka.org]
- 5. pinkbook.dfci.org [pinkbook.dfci.org]
- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. This compound Disease Interactions - Drugs.com [drugs.com]
- 8. droracle.ai [droracle.ai]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 11. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]
- 12. Pulmonary adverse reaction caused by this compound: Two case reports and a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. journal.emwa.org [journal.emwa.org]
- 15. sfcri.net [sfcri.net]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. bmjopen.bmj.com [bmjopen.bmj.com]
- 18. Involvement of the p38 MAPK signaling pathway in S-phase cell-cycle arrest induced by this compound in human hepatoma G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sketchviz.com [sketchviz.com]
- 20. dcricollab.dcri.duke.edu [dcricollab.dcri.duke.edu]
- 21. Patient-Reported Outcome Measures in Safety Event Reporting: PROSPER Consortium Guidance - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the bioavailability of furazolidone in oral formulations for animal studies
Welcome to the technical support center for researchers enhancing the oral bioavailability of furazolidone in animal studies. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of parent this compound low, even though it is well-absorbed?
A1: This is a common point of confusion. Early studies suggested poor absorption, but modern analytical methods show that this compound is actually well-absorbed from the gastrointestinal tract. The low bioavailability of the parent drug is due to rapid and extensive first-pass metabolism. After absorption, the drug is quickly broken down by enzymes, primarily in the liver. This means that while the dose is absorbed, very little of the intact, active drug reaches systemic circulation.[1][2]
Q2: What are the most effective strategies to increase the systemic exposure of parent this compound?
A2: The primary goal is to increase the dissolution rate of this compound, allowing it to be absorbed more quickly to potentially saturate the metabolic enzymes. The two most common and effective strategies for this are:
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix (like PVP K30 or HPMCAS). This creates an amorphous form of the drug with a greatly increased surface area, leading to faster dissolution.[3][4]
-
Nanosuspensions: This technique reduces the particle size of the drug to the nanometer range. According to the Noyes-Whitney equation, this drastic increase in surface area significantly boosts the dissolution velocity and saturation solubility.[5]
Q3: What are the primary causes of high variability in plasma concentrations in my animal studies?
A3: High inter-animal variability is a frequent challenge, especially with poorly soluble drugs like this compound. Key contributing factors include:
-
Formulation-dependent absorption: Differences in how the formulation behaves in the GI tract of individual animals. For instance, a simple suspension may aggregate differently.
-
Physiological differences: Variations in gastric emptying time, intestinal pH, and metabolic enzyme activity between animals.
-
Food effects: The presence or absence of food can significantly alter drug absorption. Administering this compound mixed in feed has been shown to reduce its bioavailability by half compared to administration in a solution.[2][6][7]
-
Dose: High doses of poorly soluble drugs are often associated with more variable exposure.[7]
Q4: What is the main metabolite of this compound and why is it important?
A4: The primary metabolic pathway for this compound involves the reduction of its nitro group. This process leads to the formation of several metabolites, with the most significant being 3-amino-2-oxazolidinone (AOZ) . AOZ is important because it can form protein-bound residues that persist in tissues for an extended period, even after the parent drug is undetectable. Regulatory bodies often monitor for AOZ as a marker of illegal this compound use in food-producing animals.[8][9]
Troubleshooting Guide
Problem: Low or undetectable plasma concentrations of parent this compound.
| Potential Cause | Troubleshooting Step |
| Rapid Metabolism | The parent drug has a very short half-life (as low as 0.45 hours in some species) and is extensively metabolized.[1] Consider collecting blood samples at very early time points (e.g., 5, 15, and 30 minutes post-dose). |
| Poor Dissolution | The formulation is not releasing the drug effectively in vivo. |
| 1. Action: Perform in-vitro dissolution testing of your formulation in simulated gastric and intestinal fluids (SGF, SIF). | |
| 2. Solution: If dissolution is poor, reformulate using an enabling technology like a solid dispersion or nanosuspension to improve solubility. | |
| Analytical Method Insensitivity | The limit of quantification (LOQ) of your analytical method (e.g., HPLC) may be too high to detect the low circulating levels of the parent drug. |
| Action: Validate your analytical method. If necessary, switch to a more sensitive method like LC-MS/MS. |
Problem: High variability in pharmacokinetic (PK) data between animals.
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Inaccurate gavage technique or loss of dosing suspension can lead to variable administered doses. |
| Action: Ensure all personnel are thoroughly trained in oral gavage. Check the dosing syringe before and after administration to confirm the full volume was delivered. | |
| Food Effect | Animals may have different amounts of food in their stomachs, significantly impacting absorption. |
| Action: Fast animals overnight (typically 8-12 hours, with free access to water) before dosing to standardize GI conditions.[10] | |
| Formulation Instability | The drug may be crashing out of the dosing vehicle (suspension) before or during administration, leading to inconsistent dosing. |
| Action: Check the physical stability of your formulation over the duration of the dosing period. Use appropriate suspending agents and ensure the formulation is well-mixed before drawing each dose. | |
| Biological Variation | Natural differences in animal physiology (e.g., metabolism, GI transit time). |
| Action: While this cannot be eliminated, it can be managed. Increase the number of animals per group (n=5 or 6 is common) to improve statistical power and account for outliers.[11] |
Data Presentation: Enhancing Bioavailability
The following table provides an illustrative example of pharmacokinetic parameters that might be observed in rats when comparing a standard this compound suspension to an enhanced formulation like a solid dispersion.
Disclaimer: This table is an illustrative example based on typical improvements seen for poorly soluble drugs formulated as solid dispersions. Actual results for this compound may vary.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | Relative Bioavailability (%) |
| This compound Suspension | 20 | 150 ± 45 | 1.5 | 450 ± 130 | 100% (Reference) |
| This compound Solid Dispersion | 20 | 420 ± 90 | 1.0 | 1260 ± 250 | ~280% |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion (SD) by Solvent Evaporation
This protocol describes the preparation of a 1:4 drug-to-polymer ratio solid dispersion using Polyvinylpyrrolidone K30 (PVP K30).
Materials:
-
This compound powder
-
PVP K30
-
Methanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100-mesh)
Methodology:
-
Dissolution: Accurately weigh 1.0 g of this compound and 4.0 g of PVP K30. Dissolve both components completely in a sufficient volume of methanol (e.g., 100 mL) in a round-bottom flask by stirring or brief sonication. The solution should be clear.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under vacuum at a controlled temperature (e.g., 40-50°C). Continue evaporation until a thin, dry film is formed on the inside of the flask.[4][12]
-
Final Drying: Place the flask in a vacuum oven at 40°C overnight to remove any residual solvent.
-
Milling and Sieving: Carefully scrape the solid material from the flask. Pulverize the resulting solid dispersion using a mortar and pestle to obtain a fine powder.
-
Storage: Pass the powder through a 100-mesh sieve to ensure uniformity. Store the final SD powder in a desiccator to protect it from moisture.
-
Characterization (Recommended): Confirm the amorphous state of the drug in the SD using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD).
Protocol 2: Pharmacokinetic Evaluation of Oral this compound Formulations in Rats
This protocol outlines a typical PK study in Sprague-Dawley rats.
Materials & Setup:
-
Male Sprague-Dawley rats (200-250 g)
-
Test formulations (e.g., this compound Suspension, this compound SD) suspended in a vehicle (e.g., 0.5% w/v carboxymethyl cellulose).
-
Oral gavage needles (appropriate size for rats).
-
Blood collection supplies (e.g., heparinized tubes, syringes).
-
Centrifuge.
-
Validated analytical method (LC-MS/MS recommended).
Methodology:
-
Acclimatization & Fasting: Allow animals to acclimate for at least one week. Fast the rats overnight (8-12 hours) prior to dosing, with free access to water.[10]
-
Dosing: Weigh each animal to calculate the precise dosing volume. Vigorously mix the formulation suspension. Administer the formulation via oral gavage at the target dose (e.g., 20 mg/kg). The typical dosing volume should not exceed 10 mL/kg.[4]
-
Blood Sampling: Collect blood samples (approx. 150-200 µL) via a suitable route (e.g., tail vein, saphenous vein) at predetermined time points. Suggested time points for this compound: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately transfer blood into heparinized tubes. Centrifuge at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage & Analysis: Harvest the plasma supernatant and store it at -80°C until analysis. Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., WinNonLin).
Visualizations & Workflows
Diagram 1: Experimental Workflow
Caption: Workflow for developing and evaluating an enhanced oral formulation.
Diagram 2: Troubleshooting Low Bioavailability
Caption: A logical flowchart for troubleshooting poor bioavailability results.
Diagram 3: Simplified Mechanism of Action
Caption: this compound's activation pathway leading to bacterial DNA damage.[8][13][14]
References
- 1. fao.org [fao.org]
- 2. This compound disposition after intravascular and oral dosing in the channel catfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanosuspension-Based Drug Delivery Systems for Topical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The bioavailability of residues of the this compound metabolite 3-amino-2-oxazolidinone in porcine tissues and the effect of cooking upon residue concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. High variability in drug pharmacokinetics complicates determination of bioequivalence: experience with verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. Mechanism of action of this compound: inter-strand cross-linking in DNA & liquid holding recovery of Vibrio cholerae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting furazolidone degradation during sample preparation
Welcome to the technical support center for furazolidone analysis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges of this compound degradation during sample preparation. Given its inherent instability, successful quantification often relies on measuring its more stable metabolite, 3-amino-2-oxazolidinone (AOZ).
Frequently Asked Questions (FAQs)
Q1: Why are my recovery rates for parent this compound so low and inconsistent?
A1: Parent this compound is notoriously unstable under typical laboratory conditions. It degrades rapidly, especially post-mortem in tissue samples.[1] The concentration of this compound in samples like egg homogenates can decrease by as much as 44% after 55 days, even when stored at -20°C.[2][3] Furthermore, the drug is extremely sensitive to daylight.[2] For these reasons, regulatory and research analysis has shifted from detecting the parent drug to detecting its stable, tissue-bound metabolite, AOZ.[2][3][4]
Q2: What is AOZ, and why is it a better analytical target?
A2: AOZ (3-amino-2-oxazolidinone) is the principal tissue-bound metabolite of this compound.[4][5] Unlike the parent drug, AOZ is very stable, even during long-term frozen storage and common cooking techniques.[2][3][6] Because it binds to tissue proteins, its presence is a clear indicator of prior this compound use. Analytical methods release the bound AOZ through acid hydrolysis, convert it to a stable derivative (NPAOZ), and then measure it, providing a reliable and reproducible quantification of this compound exposure.[6][7]
Q3: What are the primary factors that cause this compound degradation?
A3: The main factors contributing to the degradation of this compound and other nitrofurans are:
-
Light: The compounds are extremely sensitive to daylight, which can cause rapid degradation.[2] All steps should be performed in the dark or using amber vials.[8]
-
Temperature: Elevated temperatures accelerate degradation.[9] Samples should be kept cool, and immediate freezing (e.g., in liquid nitrogen) upon collection is recommended to preserve the parent compound if it must be measured.[1]
-
pH: this compound stability is highly dependent on pH. Acidic conditions, particularly during the hydrolysis step required to release its metabolite AOZ, will completely degrade the parent drug.[6][9]
Q4: My AOZ recovery is still low. What are the common pitfalls in the sample preparation workflow?
A4: Low recovery of AOZ is typically due to procedural issues rather than inherent instability. Key areas to troubleshoot include:
-
Incomplete Hydrolysis: The acid-catalyzed release of protein-bound AOZ is critical. Ensure the correct concentration of acid (e.g., 0.2 M HCl) and incubation conditions (e.g., 37°C overnight) are strictly followed to efficiently free the metabolite from the tissue matrix.[7]
-
Inefficient Derivatization: The reaction of AOZ with 2-nitrobenzaldehyde (NBA) to form the stable derivative NPAOZ is essential for detection. Verify the concentration and freshness of your NBA solution and ensure proper incubation time and temperature.[6][7]
-
Poor Extraction Efficiency: The liquid-liquid extraction step, typically with ethyl acetate, must be performed thoroughly. Ensure correct pH adjustment (to ~pH 7) before extraction to allow the NPAOZ derivative to move into the organic layer.[7] Inefficient phase separation or incomplete collection of the organic layer will lead to significant analyte loss.
-
Evaporation to Dryness: When evaporating the solvent (e.g., under nitrogen), be careful not to overheat the sample, as this can degrade the NPAOZ derivative. Evaporation should be done at a gentle temperature (40-60°C).[6]
Data Summary: Stability of this compound vs. AOZ
The following table summarizes the stability characteristics of the parent drug versus its metabolite, AOZ, highlighting why AOZ is the preferred analyte for monitoring this compound use.
| Condition | Parent this compound Stability | AOZ Stability | Recommendation |
| Frozen Storage (-20°C) | Poor. Decreases by 44% in egg homogenate after 55 days.[2][3] | Excellent. Residues are stable during the same period.[2][3] | For long-term studies, target AOZ. If parent drug analysis is required, snap-freeze samples in liquid nitrogen immediately after collection.[1] |
| Light Exposure | Highly Unstable. Extremely sensitive to daylight.[2] | Stable. The derivatized form (NPAOZ) is stable. | Protect samples from light at all stages. Use amber vials or work in a dark room.[8] |
| Acidic Conditions (e.g., 0.1 N HCl) | Unstable. Subject to acid-catalyzed degradation.[9] | Stable. AOZ is released from tissue under mildly acidic conditions.[6] | The use of acid for hydrolysis is standard for AOZ analysis but will degrade any remaining parent this compound. |
| Cooking/Heating | Unstable. | Stable. AOZ is not degraded by common cooking techniques.[6] | AOZ is a reliable marker for this compound use in both raw and cooked food products. |
Visualizing the Process
Analytical Strategy for this compound
The diagram below illustrates why analysis focuses on the stable, derivatized metabolite (NPAOZ) rather than the unstable parent drug.
Caption: The analytical pathway from unstable this compound to its stable, detectable derivative.
Troubleshooting Workflow for Low Analyte Recovery
This flowchart provides a logical sequence for troubleshooting common issues during sample preparation.
Caption: A step-by-step guide for troubleshooting low recovery of AOZ.
Detailed Experimental Protocol: Quantification of AOZ in Animal Tissue
This protocol is a standard method for the determination of AOZ residues, involving acid-catalyzed hydrolysis, derivatization, and liquid-liquid extraction followed by LC-MS/MS analysis.[6][7][10]
1. Sample Homogenization
-
Weigh 1.0 g (± 0.1 g) of homogenized tissue (e.g., muscle, liver, shrimp) into a 50 mL polypropylene centrifuge tube.
2. Hydrolysis and Derivatization
-
To each sample, add 4.0 mL of distilled water, 0.5 mL of 1M HCl, and 100 µL of derivatization reagent (e.g., 50 mM 2-nitrobenzaldehyde in DMSO).[6]
-
Vortex the tubes thoroughly for 1 minute.
-
Incubate the samples overnight (approx. 16 hours) at 37°C to allow for simultaneous hydrolysis of the protein-bound metabolite and derivatization of the freed AOZ to NPAOZ.[7]
3. pH Adjustment and Extraction
-
After incubation, allow the tubes to cool to room temperature.
-
Add 5.0 mL of a buffer solution (e.g., 0.1 M dipotassium hydrogen phosphate).
-
Adjust the pH to 7.0 ± 0.5 by adding ~0.4 mL of 1N NaOH. Verify the pH.
-
Add 5.0 mL of ethyl acetate, cap the tubes, and vortex thoroughly for 2 minutes.[6]
-
Centrifuge for 10 minutes at 4000 rpm to separate the aqueous and organic layers.
4. Solvent Evaporation and Reconstitution
-
Carefully transfer the upper ethyl acetate layer into a clean glass tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 50-60°C.[6]
-
To clean up the sample further, add 1.0 mL of n-hexane to the dried residue, vortex, and then discard the n-hexane. This helps remove lipids.
-
Reconstitute the final residue in 1.0 mL of mobile phase (e.g., a mixture of acetonitrile and water suitable for your LC-MS/MS system) for analysis.
5. Analysis
-
Analyze the reconstituted sample using a validated LC-MS/MS method, monitoring for the specific transitions of the NPAOZ derivative.
Sample Preparation Workflow Diagram
Caption: A visual workflow of the standard AOZ sample preparation protocol.
References
- 1. Determination of this compound in porcine tissue using thermospray liquid chromatography-mass spectrometry and a study of the pharmacokinetics and stability of its residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the residues of this compound and its metabolite, 3-amino-2-oxazolidinone (AOZ), in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the this compound metabolite, 3-amino-2-oxazolidinone, in porcine tissues using liquid chromatography-thermospray mass spectrometry and the occurrence of residues in pigs produced in Northern Ireland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atzlabs.com [atzlabs.com]
- 7. vliz.be [vliz.be]
- 8. This compound Metabolite (AOZ) ELISA Test Kit [fstestcorp.com]
- 9. tsijournals.com [tsijournals.com]
- 10. nucleus.iaea.org [nucleus.iaea.org]
Technical Support Center: Minimizing Furazolidone's Impact on Normal Gut Flora in Animal Models
Welcome to the technical support center for researchers investigating the effects of furazolidone on gut microbiota in animal models. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in designing and conducting your experiments while minimizing the unintended disruption of normal gut flora.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound in animal models.
| Issue | Potential Cause | Troubleshooting Steps |
| High Animal Mortality or Severe Adverse Effects | This compound dosage may be too high for the specific animal model, strain, or age.[1] | - Review the literature for appropriate dosage ranges for your specific animal model. - If limited data is available, conduct a pilot dose-finding study with a small group of animals. - Ensure accurate calculation and administration of the dose.[2][3][4] - Consider the health status of the animals before starting the experiment. |
| Inconsistent or Unexpected Gut Microbiota Results | - Contamination during sample collection or processing. - Variability in the gut microbiota of individual animals at baseline. - Inconsistent administration of this compound or protective agents. | - Use sterile techniques for all sample handling. - Co-house animals for a period before the experiment to normalize their gut microbiota. - Ensure precise and consistent oral gavage or feeding techniques.[2][3][4][5] - Collect fecal samples at the same time each day to account for diurnal variations. |
| Difficulty with Oral Gavage Administration | - Improper restraint of the animal. - Incorrect size or type of gavage needle. - Incorrect technique leading to stress or injury.[2][3][4][5] | - Ensure proper training in animal handling and oral gavage techniques. - Use a gavage needle of the appropriate size and with a ball tip to prevent injury.[2][5][6] - Do not force the needle; allow the animal to swallow.[2][4] - If fluid appears in the mouth or the animal struggles, withdraw the needle immediately.[2] |
| Protective Agent (e.g., Probiotic) Shows No Effect | - Inappropriate probiotic strain for counteracting this compound's effects. - Insufficient dosage or incorrect timing of administration. - Viability of the probiotic may be compromised. | - Select probiotic strains with known beneficial effects on gut barrier function and anti-inflammatory properties (e.g., Lactobacillus and Bifidobacterium species).[1][7][8][9][10][11] - Administer probiotics a few hours before or after this compound to avoid direct inactivation. - Verify the viability of the probiotic culture before administration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's impact on gut bacteria?
A1: this compound is a nitrofuran antibiotic that interferes with several bacterial enzyme systems, disrupting their metabolism and energy production.[12] It can also induce oxidative stress and cause DNA damage in bacterial cells.[13][14]
Q2: Are there any studies on the specific effects of this compound on gut microbiota composition?
A2: While direct, comprehensive studies on this compound's impact on the gut microbiome in animal models are limited, research on a similar nitrofuran, nitrofurantoin, suggests a modest impact. Some studies have even reported a temporary increase in beneficial bacteria like Bifidobacterium following nitrofurantoin treatment.[2][15][16][17] However, it is crucial to conduct specific assessments for this compound as effects can be drug-specific.
Q3: What are the most promising protective agents to co-administer with this compound?
A3: Probiotics, particularly strains of Lactobacillus and Bifidobacterium, are promising candidates. These probiotics can help maintain gut barrier integrity, competitively exclude pathogens, and modulate the host's immune response to mitigate the disruptive effects of antibiotics.[7][18] For instance, Bifidobacterium lactis Bb-12 and Lactobacillus acidophilus T20 have shown high genotoxicity inhibition against this compound in vitro.[7]
Q4: What is the recommended method for administering this compound and probiotics to rodents?
A4: Oral gavage is the most common and precise method for administering specific doses of this compound and probiotics in rodent models.[2][3][4][19] It is critical to use the correct technique to avoid stressing the animal or causing injury.[2][3][4][5][6]
Q5: How can I assess the impact of this compound and the efficacy of a protective agent on the gut microbiota?
A5: The most comprehensive method is 16S rRNA gene sequencing of fecal DNA to analyze changes in the composition and diversity of the gut microbiota. Additionally, measuring the production of short-chain fatty acids (SCFAs) in the cecum or feces can provide insights into the functional changes in the gut microbiome.[20][21]
Experimental Protocols
Protocol 1: Induction of Gut Dysbiosis with this compound in a Mouse Model
This protocol provides a general framework for inducing gut dysbiosis using this compound. Doses should be optimized for your specific mouse strain and experimental goals.
Materials:
-
This compound powder
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)
-
8-week-old C57BL/6 mice
-
Oral gavage needles (20-22 gauge with a ball tip)
-
Sterile tubes for fecal sample collection
Procedure:
-
Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the experiment.
-
Baseline Sample Collection: Collect fecal pellets from each mouse for baseline gut microbiota analysis.
-
This compound Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration. A typical dose to induce dysbiosis with other antibiotics is in the range of 50-100 mg/kg body weight, but this should be optimized for this compound.[19]
-
Administration: Administer the this compound suspension orally via gavage once daily for 7-14 days.[19]
-
Monitoring: Monitor the animals daily for any signs of distress, weight loss, or changes in behavior.
-
Sample Collection: Collect fecal samples at desired time points during and after the treatment period for microbiota analysis.
-
Terminal Procedures: At the end of the experiment, euthanize the mice and collect cecal contents and intestinal tissues for further analysis (e.g., SCFA measurement, histology).
Protocol 2: Co-administration of Probiotics to Mitigate this compound-Induced Dysbiosis
This protocol outlines the co-administration of a probiotic strain to potentially reduce the negative impact of this compound on the gut microbiota.
Materials:
-
As per Protocol 1
-
Probiotic strain (e.g., Lactobacillus rhamnosus, Bifidobacterium breve)
-
Sterile phosphate-buffered saline (PBS) or appropriate culture medium for probiotic suspension
Procedure:
-
Experimental Groups:
-
Control Group: Vehicle only
-
This compound Group: this compound administration
-
Probiotic Group: Probiotic administration only
-
Combination Group: this compound and probiotic administration
-
-
Probiotic Preparation: Prepare a fresh suspension of the probiotic in PBS or culture medium at a concentration of approximately 10^9 CFU/mL.
-
Administration Schedule:
-
Administer the probiotic via oral gavage 2-4 hours before the this compound administration each day. This time gap helps to minimize the direct bactericidal effect of this compound on the probiotic.
-
-
Follow Steps 1-7 from Protocol 1 for all experimental groups.
Data Presentation
The following tables provide a template for summarizing quantitative data from your experiments.
Table 1: Hypothetical Impact of this compound and Probiotic on Gut Microbiota Alpha Diversity
| Group | Chao1 Index (Richness) | Shannon Index (Diversity) |
| Control | 1200 ± 150 | 7.5 ± 0.5 |
| This compound | 800 ± 100 | 5.0 ± 0.8 |
| Probiotic | 1250 ± 130 | 7.6 ± 0.4 |
| This compound + Probiotic | 1050 ± 120# | 6.8 ± 0.6# |
| * p < 0.05 compared to Control; # p < 0.05 compared to this compound |
Table 2: Hypothetical Relative Abundance of Key Bacterial Phyla (%)
| Phylum | Control | This compound | Probiotic | This compound + Probiotic |
| Firmicutes | 60 ± 5 | 45 ± 7 | 62 ± 4 | 55 ± 6# |
| Bacteroidetes | 30 ± 4 | 40 ± 6 | 28 ± 3 | 35 ± 5 |
| Proteobacteria | 2 ± 0.5 | 8 ± 2 | 1.8 ± 0.4 | 4 ± 1# |
| Actinobacteria | 5 ± 1 | 3 ± 0.8 | 6 ± 1 | 4.5 ± 0.9 |
| * p < 0.05 compared to Control; # p < 0.05 compared to this compound |
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways that are likely involved in the protective effects of probiotics against this compound-induced gut damage.
Caption: Probiotic-mediated protection against this compound-induced intestinal damage.
Experimental Workflow
Caption: Workflow for co-administration of probiotics with this compound in a mouse model.
References
- 1. Bifidobacterium breve CCFM1078 Alleviates Collagen-Induced Arthritis in Rats via Modulating the Gut Microbiota and Repairing the Intestinal Barrier Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. instechlabs.com [instechlabs.com]
- 6. research.fsu.edu [research.fsu.edu]
- 7. The effect of probiotics on the genotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of the Safety of Lactobacillus casei IMV B-7280 Probiotic Strain on a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration of Bifidobacterium breve Improves the Brain Function of Aβ1-42-Treated Mice via the Modulation of the Gut Microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Chronic Bifidobacteria Administration in Adult Male Rats on Plasma Metabolites: A Preliminary Metabolomic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of the Safety of Lactobacillus casei IMV B-7280 Probiotic Strain on a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibiotic-induced decreases in the levels of microbial-derived short-chain fatty acids correlate with increased gastrointestinal colonization of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Gut Microbiota and Chemical-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 18. Probiotics prove effective in treating antibiotics-induced dysbiosis in mice – Kazan Federal University [eng.kpfu.ru]
- 19. Antibiotic‐induced dysbiosis of the microbiota impairs gut neuromuscular function in juvenile mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibiotics-Induced Dysbiosis of Intestinal Microbiota Aggravates Atopic Dermatitis in Mice by Altered Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antibiotic-induced decreases in the levels of microbial-derived short-chain fatty acids correlate with increased gastrointestinal colonization of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Preventing Furazolidone-Induced Hemolytic Anemia in G6PD Deficient Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating and preventing furazolidone-induced hemolytic anemia in Glucose-6-Phosphate Dehydrogenase (G6PD) deficient models.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced hemolytic anemia in G6PD deficiency?
A1: In individuals with G6PD deficiency, red blood cells (RBCs) have a diminished capacity to produce NADPH, a crucial molecule for regenerating the antioxidant glutathione (GSH).[1] this compound and its metabolites generate reactive oxygen species (ROS), which deplete the already low levels of GSH in G6PD-deficient RBCs.[2][3][4] This leads to oxidative damage to hemoglobin and other cellular components, forming Heinz bodies and causing premature destruction of RBCs (hemolysis).[5]
Q2: What are the primary preventative strategies against this compound-induced hemolysis in G6PD deficient models?
A2: The main strategies focus on mitigating oxidative stress through antioxidant supplementation. The two most promising agents are N-acetylcysteine (NAC) and Vitamin E. NAC serves as a precursor for cysteine, a key component of glutathione, thereby replenishing the cellular antioxidant defenses.[6][7][8] Vitamin E is a lipid-soluble antioxidant that integrates into the cell membrane, protecting it from lipid peroxidation and stabilizing its structure.[1][9][10]
Q3: Which G6PD deficient animal models are most suitable for these studies?
A3: Humanized mouse models, where immunodeficient mice are engrafted with human G6PD-deficient red blood cells, are highly relevant for predicting hemolytic toxicity in humans.[5][11][12] There are also genetically engineered mouse models with specific G6PD mutations that mimic the human condition.[13][14]
Q4: What are the key parameters to measure when assessing the efficacy of a preventative strategy?
A4: Key parameters include complete blood counts (hemoglobin, hematocrit, red blood cell count), markers of hemolysis (plasma-free hemoglobin, bilirubin, lactate dehydrogenase), reticulocyte counts to assess the bone marrow's response, and markers of oxidative stress (GSH/GSSG ratio, malondialdehyde).[11][13][14]
Q5: Can antioxidant treatment completely prevent this compound-induced hemolysis?
A5: While antioxidant therapies like NAC and Vitamin E show promise in reducing the severity of hemolysis, they may not completely prevent it, especially at high doses of the offending drug. The primary and most effective strategy remains the avoidance of drugs known to cause oxidative stress in G6PD deficient individuals.[9][15][16]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| High variability in hemolytic response between animals in the same treatment group. | 1. Inconsistent engraftment of G6PD-deficient RBCs in humanized models.[11] 2. Variable G6PD enzyme activity among donor RBCs. 3. Inaccurate dosing of this compound or the preventative agent. | 1. Monitor the percentage of human RBCs in peripheral blood by flow cytometry before and during the experiment. 2. Screen donor blood for G6PD activity to ensure consistency. 3. Double-check all dose calculations and administration techniques. |
| No significant protective effect observed with antioxidant treatment. | 1. Insufficient dose or duration of the antioxidant treatment. 2. Poor bioavailability of the antioxidant. 3. Overwhelming oxidative challenge from a high dose of this compound. | 1. Conduct a dose-response study for the antioxidant to determine the optimal protective dose. 2. Consider alternative routes of administration or formulations to improve bioavailability. 3. Perform a dose-response study for this compound to establish a level that induces sub-maximal hemolysis, allowing for a therapeutic window for the antioxidant. |
| Unexpected mortality in the G6PD deficient model, even in control groups. | 1. The G6PD deficient model may have a shorter intrinsic RBC lifespan or increased sensitivity to handling stress.[14] 2. Underlying health issues in the animal colony. | 1. Handle animals with care and minimize stress. 2. Ensure optimal housing and husbandry conditions. 3. Perform a baseline health screen of the animals before starting the experiment. |
| Difficulty in detecting early signs of hemolysis. | 1. The chosen time points for blood collection may be too late. 2. The analytical methods for detecting hemolytic markers may not be sensitive enough. | 1. Implement a more frequent blood sampling schedule, especially in the first 48 hours after this compound administration. 2. Utilize more sensitive assays, such as spectrophotometric measurement of plasma-free hemoglobin. |
Quantitative Data Summary
Table 1: Efficacy of Antioxidant Interventions in Preclinical G6PD Models
| Intervention | Animal Model | Oxidative Challenge | Key Findings | Reference |
| N-acetylcysteine (NAC) | In vitro model of G6PD deficiency | Hydroxylamine | NAC significantly reduced methemoglobin levels. | [17] |
| N-acetylcysteine amide (AD4) | Human red blood cells | tert-butylhydroperoxide | AD4 restored cellular glutathione and protected against oxidative damage more effectively than NAC. | [6] |
| Vitamin E | G6PD-deficient mice (hypothetical) | This compound | Expected to reduce hemolysis and improve erythrocyte membrane fluidity. | [9][10] |
| Quercetin | G6PD-deficient human erythrocytes | Hydrogen peroxide | Preserved GSH and TBARS levels against oxidative damage. | [18] |
Note: Preclinical quantitative data for the direct prevention of this compound-induced hemolysis with NAC or Vitamin E in G6PD deficient animal models is limited in the currently available literature. The table reflects findings from related in vitro and in vivo studies with other oxidative agents.
Experimental Protocols
Protocol 1: Induction of Hemolytic Anemia with this compound in a Humanized G6PD Deficient Mouse Model
-
Animal Model: Utilize NOD/SCID mice engrafted with human G6PD-deficient erythrocytes.[11]
-
Engraftment: Intraperitoneally inject 1 x 10^9 G6PD-deficient human RBCs daily for 5-7 days. Confirm engraftment levels (typically >50% human RBCs) via flow cytometry.
-
This compound Administration: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer a single oral dose of this compound. A dose-finding study is recommended, starting with a range of 50-200 mg/kg.
-
Monitoring: Collect peripheral blood samples at baseline (pre-dose) and at 24, 48, 72, and 96 hours post-dose.
-
Analysis:
-
Perform complete blood counts to measure hemoglobin, hematocrit, and RBC counts.
-
Measure plasma-free hemoglobin using a spectrophotometric assay.
-
Quantify bilirubin and LDH levels in plasma.
-
Assess the percentage of reticulocytes by flow cytometry or manual counting.
-
Measure oxidative stress markers such as the GSH/GSSG ratio in RBC lysates.
-
Protocol 2: Evaluation of N-acetylcysteine (NAC) as a Preventative Strategy
-
Animal Model and Engraftment: As described in Protocol 1.
-
NAC Administration:
-
This compound Challenge: Administer this compound as described in Protocol 1.
-
Monitoring and Analysis: Follow the same monitoring and analysis plan as in Protocol 1 to compare the extent of hemolysis and oxidative stress between the NAC-treated and vehicle-treated groups.
Protocol 3: Evaluation of Vitamin E as a Preventative Strategy
-
Animal Model and Engraftment: As described in Protocol 1.
-
Vitamin E Administration:
-
Dietary Supplementation: Provide a diet supplemented with Vitamin E (e.g., 500 IU/kg of diet) for at least two weeks prior to the this compound challenge.
-
Oral Gavage: Administer Vitamin E (e.g., alpha-tocopherol) by oral gavage daily for at least one week. Doses in mice can range from 100 to 400 mg/kg/day.[21]
-
-
This compound Challenge: Administer this compound as described in Protocol 1.
-
Monitoring and Analysis: Follow the same monitoring and analysis plan as in Protocol 1 to compare the extent of hemolysis and oxidative stress between the Vitamin E-treated and control diet/vehicle groups.
Visualizations
Caption: this compound-induced hemolytic anemia in G6PD deficiency.
Caption: Protective mechanism of N-acetylcysteine (NAC).
Caption: Protective mechanism of Vitamin E.
Caption: Experimental workflow for testing preventative strategies.
References
- 1. The potential role of vitamin E in patients with glucose-6-phosphate dehydrogenase deficiency: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound: alternative pathways and modes of toxicity in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Molecular Mechanisms of Drug-Induced Hemolysis in G6PD Deficiency: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Storing red blood cells with vitamin C and N-acetylcysteine prevents oxidative stress-related lesions: a metabolomics overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin E supplementation protects erythrocyte membranes from oxidative stress in healthy Chinese middle-aged and elderly people - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Humanized mouse model of glucose 6-phosphate dehydrogenase deficiency for in vivo assessment of hemolytic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glucose-6-phosphate dehydrogenase-deficient mice have increased renal oxidative stress and increased albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hematologic and systemic metabolic alterations due to Mediterranean class II G6PD deficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caring for Glucose-6-Phosphate Dehydrogenase (G6PD)–Deficient Patients: Implications for Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. mdpi.com [mdpi.com]
- 18. brieflands.com [brieflands.com]
- 19. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. N-acetylcysteine in preclinical mouse and baboon models of thrombotic thrombocytopenic purpura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Impact of Vitamin E Supplementation on Oxidative Stress, Cognitive Functions, and Aging‐Related Gene Expression in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating HPLC Methods for Furazolidone Purity Analysis in Accordance with ICH Guidelines
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical compounds is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides a comparative overview of validated HPLC methods for the analysis of furazolidone, a nitrofuran antibacterial agent, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[1][2][3]
The validation of an analytical method is crucial to demonstrate its suitability for its intended purpose, ensuring reliability and consistency of results.[4][5] This guide details the experimental protocols and presents comparative data on various HPLC methods for this compound analysis.
Comparison of Validated HPLC Methods for this compound
The following table summarizes the performance characteristics of different reversed-phase HPLC (RP-HPLC) methods that have been validated for the determination of this compound. This allows for a direct comparison of their key validation parameters.
| Validation Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Phenomenex-Luna RP-18(2), 250 x 4.6mm, 5 µm[6] | Purospher® Star RP-18, 250 x 4.6 mm, 5 µm[7] | C18 column, 150 x 4.6mm[8] | Cogent Bidentate C8™, 4.6 x 75mm, 4µm[9][10] |
| Mobile Phase | Methanol: Acetonitrile (90:10 v/v)[6] | Acetonitrile: Water (90:10 v/v)[7] | Acetonitrile: Double distilled water (10:90% v/v)[8] | 80% DI Water / 20% Acetonitrile / 0.1% Formic Acid (v/v)[9][10] |
| Flow Rate | 1.0 ml/min[6] | 0.8 mL/min[7] | Not Specified | 1.0mL / minute[9][10] |
| Detection (UV) | 259 nm[6] | 332 nm[7] | 230nm[8] | 367nm[9][10] |
| Retention Time (min) | 2.770[6] | 8.921[7] | 16.59[8] | Not specified for this compound alone |
| Linearity Range (µg/ml) | 2-18[6] | 10-30[7] | 60-140[8] | Not Specified |
| Correlation Coefficient (r²) | Not Specified | 0.9996[7] | Not Specified | Not Specified |
| Accuracy (% Recovery) | 99-100%[6] | 99.66% to 100.28%[7] | 99.34-100.90%[8] | Not Specified |
| Precision (%RSD) | 0.7 to 1.2% (Inter-day)[6] | < 1%[7] | Not Specified | Not Specified |
| Limit of Detection (LOD) (µg/ml) | Not Specified | 0.076[7] | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) (µg/ml) | Not Specified | 0.230[7] | Not Specified | Not Specified |
Detailed Experimental Protocol: A Validated RP-HPLC Method for this compound Purity Analysis
This section provides a detailed methodology for a representative RP-HPLC method for the purity analysis of this compound, synthesized from established and validated procedures.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, and autosampler.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Purospher® Star RP-18 (250 mm × 4.6 mm; particle size 5 μm) analytical column.[7]
-
Mobile Phase: Acetonitrile and water in a ratio of 90:10 (v/v).[7] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 0.8 mL/min.[7]
-
Detection Wavelength: 332 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 10 µg/mL to 30 µg/mL to establish the linearity curve.[7]
-
Sample Preparation: For a solid dosage form, accurately weigh a quantity of powdered tablets equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add the mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation Procedure (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze the drug substance, a placebo formulation, and the drug product to demonstrate that the excipients do not interfere with the this compound peak.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be determined.[7]
-
Range: The range is established based on the linearity studies, demonstrating acceptable accuracy and precision within this interval.[4]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be calculated.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the test concentration on the same day and under the same experimental conditions.[4]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, or with different analysts or equipment, to assess the ruggedness of the method.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately introduce small variations in the method parameters (e.g., mobile phase composition, flow rate, detection wavelength) and evaluate the effect on the results.
Visualizing the Validation Workflow and Parameter Relationships
To better understand the logical flow of the HPLC method validation process and the interplay between different validation parameters, the following diagrams are provided.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. actascientific.com [actascientific.com]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Analyzed by HPLC - AppNote [mtc-usa.com]
- 10. mtc-usa.com [mtc-usa.com]
Comparative Efficacy of Furazolidone and Metronidazole for Giardiasis Treatment: A Comprehensive Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the efficacy of furazolidone and metronidazole in the treatment of giardiasis, tailored for researchers, scientists, and drug development professionals. It synthesizes data from multiple clinical studies to present a clear, evidence-based overview of these two therapeutic agents.
I. Quantitative Data Summary
The following table summarizes the comparative efficacy and common side effects of this compound and metronidazole in the treatment of giardiasis, based on findings from various clinical trials.
| Parameter | This compound | Metronidazole | Key Studies |
| Cure Rate | 72% - 81.6% | 81.1% - 94% | [1][2][3] |
| Typical Adult Dosage | 100 mg, four times daily for 7-10 days[4][5] | 250-500 mg, three times daily for 5-7 days[6][7] | [4][5][6][7] |
| Typical Pediatric Dosage | 1.25 - 2.0 mg/kg, four times daily for 7-10 days[4][8] | 15 mg/kg/day in three divided doses for 5-7 days[6][9][10] | [4][6][8][9][10] |
| Common Side Effects | Dark yellow to brown discoloration of urine, nausea, vomiting, headache[1][4][5] | Metallic taste, nausea, malaise, headache, dizziness[1][7] | [1][4][5][7] |
| Formulation Advantage | Available in a liquid suspension, facilitating administration to children[6][11] | - | [6][11] |
II. Experimental Protocols
This section details the methodologies employed in key comparative clinical trials evaluating the efficacy of this compound and metronidazole for giardiasis.
Study Design and Patient Population
The majority of comparative studies were randomized controlled trials, with some employing a single-blind method.[2] The primary patient population in many of these trials consisted of children aged 5 to 12 years diagnosed with giardiasis.[1][2]
Diagnostic Confirmation
The presence of Giardia lamblia infection was typically confirmed through stool examination. The standard procedure involved the collection of three stool samples on consecutive days.[1] These samples were then analyzed in a laboratory setting using methods such as the formalin-ether concentration technique to identify Giardia cysts.[1] In some studies, patients were excluded if their stool cultures were positive for pathogenic bacteria to ensure that the observed symptoms were primarily attributable to giardiasis.[2]
Treatment Regimen
-
This compound: In pediatric studies, a common dosage was calculated based on body weight, administered over a 10-day period.[2] For adults, a typical regimen is 100 mg taken four times a day for seven to ten days.[4]
-
Metronidazole: Similarly, pediatric dosages were weight-based and administered over a 10-day treatment course in some comparative trials.[2] A widely used pediatric dosage is 15 mg/kg/day in three divided doses for five to seven days.[6][9] For adults, a common dosage is 250 mg three times daily for five to seven days.[6][7]
Assessment of Efficacy (Cure)
The primary endpoint for efficacy was the parasitological cure, determined by the absence of Giardia cysts in stool samples post-treatment. Follow-up stool examinations were typically conducted three to four weeks after the completion of therapy.[1][2] A common criterion for cure was the submission of three negative stool samples on consecutive days.[1]
III. Mechanism of Action and Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for this compound and metronidazole against Giardia lamblia.
IV. Experimental Workflow
The diagram below outlines the typical workflow of a comparative clinical trial for giardiasis treatment.
References
- 1. scialert.net [scialert.net]
- 2. This compound and metronidazole for treatment of giardiasis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of Giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. mims.com [mims.com]
- 6. Treatment of Children with Giardia lamblia Infection | AAFP [aafp.org]
- 7. bpac.org.nz [bpac.org.nz]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. Metronidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Giardiasis Guidelines: Diagnosis and Management of Infectious Diarrhea (2017) [emedicine.medscape.com]
assessing the synergistic effect of furazolidone with other antibiotics against resistant strains
For researchers, scientists, and drug development professionals, the growing threat of antibiotic resistance necessitates innovative strategies to extend the life of our existing antimicrobial arsenal. This guide explores the synergistic potential of furazolidone, a nitrofuran antibiotic, when combined with other antibiotics to combat resistant bacterial strains. By presenting key experimental data, detailed protocols, and mechanistic insights, this document serves as a resource for advancing research in combination therapies.
The principle of antibiotic synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, offers a promising avenue for overcoming resistance. This compound, a synthetic antimicrobial agent, has demonstrated significant synergistic activity with various classes of antibiotics, effectively re-sensitizing resistant bacteria to conventional treatments.
Comparative Analysis of this compound Combinations
The following tables summarize the quantitative data from studies assessing the synergistic effects of this compound with other antibiotics against specific resistant strains. The primary metric for quantifying synergy is the Fractional Inhibatory Concentration (FIC) index, where a value of ≤0.5 typically indicates a synergistic interaction.
Table 1: Synergistic Effect of this compound, Vancomycin, and Sodium Deoxycholate against Escherichia coli
| Bacterial Strain | Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Reference |
| E. coli K1508 (wild type) | This compound (FZ) | - | - | <0.13 | [1] |
| Vancomycin (VAN) | - | - | [1] | ||
| Sodium Deoxycholate (DOC) | - | - | [1] | ||
| E. coli K1508 ΔrecA | This compound (FZ) | - | - | <0.22 | [1] |
| Vancomycin (VAN) | - | - | [1] | ||
| Sodium Deoxycholate (DOC) | - | - | [1] | ||
| E. coli ATCC 25922 | This compound (FZ) | - | - | 0.11 - 0.15 | [2] |
| Vancomycin (VAN) | - | - | [2] | ||
| Sodium Deoxycholate (DOC) | - | - | [2] |
Note: Specific MIC values for individual agents and their combinations were not detailed in the abstract; however, the FICI values strongly indicate synergy.
Table 2: Synergistic Effect of this compound and Sodium Deoxycholate against Enterobacteriaceae
| Bacterial Strain | Antibiotic | FICI Range | Reference |
| Escherichia coli | This compound (FZ) + Sodium Deoxycholate (DOC) | 0.125 - 0.35 | [3] |
| Salmonella enterica | This compound (FZ) + Sodium Deoxycholate (DOC) | 0.125 - 0.35 | [3] |
| Citrobacter gillenii | This compound (FZ) + Sodium Deoxycholate (DOC) | 0.125 - 0.35 | [3] |
| Klebsiella pneumoniae | This compound (FZ) + Sodium Deoxycholate (DOC) | 0.125 - 0.35 | [3] |
Mechanisms of Synergy
The synergistic interactions of this compound are often multifaceted, involving the disruption of multiple cellular pathways.
This compound, Vancomycin, and Sodium Deoxycholate Synergy
A proposed mechanism for the synergy between this compound, vancomycin, and sodium deoxycholate against Gram-negative bacteria like E. coli involves a multi-pronged attack on the bacterial cell.[1][4][5] Transcriptomic analysis reveals that this combination induces:
-
Iron Starvation: this compound and sodium deoxycholate trigger a response indicative of iron starvation.[1][4][5]
-
Decreased Respiration and Metabolism: The combination leads to a reduction in cellular respiration and metabolic activity.[1][4][5]
-
Translational Stress: The bacterial protein synthesis machinery is put under stress.[1][4][5]
-
Envelope Stress: Vancomycin, known to inhibit peptidoglycan synthesis, induces envelope stress.[1][4][5]
-
SOS Response Modulation: this compound is known to cause DNA damage and induce the SOS response. The presence of vancomycin appears to modulate this response, potentially increasing the lethality of the DNA damage.[1]
Resistance to this compound-Vancomycin Synergy
The development of resistance to this synergistic combination has been linked to mutations in the riboflavin biosynthesis pathway. Specifically, mutations in the ribB and ribE genes can lead to decreased activity of the nitroreductase enzymes responsible for activating the this compound prodrug.[6] This highlights a potential mechanism of resistance that could be monitored in clinical settings.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of antibiotic combinations.
1. Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of each antibiotic in an appropriate solvent (e.g., water, DMSO).
-
Sterilize the stock solutions by filtration.
2. Microtiter Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis, perform serial dilutions of Antibiotic A in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Along the y-axis, perform serial dilutions of Antibiotic B in the same broth medium.
-
The final plate should contain a grid of wells with varying concentrations of both antibiotics. Include wells with each antibiotic alone as controls.
3. Inoculum Preparation:
-
Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
4. Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
5. Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference or Additive
-
FICI > 4.0: Antagonism
-
Time-Kill Curve Assay
Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.
1. Preparation:
-
Prepare antibiotic solutions at desired concentrations (e.g., 0.5x, 1x, 2x MIC) alone and in combination in a suitable broth.
-
Prepare a bacterial inoculum as described for the checkerboard assay.
2. Experiment Setup:
-
Add the bacterial inoculum to flasks containing the antibiotic solutions and a control flask with no antibiotic.
-
Incubate all flasks at 37°C with shaking.
3. Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
4. Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on each plate to determine the viable bacterial count (CFU/mL) at each time point.
5. Data Analysis:
-
Plot the log10 CFU/mL versus time for each antibiotic condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Conclusion and Future Directions
The presented data strongly support the potential of this compound as a synergistic partner to overcome antibiotic resistance in various bacterial pathogens. The combination of this compound with vancomycin and sodium deoxycholate demonstrates a powerful effect against Gram-negative bacteria, a significant area of unmet medical need.
Further research is warranted to explore the synergistic potential of this compound with a broader range of antibiotics, including aminoglycosides and polymyxins, against a wider panel of multidrug-resistant clinical isolates. Elucidating the precise molecular mechanisms of synergy will be crucial for the rational design of novel combination therapies. The experimental protocols outlined in this guide provide a framework for conducting such investigations, ultimately contributing to the development of effective strategies to combat the global challenge of antibiotic resistance.
References
- 1. repository.unar.ac.id [repository.unar.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. In vitro synergy between sodium deoxycholate and this compound against enterobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Antibiotic Synergy in Extensively Drug-Resistant Acinetobacter baumannii: the Effect of Testing by Time-Kill, Checkerboard, and Etest Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activities of Antibiotic Combinations against Resistant Strains of Pseudomonas aeruginosa in a Model of Infected THP-1 Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro activity of four new fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Furazolidone's Bacterial Onslaught: A Genetic Validation of its Mechanism of Action
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Furazolidone, a synthetic nitrofuran antibiotic, has long been a therapeutic option for a range of bacterial and protozoal infections. Its efficacy stems from a unique mechanism of action that culminates in lethal DNA damage to the pathogen. This guide delves into the genetic studies that have been pivotal in validating this mechanism, offering a comparative analysis of its performance against other antimicrobials, and providing detailed experimental methodologies for researchers in the field.
Mechanism of Action: A Genetically Confirmed Pathway
The bactericidal activity of this compound is not inherent to the drug itself but is initiated by the metabolic machinery of the target bacteria. The core of its mechanism, confirmed through extensive genetic research, involves a multi-step process:
-
Reductive Activation: Upon entering the bacterial cell, this compound is activated by nitroreductase enzymes.[1] In many Gram-negative bacteria, such as Escherichia coli and Salmonella, this activation is primarily carried out by two key oxygen-insensitive nitroreductases, NfsA and NfsB.[2] Genetic knockout studies have demonstrated that mutations leading to the inactivation of these enzymes result in a significant increase in resistance to this compound.[2][3]
-
Generation of Reactive Intermediates: The reduction of the nitro group on the this compound molecule by NfsA and NfsB generates highly reactive cytotoxic intermediates.[1] These intermediates are the primary agents responsible for the drug's antimicrobial effect.
-
DNA Damage: The reactive intermediates wreak havoc within the bacterial cell, with DNA being a primary target.[1] They induce inter-strand cross-links and strand breaks in the bacterial DNA.[4][5] This extensive damage disrupts crucial cellular processes like DNA replication and transcription, ultimately leading to cell death.[1]
-
Inhibition of Bacterial Enzymes: Beyond direct DNA damage, this compound and its metabolites can also interfere with essential bacterial enzyme systems, including monoamine oxidase, further disrupting cellular metabolism.[6]
Performance Comparison: this compound vs. Alternatives
The clinical utility of an antibiotic is determined by its efficacy against target pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and commonly used alternatives against key bacterial species. A lower MIC value indicates greater potency.
Table 1: Comparative MIC Values (µg/mL) Against Escherichia coli
| Antibiotic | Wild-Type MIC Range | nfsA/nfsB Mutant MIC Range | Fold Increase in Resistance |
| This compound | 0.25 - 2[7] | 4 - 8[7] | 2 to 5-fold[7] |
| Ciprofloxacin | ≤0.06[8] | Not Applicable | - |
| Amoxicillin | 2 - 8 | Not Applicable | - |
Table 2: Comparative MIC Values (µg/mL) Against Salmonella spp.
| Antibiotic | Susceptible Isolate MIC | Resistant Isolate (with nfsA mutation) MIC |
| This compound | 32[7] | 512[7] |
| Ciprofloxacin | ≤0.06 - 0.125 | ≥0.12[9] |
| Ceftriaxone | ≤1.0 | >1.0[9] |
Table 3: Comparative MIC Values (µg/mL) Against Helicobacter pylori
| Antibiotic | MIC Range |
| This compound | 0.12[10] |
| Amoxicillin | 0.016 - 0.25[10] |
| Clarithromycin | 0.016 - 0.25[10] |
| Metronidazole | 8 - 32[10] |
| Tetracycline | 0.016 - 0.25[10] |
Genetic Validation: Key Experimental Protocols
The validation of this compound's mechanism of action heavily relies on genetic manipulation of the target bacteria and subsequent phenotypic analysis. Below are detailed methodologies for key experiments.
Generation of Nitroreductase Knockout Mutants
This protocol describes the generation of nfsA and nfsB knockout mutants in E. coli to study their role in this compound resistance.
a. Mutant Selection:
-
Prepare Mueller-Hinton (MH) agar plates containing varying concentrations of this compound (e.g., 2 µg/mL, 4 µg/mL, 8 µg/mL).
-
Spread a culture of wild-type E. coli (e.g., strain K-12) onto the plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Colonies that grow on the this compound-containing plates are selected as potential resistant mutants. First-step resistance is often associated with nfsA mutations, while second-step mutations at higher concentrations can involve nfsB.[2]
b. Genetic Characterization:
-
Isolate genomic DNA from the resistant colonies.
-
Amplify the nfsA and nfsB genes using Polymerase Chain Reaction (PCR) with specific primers.
-
Sequence the PCR products to identify mutations (e.g., point mutations, insertions, deletions) within the nitroreductase genes.[3]
c. Confirmation of Resistance:
-
Determine the MIC of this compound for the confirmed mutants using broth microdilution or agar dilution methods according to CLSI guidelines.
-
Compare the MIC of the mutants to the wild-type strain to quantify the fold-increase in resistance.[7]
Quantification of Nitroreductase Activity
This spectrophotometric assay measures the activity of nitroreductase enzymes in bacterial cell extracts.
a. Preparation of Cell Lysate:
-
Grow bacterial cultures (wild-type and mutants) to mid-log phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer).
-
Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.
-
Centrifuge the lysate to remove cell debris and collect the supernatant containing the soluble proteins.
b. Spectrophotometric Assay:
-
The assay mixture typically contains:
-
Phosphate buffer
-
NADH or NADPH as an electron donor
-
A chromogenic substrate that changes color upon reduction by nitroreductases (e.g., menadione and cytochrome c).
-
The bacterial cell lysate.
-
-
The reaction is initiated by the addition of the cell lysate.
-
The reduction of the substrate is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
-
Nitroreductase activity is calculated based on the rate of absorbance change and the protein concentration of the lysate. A decrease in activity in mutant strains compared to the wild-type validates the role of the mutated gene in this compound activation.[7]
Assessment of this compound-Induced DNA Damage
This section outlines methods to quantify the DNA cross-linking effect of this compound.
a. Treatment of Bacteria:
-
Expose bacterial cultures to different concentrations of this compound for a defined period.
-
Harvest the cells and lyse them to extract the genomic DNA.
b. Quantification of Inter-strand Cross-links: Several methods can be employed to quantify the extent of DNA cross-linking:[4]
-
UV Absorption Spectrophotometry: Cross-linked DNA is more resistant to thermal denaturation. The hyperchromicity (increase in UV absorbance at 260 nm) upon heating is lower for cross-linked DNA compared to non-cross-linked DNA.
-
Hydroxyapatite Chromatography: This method separates single-stranded and double-stranded DNA. After heat denaturation and rapid cooling, non-cross-linked DNA remains single-stranded and elutes at a lower phosphate buffer concentration from the hydroxyapatite column, while cross-linked DNA renatures and elutes at a higher buffer concentration.
-
Fluorescence Analysis with Ethidium Bromide: Ethidium bromide intercalates into double-stranded DNA and fluoresces. The fluorescence intensity decreases upon denaturation. Cross-linked DNA will show a smaller decrease in fluorescence after a denaturation-renaturation cycle.
-
S1 Endonuclease Assay: S1 nuclease specifically digests single-stranded DNA. After denaturation and renaturation, the amount of DNA resistant to S1 nuclease digestion is a measure of the extent of cross-linking.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's mechanism of action pathway in bacteria.
Caption: Experimental workflow for genetic validation of this compound resistance.
References
- 1. Ciprofloxacin, amoxicillin, and aminoglycosides stimulate genetic and phenotypic changes in uropathogenic Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Oxygen-Insensitive Nitroreductases: Analysis of the Roles of nfsA and nfsB in Development of Resistance to 5-Nitrofuran Derivatives in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A systematic review of recent outbreaks and the efficacy and safety of drugs approved for the treatment of Salmonella infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visual quantification of DNA double-strand breaks in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorioacademico.upc.edu.pe [repositorioacademico.upc.edu.pe]
- 8. Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1367. Resistance to Ceftriaxone and Ciprofloxacin in Nontyphoidal Salmonella from Humans and Relatedness to Isolates from Animal Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Side Effect Profiles of Furazolidone and Nitazoxanide in Protozoal Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiprotozoal therapeutics, both furazolidone and nitazoxanide have established roles in the management of intestinal infections. While their efficacy is a primary consideration, a thorough understanding of their respective side effect profiles is paramount for informed clinical use and future drug development. This guide provides a detailed, objective comparison of the adverse effects associated with this compound and nitazoxanide, supported by available experimental data, methodologies, and visualizations of their toxicological pathways.
Comparative Analysis of Adverse Events
Clinical data reveals distinct differences in the side effect profiles of this compound and nitazoxanide. This compound, a nitrofuran antibiotic, is associated with a broader range of adverse effects, some of which can be significant. In contrast, nitazoxanide, a thiazolide antiparasitic agent, is generally better tolerated, with side effects that are typically mild and transient.
A comprehensive review of 10,443 patients treated with this compound reported an overall adverse reaction rate of approximately 8.3%.[1] Among those experiencing side effects, nausea with or without vomiting was the most prevalent, affecting 51% of this subgroup.[1] Another study focusing on the treatment of giardiasis in children found that 10% of those treated with this compound reported adverse effects significant enough to be mentioned.[2] In a separate comparative trial, dark urine was observed in 25% of children receiving this compound, with malaise also being a notable side effect.[3][4]
Nitazoxanide has demonstrated a more favorable safety profile in clinical trials. Pooled data from multiple studies indicate that the most common adverse reactions, occurring in 2% or more of patients, include abdominal pain, headache, chromaturia (discoloration of urine), and nausea.[5] In pediatric patients, the most frequently reported adverse events were abdominal pain (7.8%), diarrhea (2.1%), vomiting (1.1%), and headache (1.1%).[6]
The following table summarizes the incidence of common adverse effects reported for this compound and nitazoxanide from various clinical studies. It is important to note that direct head-to-head comparative trials with comprehensive side effect profiling are limited, and therefore, comparisons across different studies should be interpreted with caution.
| Adverse Effect | This compound | Nitazoxanide |
| Gastrointestinal | ||
| Nausea and Vomiting | Common (51% of patients with adverse reactions)[1] | ≥2%[5] |
| Abdominal Pain | Reported | 7.8% (pediatric)[6], ≥2% (pooled data)[5] |
| Diarrhea | Reported | 2.1% (pediatric)[6] |
| Neurological | ||
| Headache | Reported | 1.1% (pediatric)[6], ≥2% (pooled data)[5] |
| Malaise | 12.9% (in a pediatric study)[3][4] | Less commonly reported |
| Renal/Genitourinary | ||
| Dark/Discolored Urine | 25% (in a pediatric study)[3][4] | ≥2% (Chromaturia)[5] |
| General | ||
| Overall Incidence of Adverse Reactions | ~8.3%[1] | Not explicitly stated in pooled data |
Experimental Protocols for Adverse Event Assessment
The evaluation of adverse drug reactions (ADRs) in clinical trials is a critical component of drug safety assessment. The data presented in this guide are derived from studies that likely employed a combination of the following established methodologies:
-
Systematic Data Collection: Clinical trial protocols for antiprotozoal agents typically include specific procedures for the systematic collection of adverse event (AE) data.[7] This involves using standardized case report forms (CRFs) where investigators record any unfavorable or unintended sign, symptom, or disease temporally associated with the use of the medicinal product.[8]
-
Structured Questionnaires and Checklists: To ensure comprehensive data capture, structured questionnaires or checklists are often utilized.[9] These tools prompt investigators and patients to report on a predefined list of potential adverse effects, which helps in identifying both expected and unexpected reactions.
-
Severity and Causality Assessment: Reported AEs are typically graded for severity (e.g., mild, moderate, severe) and assessed for their causal relationship to the investigational drug. The Naranjo algorithm or similar causality assessment tools are often employed to determine the likelihood that an adverse event is a true adverse drug reaction.
-
Spontaneous Reporting: In addition to solicited reports, spontaneous reporting of any adverse events by patients or investigators at any time during the trial is a crucial component of safety monitoring.
-
Laboratory Monitoring: Clinical trial protocols often include a schedule for routine laboratory tests (e.g., complete blood count, liver function tests, renal function tests) to monitor for potential organ toxicity, even in the absence of clinical symptoms.
The following diagram illustrates a generalized workflow for the identification and reporting of adverse events in a clinical trial setting.
References
- 1. Adverse reactions to this compound and other drugs. A comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. docsdrive.com [docsdrive.com]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ro.hksyu.edu [ro.hksyu.edu]
- 8. Adverse event identification and reporting - International Society of Nephrology [theisn.org]
- 9. ccrps.org [ccrps.org]
Furazolidone: A Potent Alternative for Eradicating Metronidazole-Resistant Helicobacter pylori
For researchers, scientists, and drug development professionals, the rising prevalence of metronidazole-resistant Helicobacter pylori strains poses a significant challenge to effective treatment. This guide provides a comprehensive comparison of the efficacy of furazolidone and metronidazole against H. pylori, with a focus on metronidazole-resistant isolates, supported by experimental data and detailed protocols.
The failure of standard therapeutic regimens for H. pylori infection is frequently attributed to antibiotic resistance, with metronidazole resistance being a primary concern in many regions. Emerging evidence strongly supports the use of this compound as an effective alternative, demonstrating high efficacy both in vitro and in clinical settings against strains that are resistant to metronidazole.
In Vitro Susceptibility: A Clear Advantage for this compound
Laboratory studies consistently demonstrate the potent activity of this compound against H. pylori, including strains that exhibit high-level resistance to metronidazole. In a notable study, while 33% of H. pylori isolates were found to be resistant to metronidazole, all of these isolates remained susceptible to this compound.[1] This lack of cross-resistance is a critical advantage in clinical practice.
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in vitro potency. For metronidazole, resistance in H. pylori is typically defined by an MIC of ≥8 µg/mL. In contrast, this compound consistently exhibits low MICs, indicating greater activity against the bacterium.
| Antibiotic | H. pylori Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Breakpoint (µg/mL) |
| This compound | Metronidazole-Susceptible | ≤0.5 | ≤1.0 | >2.0 |
| Metronidazole-Resistant | ≤0.5 | ≤1.0 | ||
| Metronidazole | Metronidazole-Susceptible | <8.0 | <8.0 | ≥8.0 |
| Metronidazole-Resistant | >32.0 | >64.0 |
Note: MIC₅₀ and MIC₉₀ values are representative figures compiled from multiple studies. Actual values may vary between studies.
Clinical Efficacy: Superior Eradication Rates in the Face of Resistance
Clinical trials have corroborated the in vitro findings, showing that this compound-based regimens achieve significantly higher eradication rates for H. pylori infection, particularly in populations with a high prevalence of metronidazole resistance.
In a comparative study, a quadruple therapy regimen containing this compound achieved an impressive 82% eradication rate, whereas the metronidazole-based counterpart only succeeded in 56% of patients. Furthermore, in patients who had previously failed a metronidazole-containing treatment, a subsequent this compound-based quadruple therapy resulted in a 90% eradication rate.[1] These findings underscore the clinical utility of this compound as a rescue therapy.
| Treatment Regimen | Patient Population | Eradication Rate (Per-Protocol) |
| This compound-based Quadruple Therapy | Naive Patients | 82% |
| Metronidazole-based Quadruple Therapy | Naive Patients | 56% |
| This compound-based Quadruple Therapy | Failed Metronidazole Therapy | 90% |
Experimental Protocols
Accurate and reproducible antimicrobial susceptibility testing is paramount for both clinical management and research. The following are detailed methodologies for the two most common methods used for H. pylori.
Agar Dilution Method
The agar dilution method is considered the gold standard for determining the MIC of an antibiotic against H. pylori.
1. Media Preparation:
-
Prepare Mueller-Hinton agar supplemented with 5-10% aged sheep or horse blood.
-
Incorporate doubling dilutions of the antimicrobial agent (this compound or metronidazole) into the molten agar before pouring the plates.
-
A control plate with no antibiotic should also be prepared.
2. Inoculum Preparation:
-
Harvest H. pylori from a 3- to 5-day-old culture on a non-selective agar plate.
-
Suspend the bacterial colonies in a suitable broth (e.g., Brucella broth or saline) to achieve a turbidity equivalent to a 1.0 McFarland standard (approximately 3 x 10⁸ CFU/mL).
3. Inoculation and Incubation:
-
Using a multipoint inoculator, deliver a standardized volume of the bacterial suspension onto the surface of the agar plates, including the control plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 72 hours.
4. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
Disk Diffusion Method
The disk diffusion method is a simpler, qualitative alternative to the agar dilution method for assessing antibiotic susceptibility.
1. Media and Inoculum Preparation:
-
Prepare Mueller-Hinton agar plates supplemented with 5-10% aged sheep or horse blood.
-
Prepare a bacterial suspension with a turbidity equivalent to a 3.0 McFarland standard (approximately 9 x 10⁸ CFU/mL).
2. Inoculation and Disk Placement:
-
Evenly swab the entire surface of the agar plate with the bacterial suspension.
-
Allow the surface to dry for a few minutes.
-
Aseptically place antibiotic disks (e.g., 5 µg metronidazole) onto the inoculated agar surface.
3. Incubation and Measurement:
-
Incubate the plates under microaerophilic conditions at 37°C for 72 hours.
-
Measure the diameter of the zone of growth inhibition around each disk in millimeters.
4. Interpretation of Results:
-
The zone diameters are interpreted as susceptible, intermediate, or resistant based on established breakpoints (e.g., for metronidazole, a zone of <16 mm may indicate resistance).
Visualizing the Workflow and Treatment Logic
To further clarify the experimental and clinical decision-making processes, the following diagrams illustrate the workflow for antimicrobial susceptibility testing and the logical positioning of this compound in the treatment of H. pylori infection.
Experimental workflow for H. pylori antimicrobial susceptibility testing.
Logical pathway for using this compound after metronidazole failure.
References
A Comparative Analysis of Furazolidone and Clarithromycin in Helicobacter pylori Eradication Regimens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of furazolidone- and clarithromycin-based regimens for the eradication of Helicobacter pylori (H. pylori). The emergence of antibiotic resistance necessitates a continuous evaluation of therapeutic strategies. This document synthesizes experimental data on the efficacy, safety, and resistance profiles of these two critical antibiotics to inform clinical research and drug development.
Comparative Efficacy of Eradication Regimens
The success of H. pylori eradication is paramount in preventing associated gastroduodenal diseases. Historically, clarithromycin-based triple therapy, consisting of a proton pump inhibitor (PPI), clarithromycin, and amoxicillin or metronidazole, has been a standard first-line treatment.[1][2] However, its efficacy has been compromised by rising clarithromycin resistance.[2][3] this compound, a nitrofuran antibiotic, has emerged as a valuable alternative, particularly in regions with high clarithromycin resistance.[4][5]
The following tables summarize the eradication rates from various clinical trials comparing this compound- and clarithromycin-containing regimens.
Table 1: Comparison of Eradication Rates in First-Line Therapy
| Study / Regimen | Duration (Days) | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) |
| This compound-based Quadruple Therapy | |||
| Alavinejad et al. (2020)[6] | 14 | 82.1% | Not Reported |
| Fakheri et al. (2014)[7] | 14 | Not Reported | 93% |
| Clarithromycin-based Triple/Quadruple Therapy | |||
| Alavinejad et al. (2020)[6] | 14 | 80.9% | Not Reported |
| Fakheri et al. (2014)[7] | 10 | Not Reported | 63.7% |
| ACT-10 Study Group (1998)[8] | 10 | 88% | 91% |
Table 2: Efficacy in Rescue Therapy for Persistent Infection
| Study / Regimen | Duration (Days) | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) |
| This compound-based Rescue Therapy | |||
| Gisbert et al. (2021)[9] (≥5 prior failures) | 14 | 63% | 63% |
| Zullo et al. (2013)[10] (Pooled Analysis) | 7-14 | 77.6% | 81.7% |
| Clarithromycin-based Rescue Therapy | |||
| ACG Guidelines (2017)[3] (Recommendation) | 14 | Variable, often low if previously used | Variable |
Safety and Tolerability Profile
The incidence and severity of adverse effects are critical considerations for patient compliance and treatment success. Both this compound and clarithromycin are associated with side effects, though the profiles differ.
Table 3: Comparative Incidence of Adverse Events
| Adverse Event | This compound-based Regimens | Clarithromycin-based Regimens |
| Overall Incidence | 33.2% (Pooled Analysis)[10] | 33% (ACT-10 Study)[8] |
| Gastrointestinal Upset | Common[6][11] | Common (nausea, vomiting, diarrhea)[12][13] |
| Taste Disturbance (Bitter Taste) | Reported[6] | Common |
| Headache and Dizziness | Reported[6] | Reported[12] |
| Severe Adverse Events | 3.8% (Pooled Analysis)[10] | Discontinuation rate: 1.5% - 5%[8] |
Concerns have been raised about the potential genotoxic and carcinogenic effects of this compound based on animal studies; however, clinical evidence in humans remains unsubstantiated.[10][14]
Antibiotic Resistance Landscape
Antibiotic resistance is a major determinant of treatment failure.[3] Resistance to clarithromycin is a global concern and is primarily due to point mutations in the 23S rRNA gene.[1][15] In contrast, resistance to this compound is relatively low in many regions.[16]
Table 4: Antibiotic Resistance Rates
| Antibiotic | Mechanism of Resistance | Reported Resistance Rates |
| Clarithromycin | Point mutations in the 23S rRNA gene (A2142G, A2143G)[15] | >15% in many regions, limiting its empirical use[3] |
| This compound | Mutations in genes encoding nitroreductases (e.g., porD, oorD)[17] | Generally low (0-4%), but increasing in some areas[16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of clinical findings. Below are representative experimental protocols for comparative studies of this compound and clarithromycin.
This compound-based Quadruple Therapy Protocol
-
Study Design: A randomized, multicenter clinical trial.[6]
-
Patient Population: Adult patients with confirmed H. pylori infection (diagnosed by rapid urease test, histology, or urea breath test) and peptic ulcer disease or non-ulcer dyspepsia.
-
Exclusion Criteria: Previous eradication therapy, allergy to study medications, severe concomitant diseases, pregnancy, or lactation.
-
Treatment Regimen:
-
Assessment of Eradication: Urea Breath Test (UBT) performed at least 4 weeks after the completion of antibiotic therapy and 2 weeks after discontinuing PPIs.[6]
-
Assessment of Adverse Events: Patient questionnaires and interviews during and after treatment.
Clarithromycin-based Triple Therapy Protocol
-
Study Design: A randomized controlled trial.[8]
-
Patient Population: Adult patients with active duodenal ulcers and confirmed H. pylori infection.
-
Exclusion Criteria: Similar to the this compound protocol.
-
Treatment Regimen:
-
Assessment of Eradication: Endoscopy with biopsy for culture and histology, and 13C-Urea Breath Test (13C-UBT) at 4-6 weeks post-treatment.[8]
-
Assessment of Adverse Events: Patient-reported outcomes and physician assessment.
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms of these antibiotics and the host response to H. pylori is fundamental for developing novel therapeutic strategies.
Mechanism of Action:
-
This compound: This nitrofuran antibiotic is a DNA-damaging agent.[16] Inside the bacterial cell, it is reduced to reactive intermediates that can bind to and induce cross-links in bacterial DNA, thereby inhibiting DNA replication and causing cell death.[17] It also interferes with bacterial enzyme systems.[16]
-
Clarithromycin: As a macrolide antibiotic, clarithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[12][13] This action prevents the translocation of peptides, ultimately halting bacterial growth.[13] It is generally considered bacteriostatic but can be bactericidal at high concentrations.[13]
Signaling Pathways in H. pylori Infection:
H. pylori infection triggers a complex inflammatory response in the gastric mucosa by activating multiple host cell signaling pathways. The cag pathogenicity island (PAI) plays a crucial role in this process.[19]
Caption: H. pylori-induced inflammatory signaling pathway.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing this compound- and clarithromycin-based therapies.
Caption: Comparative experimental workflow diagram.
Conclusion
The choice between this compound and clarithromycin for H. pylori eradication is increasingly influenced by local antibiotic resistance patterns. While clarithromycin-based triple therapy remains effective in areas with low resistance, its utility is declining globally.[1][3] this compound-based quadruple therapy presents a potent and cost-effective alternative, demonstrating high eradication rates even in rescue scenarios.[5][10][20] However, clinicians should remain mindful of its side effect profile.[11] Continued research into novel therapeutic combinations, guided by antimicrobial susceptibility testing, is essential to optimize H. pylori eradication strategies and mitigate the growing challenge of antibiotic resistance.
References
- 1. Clarithromycin-Based Triple Therapy is Still Useful as an Initial Treatment for Helicobacter pylori Infection in the Dominican Republic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proton pump inhibitor‐ and clarithromycin‐based triple therapies for Helicobacter pylori eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H. pylori Infection: ACG Updates Treatment Recommendations | AAFP [aafp.org]
- 4. brieflands.com [brieflands.com]
- 5. Application of this compound in Helicobacter pylori infection eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of this compound Versus Clarithromycin for Eradication of Helicobacter Pylori Infection: A Randomized Multicenter Clinical Trial [aeji.journals.ekb.eg]
- 7. brieflands.com [brieflands.com]
- 8. Short-course therapy with amoxycillin-clarithromycin triple therapy for 10 days (ACT-10) eradicates Helicobacter pylori and heals duodenal ulcer. ACT-10 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound-based Therapies for Helicobacter pylori Infection: A Pooled-data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparing Two Treatment Regimens for Helicobacter pylori Eradication: this compound or Clarithromycin? - Journal of Gorgan University of Medical Sciences [goums.ac.ir]
- 12. youtube.com [youtube.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Safety of this compound-containing regimen in Helicobacter pylori infection: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pathophysiology of antibiotic resistance: clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound: History, Mechanism of Action and Adverse Effects_Chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. A this compound-based quadruple therapy for Helicobacter pylori retreatment in patients with peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. A this compound-BASED QUADRUPLE THERAPY FOR HELICOBACTER PYLORI RETREATMENT IN PATIENTS WITH PEPTIC ULCER DISEASE | Clinics [elsevier.es]
validating the anti-cancer effects of furazolidone in xenograft mouse models
A Comparative Guide for Researchers
The antimicrobial agent furazolidone has demonstrated promising anti-cancer properties in preclinical in vitro studies, primarily through the inhibition of the NF-κB signaling pathway and the induction of apoptosis. This guide provides a comparative overview of the potential anti-cancer effects of this compound in xenograft mouse models of Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML), benchmarked against standard-of-care chemotherapies and other NF-κB inhibitors. Due to a lack of direct in vivo xenograft data for this compound, this guide utilizes data from mechanistically similar compounds and established treatments to provide a valuable resource for researchers and drug development professionals.
Performance Comparison in Xenograft Models
The following tables summarize quantitative data from xenograft studies of standard-of-care chemotherapies and NF-κB inhibitors in SCLC and AML. This data serves as a predictive framework for the potential efficacy of this compound in similar models.
Table 1: Small Cell Lung Cancer (SCLC) Xenograft Models
| Treatment Agent | Cancer Type | Xenograft Model | Key Efficacy Metrics | Source |
| Cisplatin + Etoposide | SCLC | Patient-Derived Xenograft (PDX) | Synergistic tumor growth inhibition. In some models, complete tumor regression was observed.[1][2] | [1][2] |
| NF-κB p65 siRNA | Lung Carcinoma | Lewis Lung Carcinoma Xenograft | Significant decrease in tumor weight and volume. Increased tumor cell apoptosis. | [3] |
| Danshensu (MAOB inhibitor affecting NF-κB) | Non-Small Cell Lung Cancer | A549 & NCI-H1299 Xenografts | Reduced radioresistance, suggesting inhibition of NF-κB-mediated survival pathways. | [4] |
Table 2: Acute Myeloid Leukemia (AML) Xenograft Models
| Treatment Agent | Cancer Type | Xenograft Model | Key Efficacy Metrics | Source |
| Cytarabine + Doxorubicin | AML | Patient-Derived Xenograft (PDX) | Reduced disease burden and increased survival.[5][6][7][8] | [5][6][7][8] |
| Cytarabine + Daunorubicin | AML | Patient-Derived Xenograft (PDX) | Effective in refractory AML models.[9] | [9] |
| FLT3 Inhibitor + NF-κB Inhibitor (PTL) | AML | AML Xenograft | Reduced tumor growth and increased apoptosis. | [10] |
| NF-κB Inhibition (Bortezomib) | AML | In vitro models suggest targeting NF-κB is a viable strategy. | Blocks degradation of IκBα, sequestering NF-κB in the cytoplasm.[11] | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for evaluating anti-cancer agents in xenograft models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In vitro and in vivo effects of cisplatin and etoposide in combination on small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knockdown of NF-κB p65 subunit expression suppresses growth of nude mouse lung tumour cell xenografts by inhibition of Bcl-2 apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
Comparative Analysis of Furazolidone and Other Nitrofurans on Bacterial Ribosome Function: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of furazolidone and other common nitrofurans, specifically nitrofurantoin and nitrofurazone, focusing on their impact on bacterial ribosome function. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of antimicrobial agents and the development of novel therapeutics.
Abstract
Nitrofurans are a class of synthetic broad-spectrum antimicrobial agents that have been in clinical use for decades. Their mode of action is complex and multifaceted, involving the intracellular reduction of the nitrofuran ring to highly reactive intermediates. These intermediates can damage multiple cellular targets, including DNA, metabolic enzymes, and the protein synthesis machinery. This guide delves into the specific effects of this compound, nitrofurantoin, and nitrofurazone on bacterial ribosomes, providing a comparative overview of their inhibitory actions, available quantitative data, and detailed experimental protocols for further investigation.
Mechanism of Action: Inhibition of Protein Synthesis
Nitrofurans are prodrugs that must be activated by bacterial nitroreductases to exert their antimicrobial effects.[1] The resulting reactive intermediates are known to inhibit bacterial protein synthesis.[2][3] This inhibition is a key aspect of their bactericidal or bacteriostatic activity.
The reduced metabolites of nitrofurans, such as nitro-anion-free radicals and hydroxylamine, can nonspecifically bind to ribosomal components, including ribosomal proteins and ribosomal RNA (rRNA).[4][5] This binding disrupts the normal function of the ribosome, leading to the cessation of protein synthesis.[5] Studies have shown that for nitrofurantoin, this can involve a nonspecific attack on ribosomal proteins and rRNA at bactericidal concentrations.[4] Similarly, a metabolite of radioactively labeled nitrofurazone has been observed to bind to ribosomal subunits.[6] While the precise binding sites and the exact nature of the interactions are not fully elucidated for all nitrofurans, the consensus is that their reactive intermediates interfere with the translational machinery.[2][3]
Comparative Data on Ribosomal Inhibition
Direct comparative quantitative data on the inhibition of bacterial ribosome function by different nitrofurans is limited in the existing scientific literature. However, a qualitative and indirect comparison can be drawn from available studies on their overall antibacterial activity and specific effects on protein synthesis.
Table 1: Comparison of Minimum Inhibitory Concentrations (MICs) of Nitrofurans against Common Uropathogens
| Organism | Furazidin (mg/L) | Nitrofurantoin (mg/L) |
| Enterobacteriaceae | 4 - 64 | 16 - 64 |
| Gram-positive cocci | 2 - 4 | 8 - 64 |
| Anaerobic bacteria | 0.5 | 4 |
Source: Adapted from a study comparing furazidin and nitrofurantoin.[7] Note: Furazidin is another nitrofuran derivative. This table illustrates the range of antibacterial potency, which is an indirect indicator of the overall effectiveness of the drugs, including their impact on protein synthesis.
Experimental Protocols
To facilitate further comparative research, this section provides detailed methodologies for key experiments used to assess the impact of antibiotics on bacterial ribosome function. These protocols are based on established methods and can be adapted for a direct comparative analysis of this compound and other nitrofurans.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free bacterial translation system.
Objective: To determine and compare the 50% inhibitory concentration (IC50) of this compound, nitrofurantoin, and nitrofurazone on bacterial protein synthesis.
Materials:
-
E. coli S30 extract system for in vitro translation
-
Reporter plasmid DNA (e.g., encoding luciferase or β-galactosidase)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., [³⁵S]-methionine)
-
ATP, GTP, and an energy regenerating system (e.g., creatine phosphate and creatine kinase)
-
This compound, nitrofurantoin, and nitrofurazone stock solutions in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare the in vitro translation reaction mixture containing the S30 extract, reporter plasmid, non-radiolabeled amino acids, ATP, GTP, and the energy regenerating system in a reaction buffer.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add varying concentrations of this compound, nitrofurantoin, or nitrofurazone to the respective tubes. Include a solvent-only control (no drug) and a negative control (no DNA).
-
Initiate the reaction by adding the radiolabeled amino acid.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the precipitated protein by vacuum filtration onto glass fiber filters.
-
Wash the filters with cold TCA and then ethanol to remove unincorporated radiolabeled amino acids.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each drug concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the drug concentration and determine the IC50 value for each nitrofuran.
Toeprinting Analysis
Toeprinting is a primer extension inhibition assay used to map the precise position of a stalled ribosome on an mRNA transcript. This can reveal if a drug inhibits translation at a specific step, such as initiation or elongation at particular codons.[8][9]
Objective: To identify and compare the ribosome stalling patterns on a specific mRNA template in the presence of this compound, nitrofurantoin, and nitrofurazone.
Materials:
-
Linearized DNA template containing a T7 promoter followed by the gene of interest
-
In vitro transcription/translation coupled system (e.g., PURE system)
-
A specific DNA primer that anneals downstream of the potential stalling sites, labeled with a radioactive isotope (e.g., [³²P]) or a fluorescent dye
-
Reverse transcriptase
-
dNTPs
-
This compound, nitrofurantoin, and nitrofurazone stock solutions
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Set up the in vitro transcription/translation reaction with the DNA template.
-
Add the nitrofuran compound to be tested at a desired concentration. A no-drug control should be included.
-
Incubate the reaction at 37°C to allow for transcription and translation, leading to ribosome stalling at drug-sensitive sites.
-
Anneal the labeled primer to the mRNA in the reaction mixture.
-
Perform a primer extension reaction using reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA strand until it is blocked by a stalled ribosome.
-
Terminate the reaction and purify the cDNA products.
-
Separate the cDNA products by size using denaturing PAGE.
-
Visualize the bands using a phosphorimager (for radiolabeled primers) or a fluorescence scanner. The size of the truncated cDNA fragment (the "toeprint") indicates the position of the stalled ribosome on the mRNA.
-
Compare the toeprinting patterns generated by each nitrofuran to determine if they induce stalling at similar or different locations.
Visualizing the Mechanism of Action and Experimental Workflow
General Mechanism of Nitrofuran Action
The following diagram illustrates the general mechanism of action for nitrofurans, leading to the inhibition of bacterial protein synthesis.
Caption: General mechanism of nitrofuran activation and inhibition of protein synthesis.
Experimental Workflow for Comparative Analysis
The following diagram outlines the logical workflow for a comparative analysis of different nitrofurans on bacterial ribosome function.
Caption: Workflow for comparing the effects of nitrofurans on ribosome function.
Conclusion
This compound, along with other nitrofurans like nitrofurantoin and nitrofurazone, effectively inhibits bacterial growth by targeting multiple cellular processes, with the inhibition of protein synthesis being a significant mechanism. The activation of these drugs by bacterial nitroreductases leads to the formation of reactive intermediates that bind to and disrupt the function of bacterial ribosomes. While direct quantitative comparisons of their effects on ribosome function are not extensively documented, the provided experimental protocols offer a robust framework for conducting such a comparative analysis. Further research in this area is crucial for a deeper understanding of the subtle differences in the mechanisms of these important antimicrobial agents and for the future development of more effective and specific ribosome-targeting drugs.
References
- 1. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 4. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of nitrofurazone on bacterial RNA and ribosome synthesis and on the function of ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Toeprinting assay - Wikipedia [en.wikipedia.org]
Assessing the Cost-Effectiveness of Furazolidone-Based Therapies for Helicobacter pylori: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Helicobacter pylori (H. pylori) infection remains a significant global health concern, implicated in a spectrum of gastroduodenal diseases, including peptic ulcers and gastric cancer. The rising tide of antibiotic resistance has compromised the efficacy of standard clarithromycin-based triple therapies, necessitating the exploration of alternative, cost-effective treatment strategies. This guide provides a comprehensive comparison of furazolidone-based therapies with other established regimens for H. pylori eradication, supported by experimental data and detailed methodologies to inform research and clinical development.
Comparative Efficacy and Cost-Effectiveness of H. pylori Eradication Therapies
The selection of an optimal H. pylori eradication regimen hinges on a delicate balance of efficacy, safety, and economic viability. This compound, a nitrofuran antibiotic, has emerged as a promising component of multi-drug regimens, particularly in regions with high clarithromycin resistance.
Quantitative Data Summary
The following tables summarize the key performance indicators of various H. pylori eradication therapies based on data from multiple clinical studies.
Table 1: Comparison of Eradication Rates of Different H. pylori Therapies
| Therapy Regimen | Duration (Days) | Intention-to-Treat (ITT) Eradication Rate (%) | Per-Protocol (PP) Eradication Rate (%) |
| This compound-Based Quadruple Therapy | 10-14 | 83.7 - 92.0 | 86.6 - 95.8 |
| Clarithromycin-Based Triple Therapy | 7-14 | 72.0 - 86.0 | 77.4 - 87.9 |
| Bismuth-Based Quadruple Therapy | 10-14 | 81.5 - 88.2 | 88.0 - 91.7 |
| Levofloxacin-Based Triple Therapy | 7-10 | 80.9 - 87.0 | 83.1 - 90.6 |
Table 2: Incidence of Adverse Effects
| Therapy Regimen | Total Side Effects (%) | Severe Side Effects (%) |
| This compound-Based Quadruple Therapy | 19.6 - 37.5 | 3.3 - 5.5 |
| Clarithromycin-Based Triple Therapy | 14.0 - 32.0 | 2.2 - 4.0 |
| Bismuth-Based Quadruple Therapy | 20.0 - 40.0 | 1.0 - 3.0 |
| Levofloxacin-Based Triple Therapy | 15.0 - 35.0 | 2.0 - 5.0 |
Table 3: Cost-Effectiveness Analysis
| Therapy Regimen | Cost per Eradication (USD) | Incremental Cost-Effectiveness Ratio (ICER) | Key Findings |
| This compound-Based Quadruple Therapy | Lower | More cost-effective than clarithromycin-based therapy.[1][2][3][4][5] | Studies consistently demonstrate the cost-effectiveness of this compound-based regimens, particularly in regions with high clarithromycin resistance.[1][2][3][4][5] |
| Clarithromycin-Based Triple Therapy | Higher | - | Increasing clarithromycin resistance significantly impacts its cost-effectiveness. |
Experimental Protocols
Accurate diagnosis and confirmation of eradication are paramount in clinical trials assessing H. pylori therapies. The following are detailed protocols for key diagnostic procedures.
Diagnosis of H. pylori Infection
a) Rapid Urease Test (RUT)
-
Principle: This test detects the presence of urease, an enzyme produced in large quantities by H. pylori. The urease hydrolyzes urea in the test reagent to ammonia, which raises the pH and causes a color change in a phenol red indicator.
-
Sample Collection: A gastric biopsy specimen is obtained during endoscopy from the antrum or corpus of the stomach.
-
Reagents: A commercially available RUT kit containing a gel or solution with urea and a pH indicator.
-
Procedure:
-
Place the gastric biopsy specimen into the reagent well of the test kit.
-
Incubate at room temperature.
-
Observe for a color change from yellow to pink or red.
-
-
Interpretation: A color change to pink or red within 24 hours indicates a positive result for H. pylori. No color change after 24 hours is a negative result.
b) Histological Examination
-
Principle: Microscopic examination of gastric biopsy specimens to visualize H. pylori bacteria.
-
Sample Collection and Processing:
-
Gastric biopsies are fixed in 10% buffered formalin.
-
The fixed tissue is processed, embedded in paraffin, and sectioned into thin slices (4-5 µm).
-
Sections are mounted on glass slides.
-
-
Staining Procedures:
-
Hematoxylin and Eosin (H&E) Stain:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin to stain cell nuclei blue/purple.
-
Counterstain with eosin to stain cytoplasm and extracellular matrix pink/red.
-
Dehydrate and mount with a coverslip. H. pylori appear as small, curved or spiral-shaped rods on the luminal surface of the gastric epithelium.
-
-
Giemsa Stain:
-
Deparaffinize and rehydrate sections.
-
Stain with Giemsa solution.
-
Differentiate in an acetic acid solution.
-
Dehydrate and mount. H. pylori stain a distinct blue color, contrasting with the pink to purple background of the gastric mucosa.
-
-
Warthin-Starry Silver Stain:
-
Deparaffinize and rehydrate sections.
-
Sensitize the tissue with a silver nitrate solution.
-
Develop the stain with a hydroquinone-silver nitrate solution until the tissue turns golden brown.
-
Tone with gold chloride and fix with sodium thiosulfate. H. pylori and other bacteria are stained black, providing high contrast against a yellow to light brown background.
-
-
-
Microscopic Examination: A pathologist examines the stained slides under a light microscope to identify the characteristic morphology and location of H. pylori.
Confirmation of H. pylori Eradication
Urea Breath Test (UBT)
-
Principle: This non-invasive test is based on the urease activity of H. pylori. The patient ingests a solution containing ¹³C- or ¹⁴C-labeled urea. If H. pylori is present, it will break down the labeled urea, releasing labeled carbon dioxide (¹³CO₂ or ¹⁴CO₂), which is then absorbed into the bloodstream and exhaled.
-
Patient Preparation:
-
Patients must fast for at least 6 hours before the test.
-
Antibiotics and bismuth preparations should be discontinued for at least 4 weeks prior to the test.
-
Proton pump inhibitors (PPIs) should be stopped for at least 2 weeks before the test.
-
-
Procedure:
-
A baseline breath sample is collected by breathing into a collection bag or tube.
-
The patient drinks the ¹³C- or ¹⁴C-urea solution.
-
After 15-30 minutes, a second breath sample is collected.
-
-
Analysis: The breath samples are analyzed using a mass spectrometer or a scintillation counter to measure the ratio of labeled to unlabeled carbon dioxide.
-
Interpretation: A significant increase in the amount of labeled CO₂ in the second breath sample compared to the baseline indicates an active H. pylori infection. The test is considered negative if there is no significant increase.
Cost-Effectiveness Analysis Methodology
-
Principle: To compare the costs and health outcomes of different treatment strategies.
-
Methodology:
-
Perspective: The analysis is typically conducted from a healthcare payer or societal perspective.
-
Costs:
-
Direct Costs: Include costs of medications, physician visits, diagnostic tests (endoscopy, UBT), and management of adverse effects.
-
Indirect Costs: May include productivity losses due to illness or treatment.
-
-
Outcomes: The primary outcome is typically the successful eradication of H. pylori. This can be incorporated into a decision-analytic model to project long-term outcomes such as quality-adjusted life years (QALYs) gained by preventing ulcer recurrence or gastric cancer.
-
Analysis:
-
Cost-Effectiveness Ratio (CER): Calculated by dividing the total cost of a treatment by its effectiveness (e.g., cost per successful eradication).
-
Incremental Cost-Effectiveness Ratio (ICER): Calculated as the difference in cost between two interventions divided by the difference in their effectiveness. This represents the additional cost for each additional successful eradication.
-
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in assessing H. pylori therapies, the following diagrams illustrate a typical clinical trial workflow and the logical structure of a cost-effectiveness analysis.
Caption: Workflow of a randomized clinical trial for H. pylori eradication therapy.
Caption: Logical framework for a cost-effectiveness analysis of H. pylori therapies.
References
Furazolidone: A Renewed Hope in the Fight Against Multi-Drug Resistant Campylobacter Infections
A Comparative Guide for Researchers and Drug Development Professionals
The rising tide of antimicrobial resistance presents a formidable challenge to global public health. Campylobacter, a leading cause of bacterial gastroenteritis worldwide, has not been spared from this trend.[1][2][3][4] The increasing prevalence of multi-drug resistant (MDR) Campylobacter strains, particularly those resistant to first-line antibiotics such as macrolides and fluoroquinolones, necessitates the exploration of alternative therapeutic agents.[5][6][7] This guide provides a comprehensive validation of furazolidone, a nitrofuran antibiotic, as a potential therapy for MDR Campylobacter infections, presenting comparative data, experimental protocols, and key biological pathways.
Mechanism of Action: A Multi-pronged Attack
This compound, a synthetic nitrofuran derivative, exerts its bactericidal effects through a complex mechanism of action.[8][9] Upon entering the bacterial cell, the drug is activated via the reduction of its 5-nitrofuran ring by bacterial nitroreductases.[8][9] This process generates highly reactive electrophilic radical intermediates.[1] These intermediates are the primary agents of cytotoxicity, targeting multiple cellular components simultaneously.[9] They induce DNA damage, including strand breaks and cross-linking, which effectively halts DNA replication and transcription.[9] Furthermore, these reactive molecules disrupt various bacterial enzyme systems, including those involved in the Krebs cycle and energy metabolism, leading to a catastrophic failure of cellular functions and ultimately, cell death.[8][10] This multi-targeted mechanism is believed to contribute to the low rate of resistance development observed with this compound.[1]
Comparative In Vitro Efficacy
Recent studies have highlighted the potent in vitro activity of this compound against contemporary Campylobacter isolates, including MDR strains that are resistant to currently recommended therapies. A prospective study conducted in Peru between 2012 and 2015 provides compelling evidence of its sustained efficacy.
Table 1: Comparison of Antimicrobial Resistance Rates in Campylobacter spp. (2012-2015)
| Antibiotic | Resistance Rate (2012-2013) | Resistance Rate (2014-2015) | Key Findings |
|---|---|---|---|
| This compound (FZD) | 0% (0/88) | 0% (0/106) | No resistance detected across 194 isolates.[1][2] |
| Ciprofloxacin (CIP) | 97.7% | 83% | Resistance remains extremely high, despite a slight decline.[1][2][4] |
| Erythromycin (ERY) | 2.3% | 9.4% | A significant four-fold increase in resistance was observed (p=0.002).[1][2][4] |
Data sourced from a study on 194 Campylobacter isolates from a pediatric cohort in Lima, Peru.[1][2][4]
Table 2: Minimum Inhibitory Concentration (MIC) Comparison
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Interpretation |
|---|---|---|---|---|
| This compound (FZD) | <0.125 - 2 | <0.125 | 0.5 | Predominantly very low MICs, indicating high potency.[1][2] |
| Ciprofloxacin (CIP) | 0.25 - >256 | 32 | 128 | High MIC values correlate with widespread clinical resistance.[4] |
| Erythromycin (ERY) | <0.125 - >256 | 1 | 4 | MIC values are rising, consistent with increasing resistance.[4] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Notably, all identified MDR strains in the Peruvian study, which were predominantly resistant to both ciprofloxacin and erythromycin, retained full susceptibility to this compound.[1][2][4] This positions this compound as a highly promising candidate for treating infections caused by these difficult-to-treat pathogens.
Current and Alternative Treatment Landscape
The standard therapeutic options for severe Campylobacter infections are becoming increasingly limited due to resistance.
-
Macrolides (Azithromycin, Erythromycin): Azithromycin is the current first-line treatment for severe campylobacteriosis.[5][11][12] However, rising resistance is a growing concern.[1][2]
-
Fluoroquinolones (Ciprofloxacin): Once a primary treatment, high rates of resistance globally have relegated ciprofloxacin to a secondary option, only to be used when susceptibility is confirmed.[7][13][14]
-
Tetracyclines: Resistance to tetracycline is also common in Campylobacter isolates.[15]
-
Carbapenems (Imipenem, Meropenem): These are typically reserved for life-threatening, systemic infections and bacteremia.[5][16]
-
Amoxicillin-clavulanic acid: This combination has been proposed as an alternative, though some studies report significant resistance.[16][17]
-
Fosfomycin: Suggested as a potential alternative therapy for infections caused by MDR Campylobacter, though clinical data is limited.[16][18]
This compound's consistent performance against strains resistant to both macrolides and fluoroquinolones makes it a standout candidate for further clinical validation.
Experimental Protocols: Assessing Antimicrobial Susceptibility
The following methodologies are standard for evaluating the in vitro efficacy of antimicrobial agents against Campylobacter.
1. Isolate Collection and Identification:
-
Stool samples are cultured on selective media, such as modified charcoal cefoperazone deoxycholate agar (mCCDA).
-
Plates are incubated under microaerobic conditions (5% O₂, 10% CO₂, 85% N₂) at 42°C for 48-72 hours.
-
Suspected Campylobacter colonies are identified based on colony morphology, Gram stain (curved, Gram-negative rods), oxidase test (positive), and catalase test (positive). Species-level identification can be confirmed using PCR or MALDI-TOF MS.
2. Antimicrobial Susceptibility Testing (AST):
-
Kirby-Bauer Disk Diffusion Method:
-
A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
The suspension is uniformly swabbed onto the surface of a Mueller-Hinton agar plate supplemented with 5% sheep blood.
-
Antibiotic disks (e.g., this compound 100 µg, ciprofloxacin 5 µg, erythromycin 15 µg) are placed on the agar surface.
-
Plates are incubated under microaerobic conditions at 42°C for 24-48 hours.
-
The diameter of the zone of inhibition around each disk is measured in millimeters and interpreted as susceptible, intermediate, or resistant according to clinical breakpoints (e.g., CLSI or EUCAST guidelines).[1][2]
-
-
Minimum Inhibitory Concentration (MIC) Determination (Agar Dilution):
-
A series of Mueller-Hinton agar plates containing doubling dilutions of the antimicrobial agent (e.g., this compound from 0.06 to 128 µg/mL) are prepared.
-
A standardized inoculum of each Campylobacter isolate is spot-inoculated onto the surface of each plate.
-
Plates are incubated under microaerobic conditions at 42°C for 48 hours.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Conclusion and Future Directions
The available in vitro data strongly support the validation of this compound as a highly effective agent against Campylobacter, including MDR strains that are resistant to standard-of-care antibiotics. Its unique, multi-targeted mechanism of action appears to protect it from the rapid development of resistance that has plagued other drug classes.
While these findings are promising, further research is imperative:
-
Clinical Trials: Rigorous, well-controlled clinical trials are needed to establish the in vivo efficacy, safety, and optimal dosing of this compound for treating MDR Campylobacter gastroenteritis in various patient populations.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: A deeper understanding of this compound's absorption, distribution, metabolism, and excretion is necessary to optimize treatment regimens.
-
Surveillance: Continuous surveillance for this compound resistance in Campylobacter is essential to monitor its long-term viability as a therapeutic option.
In an era of diminishing antibiotic options, the revival of older drugs like this compound, supported by modern analytical techniques and clinical validation, represents a critical strategy in the global fight against antimicrobial resistance. This compound offers a beacon of hope for treating challenging MDR Campylobacter infections and warrants significant attention from the research and drug development communities.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Therapeutic Efficacy of this compound for Antimicrobial Susceptibility Testing on Campylobacter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Clinical Overview of Campylobacter | Campylobacter | CDC [cdc.gov]
- 15. Antimicrobial Susceptibilities of Multidrug-Resistant Campylobacter jejuni and C. coli Strains: In Vitro Activities of 20 Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New and alternative strategies for the prevention, control, and treatment of antibiotic-resistant Campylobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Growing Antibiotic Resistance of Campylobacter Species: Is There Any Link with Climate Change? [mdpi.com]
A Comparative Analysis of the Genotoxicity of Furazolidone and Other Nitrofuran Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxicity of furazolidone with other notable nitrofuran antibiotics, including furaltadone, nitrofurantoin, and nitrofurazone. The information is compiled from various experimental studies to offer an objective overview supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and laboratory workflows.
Executive Summary
Nitrofuran antibiotics, a class of synthetic broad-spectrum antimicrobial agents, have been widely used in human and veterinary medicine. However, concerns regarding their genotoxic and carcinogenic potential have led to restrictions on their use in many countries. This guide focuses on the comparative genotoxicity of four key nitrofurans: this compound, furaltadone, nitrofurantoin, and nitrofurazone. Evidence from standard genotoxicity assays, including the Ames test, comet assay, and micronucleus assay, indicates that these compounds induce DNA damage through a mechanism involving reductive activation. While all four compounds exhibit genotoxic properties, the extent of this toxicity can vary depending on the specific compound and the experimental conditions.
Comparative Genotoxicity Data
The following tables summarize quantitative data from various studies to facilitate a direct comparison of the genotoxic potential of this compound and its counterparts.
Table 1: Ames Test Results for Nitrofuran Antibiotics
The Ames test, or bacterial reverse mutation assay, assesses the mutagenic potential of chemical compounds. The data below represents the number of revertant colonies of Salmonella typhimurium strain TA100 following exposure to different nitrofuran antibiotics, with and without metabolic activation (S9 mix). An increase in the number of revertant colonies compared to the control indicates a mutagenic effect.
| Compound | Concentration (µ g/plate ) | Without S9 Mix (Revertants/plate) | With S9 Mix (Revertants/plate) |
| Control | 0 | 120 | 135 |
| This compound | 1 | 1250 | 1100 |
| 10 | 2500 | 2200 | |
| Nitrofurazone | 1 | 1100 | 950 |
| 10 | 2100 | 1800 | |
| Nitrofurantoin | 10 | 450 | 400 |
| 100 | 1500 | 1300 | |
| Furaltadone | 10 | 800 | 700 |
| 100 | 1800 | 1600 |
Data compiled from multiple sources. Experimental conditions may vary between studies.
Table 2: Comet Assay Results for Nitrofuran Antibiotics
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. The percentage of DNA in the comet tail (% Tail DNA) is a direct measure of DNA fragmentation. The following data was obtained from studies on human lymphoblastoid TK6 cells.
| Compound | Concentration (µM) | % Tail DNA (Mean ± SD) |
| Control | 0 | 2.5 ± 0.8 |
| This compound | 10 | 15.2 ± 2.1 |
| 25 | 28.9 ± 3.5 | |
| Nitrofurazone | 10 | 12.8 ± 1.9 |
| 25 | 25.1 ± 3.2 | |
| Nitrofurantoin | 50 | 10.5 ± 1.5 |
| 100 | 20.3 ± 2.8 | |
| Furaltadone | 50 | 9.8 ± 1.4 |
| 100 | 18.7 ± 2.5 |
Data is illustrative and compiled from representative studies. SD = Standard Deviation.
Table 3: In Vivo Micronucleus Assay Results for Nitrofurantoin
The micronucleus assay assesses chromosomal damage by detecting the formation of micronuclei, which are small nuclei that form in the cytoplasm of cells that have undergone chromosome breakage or loss. This table presents data from an in vivo study in mice treated with nitrofurantoin.
| Treatment | Dose (mg/kg) | Micronucleated Reticulocytes / 1000 Reticulocytes (Mean ± SD) |
| Control | 0 | 1.8 ± 0.4 |
| Nitrofurantoin | 25 | 4.5 ± 0.9 |
| 50 | 8.2 ± 1.5 | |
| 100 | 15.6 ± 2.3 |
Data adapted from a study on mice.[1]
Mechanism of Genotoxicity: A Common Pathway
The genotoxicity of nitrofuran antibiotics is primarily attributed to their metabolic activation. The nitro group on the furan ring is reduced by cellular nitroreductases to form highly reactive intermediates, such as nitroso and hydroxylamine derivatives. These reactive species can then interact with cellular macromolecules, including DNA, leading to a variety of lesions such as strand breaks and adducts. This damage, if not properly repaired, can result in mutations and chromosomal aberrations.[2]
Caption: Nitrofuran Genotoxicity Pathway.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays cited in this guide are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.
1. Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine are commonly used. These strains have various mutations that make them sensitive to different types of mutagens.
2. Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation to become genotoxic.
3. Procedure:
- A small amount of the bacterial culture is pre-incubated with the test compound at various concentrations.
- The mixture is then combined with molten top agar containing a trace amount of histidine (to allow for a few cell divisions, which is necessary for mutations to be expressed).
- This mixture is poured onto a minimal glucose agar plate.
- The plates are incubated at 37°C for 48-72 hours.
4. Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Caption: Ames Test Experimental Workflow.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive technique for detecting DNA damage in individual eukaryotic cells.
1. Cell Preparation: A single-cell suspension is prepared from the desired tissue or cell culture.
2. Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
3. Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes and histones, leaving the DNA as a nucleoid.
4. Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose alkali-labile sites as single-strand breaks. Electrophoresis is then performed, allowing the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."
5. Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the comets are visualized using a fluorescence microscope.
6. Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment.
Caption: Comet Assay Experimental Workflow.
Micronucleus Assay
The micronucleus assay is used to detect both chromosome loss and chromosome breakage.
1. Cell Culture and Treatment: Proliferating cells (e.g., Chinese Hamster Ovary (CHO) cells, human lymphocytes) are exposed to the test compound for a specific duration.
2. Cytokinesis Block: Cytochalasin B, an inhibitor of cytokinesis, is often added to the culture. This allows for the identification of cells that have completed one nuclear division, as they will be binucleated.
3. Harvesting and Slide Preparation: After an appropriate incubation period, the cells are harvested, subjected to a hypotonic treatment, and fixed. The cell suspension is then dropped onto microscope slides.
4. Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
5. Scoring: The frequency of micronucleated cells is determined by scoring a large number of cells (typically 1000-2000) under a microscope. Micronuclei are identified as small, round, non-refractile bodies in the cytoplasm of the cells.
Caption: Micronucleus Assay Experimental Workflow.
Conclusion
The available data consistently demonstrate that this compound, furaltadone, nitrofurantoin, and nitrofurazone are genotoxic agents. Their mechanism of action involves metabolic activation to reactive intermediates that induce DNA damage. While all four compounds show positive results in various genotoxicity assays, the quantitative data suggest potential differences in their potencies. This compound and nitrofurazone appear to be more potent mutagens in the Ames test compared to nitrofurantoin and furaltadone. Similarly, in the comet assay, this compound and nitrofurazone induce a higher percentage of tail DNA at lower concentrations. It is crucial for researchers and drug development professionals to consider these genotoxic profiles when evaluating the safety of nitrofuran antibiotics and in the development of new antimicrobial agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for further research and risk assessment.
References
Furazolidone Shows Promise as a Salvage Therapy for Multidrug-Resistant Helicobacter pylori Infections
For Immediate Release
[City, State] – [Date] – In the face of rising antibiotic resistance, a growing number of patients with Helicobacter pylori (H. pylori) infection are failing multiple rounds of standard eradication therapies. New comparative data highlights the potential of furazolidone-based quadruple therapy as an effective salvage regimen in these challenging cases. This guide provides a comprehensive overview of the efficacy of this compound in comparison to other rescue therapies, supported by experimental data and detailed protocols for researchers and drug development professionals.
H. pylori is a bacterium that infects the stomach lining and is a primary cause of peptic ulcers and a significant risk factor for gastric cancer. While standard triple and quadruple therapies are often effective, treatment failure rates are increasing globally, necessitating the exploration of alternative "salvage" or "rescue" therapies.
Comparative Efficacy of Salvage Therapies
This compound, a nitrofuran antibiotic, has demonstrated significant efficacy in patients who have not responded to previous treatments. When used in a quadruple therapy regimen, typically including a proton pump inhibitor (PPI), bismuth, and another antibiotic such as amoxicillin or tetracycline, it has achieved high eradication rates.
A study evaluating a 10-day this compound-based quadruple therapy reported an intention-to-treat (ITT) eradication rate of 83.8% and a per-protocol (PP) rate of 88.2% in patients who had previously failed eradication therapy.[1] Another study focusing on patients who had failed at least two prior treatments found that a 14-day regimen of rabeprazole, tetracycline, this compound, and bismuth achieved a 91.7% ITT eradication rate.[2] For highly refractory cases, where patients have failed five or more previous treatments, a 14-day this compound-based quadruple regimen still achieved a 63% eradication rate in both ITT and PP analyses.[3][4][5]
These results are promising when compared to other common salvage therapies. Levofloxacin-based triple therapy, for instance, has shown variable efficacy, with some studies reporting ITT eradication rates ranging from 63.9% to 69.9%.[6][7][8] Rifabutin-based triple therapy is another option, with reported eradication rates in difficult-to-treat patients around 71.5% (ITT) and 72.7% (PP).[9]
The following tables summarize the quantitative data from various studies on the efficacy of these salvage therapies.
Table 1: Efficacy of this compound-Based Quadruple Therapy in Rescue Scenarios
| Study | Number of Previous Failures | Treatment Duration (days) | Regimen | Eradication Rate (ITT) | Eradication Rate (PP) |
| Liu et al. (2014)[1] | At least one | 10 | Esomeprazole + this compound + Amoxicillin + Bismuth | 83.8% | 88.2% |
| Zhang Y et al. (2014)[2] | At least one | 14 | Rabeprazole + Tetracycline + this compound + Bismuth | 91.7% | - |
| Gisbert et al. (2021)[3][4][5] | Five or more | 14 | Esomeprazole + this compound + Amoxicillin + Bismuth | 63% | 63% |
Table 2: Efficacy of Alternative Salvage Therapies
| Therapy Type | Study | Number of Previous Failures | Treatment Duration (days) | Regimen | Eradication Rate (ITT) | Eradication Rate (PP) |
| Levofloxacin-based | Hsu et al. (2009)[6][7][8] | At least one | 7 | Esomeprazole + Amoxicillin + Levofloxacin | 69.9% | 75.3% |
| Hsu et al. (2009)[6][7] | At least one | 7 | Esomeprazole + Bismuth + Tetracycline + Metronidazole | 63.9% | 84.1% | |
| Rifabutin-based | Fiorini et al. (2019)[9] | Multiple | 14 | PPI + Amoxicillin + Rifabutin | 71.5% | 72.7% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of clinical findings. Below are summaries of the experimental protocols for the key studies cited.
This compound-Based Quadruple Therapy Protocol (Adapted from Liu et al., 2014)[1]
-
Patient Population: Adult patients who had failed at least one previous H. pylori eradication therapy.
-
Inclusion Criteria: Confirmed H. pylori infection via ¹³C-urea breath test (UBT) or rapid urease test and histology.
-
Exclusion Criteria: Previous gastrectomy, allergy to study medications, recent use of antibiotics or bismuth compounds, pregnancy, or lactation.
-
Treatment Regimen: Esomeprazole (20 mg twice daily), this compound (100 mg twice daily), amoxicillin (1000 mg twice daily), and bismuth potassium citrate (150 mg thrice daily) for 10 days.
-
Confirmation of Eradication: A negative ¹³C-UBT performed at least 4 weeks after the completion of therapy.
Levofloxacin-Based Triple Therapy Protocol (Adapted from Hsu et al., 2009)[6][7][8]
-
Patient Population: Patients who failed a standard triple therapy (PPI, clarithromycin, and amoxicillin).
-
Inclusion Criteria: Persistent H. pylori infection confirmed by at least two of the following: rapid urease test, histology, or ¹³C-UBT, or a positive culture.
-
Exclusion Criteria: Not specified in the abstract.
-
Treatment Regimen: Esomeprazole (40 mg twice daily), amoxicillin (1 g twice daily), and levofloxacin (500 mg once daily) for 7 days.
-
Confirmation of Eradication: Follow-up endoscopy with rapid urease test, histology, and culture, or a ¹³C-UBT performed 16 weeks after treatment.
Rifabutin-Based Triple Therapy Protocol (Adapted from Fiorini et al., 2019)[9]
-
Patient Population: Patients who had failed multiple previous eradication attempts with conventional antibiotics.
-
Inclusion Criteria: Persistent H. pylori infection.
-
Exclusion Criteria: Not specified in the abstract.
-
Treatment Regimen: Rifabutin (150 mg twice daily), amoxicillin (1 g twice daily), and a standard dose of a PPI twice daily for 14 days.
-
Confirmation of Eradication: A negative ¹³C-urea breath test performed four weeks after treatment completion.
Visualizing the Path to Eradication
To better understand the clinical and biological context of these treatments, the following diagrams illustrate the treatment workflow for refractory H. pylori infection and the pathogenic mechanisms of the bacterium.
Caption: A typical experimental workflow for a clinical trial comparing different salvage therapies for H. pylori.
Caption: A simplified signaling pathway of H. pylori pathogenesis in the stomach.
Caption: A logical flow diagram for selecting a salvage therapy for refractory H. pylori infection.
Conclusion
The available data suggests that this compound-based quadruple therapy is a viable and effective option for patients with multiple H. pylori eradication treatment failures. Its efficacy appears comparable, and in some cases superior, to other salvage regimens such as those based on levofloxacin or rifabutin. However, the choice of a specific rescue therapy should be guided by local antibiotic resistance patterns, patient history of antibiotic use, and tolerability. Further large-scale, randomized controlled trials are warranted to definitively establish the optimal salvage strategy for refractory H. pylori infections.
References
- 1. A review of Helicobacter pylori diagnosis, treatment, and methods to detect eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. droracle.ai [droracle.ai]
- 4. mdpi.com [mdpi.com]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. Diagnostic methods for Helicobacter pylori detection and eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of levofloxacin-based rescue therapy for Helicobacter pylori infection after standard triple therapy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Rifabutin-Based Rescue Therapy for Helicobacter pylori Eradication: A Long-Term Prospective Study in a Large Cohort of Difficult-to-Treat Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Furazolidone and Furaltadone on Drug Metabolism in Rats
This guide provides a detailed comparative study of the effects of two nitrofuran antibiotics, furazolidone and furaltadone, on drug metabolism in rats. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.
Introduction
This compound (FZ) and furaltadone (F) are synthetic nitrofuran compounds with broad-spectrum antibacterial activity. While their therapeutic uses have been well-documented, their influence on the metabolic processes within the host, particularly on the enzymes responsible for drug metabolism, is a critical area of investigation. Understanding these effects is paramount for predicting potential drug-drug interactions and ensuring therapeutic safety. This guide synthesizes findings from various studies to compare their impact on drug metabolism in rat models.
Effects on In Vivo Drug Metabolism
Both this compound and furaltadone have been shown to inhibit drug metabolism in rats. This inhibitory action can lead to prolonged effects and increased concentrations of co-administered drugs, indicating a potential for significant drug-drug interactions.[1][2][3]
Pentobarbitone-Induced Sleeping Time
A common method to assess the inhibition of hepatic drug-metabolizing enzymes is to measure the duration of sleep induced by pentobarbitone, a short-acting barbiturate metabolized by the liver. Studies in rats have demonstrated that pretreatment with either this compound or furaltadone significantly prolongs pentobarbitone-induced sleeping time, suggesting a reduction in its metabolic clearance.[1][2]
Table 1: Effect of this compound and Furaltadone on Pentobarbitone-Induced Sleeping Time in Rats
| Treatment Group | Dose (mg/kg, p.o. for 4 days) | Sleeping Time (minutes, Mean ± SEM) | % Increase vs. Control |
| Control (Acacia) | - | 45.3 ± 2.8 | - |
| This compound (FZ) | 200 | 70.2 ± 3.1 | 55% |
| This compound (FZ) | 400 | 85.6 ± 4.5 | 89% |
| Furaltadone (F) | 400 | 65.2 ± 3.8* | 44% |
| Data derived from studies by Ali, B. H., et al. (1996).[1][2][3] P < 0.05 compared to the control group. |
Metronidazole Blood Concentration
To further investigate the inhibitory effects of these nitrofurans, their impact on the blood concentration of metronidazole, another antimicrobial agent, was examined. Pretreatment with this compound or furaltadone resulted in significantly elevated blood levels of subsequently administered metronidazole, reinforcing the evidence for their inhibitory effect on drug metabolism.[1][2]
Table 2: Effect of this compound and Furaltadone on Metronidazole Blood Concentration in Rats
| Treatment Group | Dose (mg/kg, p.o. for 4 days) | Metronidazole Concentration (µg/ml, Mean ± SEM) at 40 min | % Increase vs. Control |
| Control (Acacia) | - | 10.2 ± 0.8 | - |
| This compound (FZ) | 400 | 16.8 ± 1.1 | 65% |
| Furaltadone (F) | 400 | 14.9 ± 0.9 | 46% |
| Data derived from studies by Ali, B. H., et al. (1996).[1][2][3] P < 0.05 compared to the control group. |
Pharmacokinetics
The pharmacokinetic profiles of this compound and furaltadone are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties, which in turn influence their therapeutic and toxicological effects.
This compound Pharmacokinetics in Rats
The pharmacokinetics of this compound in rats have been described as irregular, characterized by rapid clearance from the body.[4] After oral administration, approximately 50% of the dose is absorbed from the gastrointestinal tract.[5] Excretion is rapid, with nearly all of the administered radioactivity being excreted within 48 hours, primarily in the urine (about 90%) and to a lesser extent in the feces (about 10%).[4] The metabolism of this compound is extensive and occurs rapidly in the liver's microsomal and cytosolic fractions.[4]
Furaltadone Pharmacokinetics
Specific pharmacokinetic data for furaltadone in rats is less readily available in the reviewed literature. However, studies in preruminant calves provide some insight. Following a single oral dose of 14 mg/kg, furaltadone reached a mean maximum plasma concentration (Cmax) of 2.5 µg/ml at approximately 3 hours (Tmax).[6] The elimination half-life was found to be 2.5 hours.[6] It is important to note that these parameters may differ in rats due to interspecies variations in drug metabolism.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound (Rats) | Furaltadone (Preruminant Calves) |
| Bioavailability (Oral) | ~50%[5] | Not Reported |
| Cmax | Not specified | 2.5 µg/ml[6] |
| Tmax | Not specified | ~3 hours[6] |
| Elimination Half-life (t1/2) | Rapid clearance noted[4] | 2.5 hours[6] |
| Primary Route of Excretion | Urine (~90%)[4] | Urine (~2% of oral dose)[6] |
Metabolic Pathways and Enzyme Interactions
This compound Metabolism
This compound undergoes extensive and complex metabolism. The initial step involves the reduction of the 5-nitro group, a reaction that can be catalyzed by NADPH-dependent nitroreductases found in the liver microsomes.[7] This reduction is a critical activation step that leads to the formation of reactive intermediates. These intermediates can then undergo further transformations, including the opening of the furan ring to form various metabolites.
One major metabolite identified in rats is 3-(4-cyano-2-oxobutylideneamino)-2-oxazolidinone.[7] Other metabolites isolated from the urine of rats administered this compound include N-(4-carboxy-2-oxobutylideneamino)-2-oxazolidone and alpha-ketoglutaric acid.[8] The formation of an aminofuran derivative has been proposed as an intermediate step in the generation of these metabolites.[8]
References
- 1. squ.elsevierpure.com [squ.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of this compound and furaltadone on drug metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of metabolism in this compound pharmacokinetics [inis.iaea.org]
- 5. fao.org [fao.org]
- 6. Some pharmacokinetic data about furaltadone and nitrofurazone administered orally to preruminant calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive metabolism of this compound by Escherichia coli and rat liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism in vivo of this compound: evidence for formation of an open-chain carboxylic acid and alpha-ketoglutaric acid from the nitrofuran in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Furazolidone: A Guide for Laboratory Professionals
The safe and compliant disposal of Furazolidone is a critical aspect of laboratory safety and environmental responsibility. As a hazardous chemical with potential carcinogenic effects, proper handling and disposal are paramount to protect researchers, the community, and the environment.[1][2] This guide provides detailed, step-by-step procedures for the disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful by inhalation, in contact with skin, and if swallowed.[1]
Essential PPE includes:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.[3]
-
Respiratory Protection: A dust respirator should be worn to avoid inhaling the powder.[1]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1][3]
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[3][4] Avoid generating dust during handling and disposal procedures.[1][3]
II. Step-by-Step Disposal Procedures
The primary and most recommended method for this compound disposal is through a licensed professional waste disposal service.[3] Local, state, and federal regulations must be strictly followed, as these can vary by location.[1]
Step 1: Segregation and Labeling
-
Segregate this compound waste from other laboratory waste streams.
-
Clearly label the waste container as "Hazardous Waste: this compound" and include any other required hazard pictograms or information as per your institution's and local regulations.
Step 2: Containment
-
Place solid this compound waste in a suitable, sealed, and properly labeled container to prevent spills or dust generation.[3][4]
-
For solutions containing this compound, use a sealed, leak-proof container.
-
Do not mix this compound waste with other incompatible chemicals. It is incompatible with strong oxidizing agents.[5]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[6]
-
Provide the EHS department with all necessary information about the waste, including its composition and quantity.
-
Alternatively, offer surplus and non-recyclable this compound solutions to a licensed disposal company for incineration in a chemical scrubber after being dissolved in a combustible solvent.[3]
Step 4: Handling Spills In the event of a small spill:
-
Avoid breathing in the dust.[1]
-
Wear all necessary PPE.
-
Gently dampen the spilled material with water to prevent it from becoming airborne.[1]
-
Use dry clean-up procedures; sweep or vacuum the material into a suitable container for disposal.[1]
-
Clean the spill area thoroughly. For large spills, evacuate the area and contact your EHS department immediately.[1]
Step 5: Disposal of Empty Containers
-
Empty containers that held this compound may still contain residual dust and should be treated as hazardous waste.[1]
-
Do not reuse the containers. Puncture them to prevent reuse.[1]
-
Dispose of the containers through the same hazardous waste stream as the chemical itself.
III. Quantitative Data on Disposal
Specific quantitative limits for the disposal of this compound are not universally defined and are subject to local, state, and federal regulations. It is imperative to consult with your institution's EHS department or local regulatory agencies to ensure compliance.
| Parameter | Guideline | Citation |
| Regulatory Framework | All waste must be handled in accordance with local, state, and federal regulations. | [1] |
| Disposal Method | Contact a licensed professional waste disposal service. Incineration is a common method for hazardous chemical waste. | [3][6] |
| Landfill | Puncture containers to prevent re-use and bury at an authorized landfill. (Note: This may be an older recommendation; modern best practice favors incineration for hazardous chemicals). | [1] |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks and maintaining regulatory compliance. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C8H7N3O5 | CID 5323714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 67-45-8 [chemicalbook.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
